molecular formula C8H8S B1180210 nikA protein CAS No. 136363-39-8

nikA protein

Cat. No.: B1180210
CAS No.: 136363-39-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The nikA protein is a periplasmic solute-binding protein essential for high-affinity nickel uptake in Escherichia coli and other bacteria. It is the primary receptor for the nickel ABC transporter system NikABCDE, responsible for the initial recognition and binding of nickel in the periplasm before its import into the cytoplasm . Nickel is a vital micronutrient for microbial enzymes like [NiFe]-hydrogenases and urease, which are key virulence factors in numerous pathogens . As such, nikA is a critical protein for studying bacterial metal homeostasis and pathogenesis. The core function of nikA is to selectively bind its native ligand, the bis(L-histidinato)nickel(II) complex, or Ni(II)-(L-His)2 . While nikA can exhibit promiscuous binding activity towards other metal complexes and even heme , it is finely tuned for this specific nickel-histidine complex. Structural studies reveal that binding involves a key interaction where the imidazole nitrogen of Histidine 416 (H416) on nikA replaces a coordinating atom from the ligand, forming the only direct protein-metal contact . This interaction triggers a "Venus flytrap" conformational change, closing the protein around the ligand, which is crucial for subsequent delivery to the transmembrane transporter . Mutation of H416 significantly reduces nickel uptake and hydrogenase activity in vivo, confirming its essential role . Research into nikA has significant implications for developing anti-virulence strategies. By understanding and targeting nikA's function, it is possible to disrupt the nickel supply to essential bacterial enzymes. Recent studies show that natural metallophores like aspergillomarasmine A (AMA) can complex nickel and compete with the native ligand for binding to nikA, thereby suppressing urease activity and biofilm formation in pathogens like Klebsiella pneumoniae . This validates nikA as a potential target for compounds aimed at starving pathogens of a crucial micronutrient. This recombinant this compound is supplied for research purposes to facilitate studies in microbial physiology, metalloprotein biochemistry, structure-function analysis, and the discovery of novel anti-virulence agents. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

136363-39-8

Molecular Formula

C8H8S

Synonyms

nikA protein

Origin of Product

United States

Foundational & Exploratory

nikA protein function in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of NikA Protein in Escherichia coli

Abstract

NikA is a critical periplasmic solute-binding protein (SBP) in Escherichia coli, serving as the primary gatekeeper for the high-affinity NikABCDE ATP-binding cassette (ABC) transport system. This system is essential for acquiring nickel, a vital cofactor for several enzymes, most notably [NiFe]-hydrogenases required for anaerobic metabolism.[1][2] This guide provides a comprehensive overview of NikA's structure, function, and regulation. It details its dual role in binding both nickel complexes and heme, presents key quantitative data on its binding affinities, outlines detailed experimental protocols for its characterization, and discusses its relevance as a potential target for novel antibacterial strategies.

Core Function: Periplasmic Nickel Transport

The canonical function of NikA is to bind nickel in the periplasmic space and deliver it to its cognate inner membrane transporter, NikBCDE.[3][4] The entire system is encoded by the nikABCDE operon.[3] NikA captures nickel-containing molecules and, through a conformational change upon binding, docks with the transmembrane domains NikB and NikC. This interaction initiates ATP hydrolysis by the cytoplasmic nucleotide-binding domains, NikD and NikE, which powers the translocation of the nickel substrate into the cytoplasm.[3][5]

While NikA can bind naked Ni(II) ions, its primary physiological ligand is considered to be the bis(L-histidinato)nickel(II) complex, or Ni(II)–(L-His)₂.[6][7] This specificity is crucial for selectively acquiring nickel from the metabolically complex periplasm.[6] Deletion of the nikA gene significantly impairs hydrogenase activity, which can be rescued by the addition of high concentrations of exogenous nickel, confirming its central role in high-affinity nickel uptake.[8]

The Nickel Import Pathway

The process begins with NikA freely diffusing in the periplasm. Upon encountering its Ni(II)–(L-His)₂ ligand, it binds the complex, leading to a conformational change that sequesters the ligand. The liganded NikA then docks with the NikBC permease complex in the inner membrane, delivering the substrate for transport.

NikABCDE_Transport_Pathway Figure 1: NikABCDE-Mediated Nickel Transport Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_unliganded NikA (Apo) NikA_liganded NikA-Ni(II)-(L-His)₂ Ni_His2 Ni(II)-(L-His)₂ Ni_His2->NikA_unliganded Binding NikBC NikB NikC Transmembrane Domains NikA_liganded->NikBC:f0 Docking NikDE NikD NikE ATP-Binding Domains Ni_His2_cyto Ni(II)-(L-His)₂ NikBC:f1->Ni_His2_cyto Translocation ADP_Pi ADP + Pi NikDE:f1->ADP_Pi ATP ATP ATP->NikDE:f0 Hydrolysis ITC_Workflow Figure 2: Experimental Workflow for NikA Inhibitor Analysis start Start: Hypothesis (Molecule X inhibits NikA) purify 1. Overexpress & Purify This compound start->purify prep_samples 2. Prepare Samples (Dialysis, Degassing, Concentration Measurement) purify->prep_samples itc_run 3. Perform ITC Experiment (Titrate Molecule X into NikA) prep_samples->itc_run data_analysis 4. Analyze ITC Data (Fit to Binding Model) itc_run->data_analysis results Determine: - Binding Affinity (Kd) - Stoichiometry (n) - Thermodynamics (ΔH) data_analysis->results in_vivo 5. In Vivo Validation (e.g., Hydrogenase Assay in ΔnikA strain + Inhibitor) results->in_vivo conclusion Conclusion: Validate Molecule X as a NikA Inhibitor in_vivo->conclusion

References

An In-depth Technical Guide to the Structure and Nickel Binding Site of the NikA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NikA is a periplasmic substrate-binding protein that is a crucial component of the NikABCDE ATP-binding cassette (ABC) transport system in Escherichia coli and other bacteria. This system is responsible for the high-affinity uptake of nickel, an essential cofactor for several enzymes. However, in pathogenic bacteria, nickel acquisition is also linked to virulence. The unique structural features of NikA and its specific mechanism of nickel binding make it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the NikA protein structure, its nickel-binding site, and the experimental protocols used for its study.

This compound Structure

The this compound from Escherichia coli is a monomeric protein with a molecular weight of approximately 56 kDa.[1] Structurally, NikA belongs to the Cluster A-I family of periplasmic binding proteins (PBPs), which are characterized by a bilobate structure. The two lobes, or domains, are connected by a flexible hinge region. The substrate-binding site is located in the cleft between these two lobes. Upon ligand binding, the protein undergoes a conformational change, transitioning from an "open" to a "closed" state, which sequesters the ligand from the solvent. This conformational change is essential for the interaction with the transmembrane components of the NikBCDE transporter.

Several crystal structures of E. coli NikA have been solved, both in its apo (unliganded) form and in complex with various ligands. These structures provide detailed insights into the protein's architecture and its mechanism of ligand recognition.

Quantitative Structural Data

The following table summarizes key quantitative data from selected crystal structures of E. coli NikA deposited in the Protein Data Bank (PDB).

PDB IDDescriptionResolution (Å)R-workR-freeOrganism
4I8C NikA in complex with Ni-(L-His)₂2.500.1890.234Escherichia coli K-12
8SPM NikA in complex with Ni-Aspergillomarasmine A (AMA)2.150.1890.242Escherichia coli
4I9D NikA in complex with an iron chelate1.700.1520.195Escherichia coli BL21(DE3)
5MWU NikA in complex with a Ruthenium compound1.800.1680.208Escherichia coli K-12

The Nickel Binding Site of NikA

A key feature of NikA is that it does not bind free Ni²⁺ ions with high affinity. Instead, it recognizes and binds a nickel-chelate complex. The physiologically relevant ligand is believed to be Ni-(L-His)₂ (nickel coordinated by two L-histidine molecules). The addition of histidine has been shown to increase the rate of nickel uptake in vivo.

The crystal structure of NikA in complex with Ni-(L-His)₂ (PDB ID: 4I8C) reveals the molecular basis of this recognition. The binding pocket is located in the cleft between the two lobes of the protein. The Ni-(L-His)₂ complex is held in place by a network of hydrogen bonds and van der Waals interactions with residues from both domains. A crucial interaction involves the imidazole side chain of a histidine residue within NikA, which directly coordinates the nickel ion in the Ni-(L-His)₂ complex. This coordination is a key determinant of the specificity of NikA for its nickel-containing ligand.

The coordination geometry of the nickel ion in the binding site is typically octahedral. In the case of the Ni-AMA complex, the ligand mimics the native Ni-(L-His)₂ complex, providing a structural basis for its ability to compete with the natural ligand and inhibit nickel uptake.[1]

Quantitative Binding Affinity Data

The binding affinity of NikA for nickel and other ligands has been determined using various biophysical techniques, primarily isothermal titration calorimetry (ITC) and fluorescence quenching.

LigandTechniqueDissociation Constant (Kd)Reference
Ni²⁺Fluorescence Quenching< 0.1 µM[2]
Ni²⁺Isothermal Titration Calorimetry~10 µM
Co²⁺Isothermal Titration Calorimetry~200 µM
Ni-(L-His)₂Biochemical AssaysHigh Affinity[3]
Ni-AMABiochemical AssaysHigh Affinity[1]

Note: The differing Kd values for Ni²⁺ likely reflect differences in experimental conditions and the fact that NikA has a much higher affinity for the chelated form of nickel.

Signaling Pathway and Experimental Workflow

NikABCDE Nickel Transport Pathway

The following diagram illustrates the role of NikA in the NikABCDE nickel transport system.

NikA_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ni_His Ni-(L-His)₂ NikA_open NikA (open) Ni_His->NikA_open Binding NikA_closed NikA-Ni-(L-His)₂ (closed) NikA_open->NikA_closed Conformational Change NikBC NikB NikC NikA_closed->NikBC:port Interaction Ni_ion Ni²⁺ NikBC->Ni_ion Translocation NikDE NikD/NikE NikDE->NikBC ADP_Pi ADP + Pi NikDE->ADP_Pi Hydrolysis ATP ATP ATP->NikDE Downstream Nickel-dependent Enzymes Ni_ion->Downstream

Caption: The NikABCDE nickel transport pathway in E. coli.
Experimental Workflow for NikA Structure and Function Analysis

This diagram outlines the typical experimental workflow for characterizing the this compound.

NikA_Workflow cluster_cloning Gene Cloning & Mutagenesis cluster_expression Protein Expression & Purification cluster_characterization Biophysical & Structural Characterization PCR PCR amplification of nikA gene Plasmid Cloning into expression vector PCR->Plasmid Mutagenesis Site-directed mutagenesis Plasmid->Mutagenesis Transformation Transformation into E. coli expression strain Mutagenesis->Transformation Growth Bacterial growth and induction Transformation->Growth Extraction Periplasmic extraction Growth->Extraction Purification Chromatographic purification Extraction->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Crystallization Protein Crystallization Purification->Crystallization Binding_Data Binding_Data ITC->Binding_Data Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Fluorescence->Binding_Data Xray X-ray Diffraction & Structure Solution Crystallization->Xray 3D Atomic Structure Protein_Structure Protein_Structure Xray->Protein_Structure 3D Atomic Structure

Caption: Experimental workflow for NikA analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of NikA.

Cloning, Expression, and Purification of NikA

4.1.1. Gene Cloning The nikA gene is amplified from E. coli K-12 genomic DNA by Polymerase Chain Reaction (PCR). The amplified gene is then cloned into a suitable expression vector, such as pET-22b(+), which directs the expressed protein to the periplasm.

4.1.2. Protein Expression The expression vector containing the nikA gene is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density. Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further period at a reduced temperature to enhance protein folding and solubility.

4.1.3. Periplasmic Extraction The bacterial cells are harvested by centrifugation. The periplasmic proteins are then extracted using an osmotic shock procedure. The cell pellet is resuspended in a hypertonic buffer containing sucrose and EDTA, which disrupts the outer membrane. Following incubation, the cells are pelleted, and the supernatant, containing the periplasmic fraction, is collected.

4.1.4. Protein Purification The periplasmic extract is subjected to a series of chromatographic steps to purify NikA to homogeneity. A typical purification protocol may involve:

  • Anion-Exchange Chromatography: The extract is loaded onto an anion-exchange column, and proteins are eluted with a salt gradient.

  • Hydrophobic Interaction Chromatography: Fractions containing NikA are pooled and subjected to hydrophobic interaction chromatography.

  • Size-Exclusion Chromatography: The final purification step is often size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

The purity of the protein is assessed at each stage by SDS-PAGE.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of ligand binding to NikA.

  • Sample Preparation: Purified NikA and the ligand (e.g., Ni-(L-His)₂) are extensively dialyzed against the same buffer to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment: The NikA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the titration syringe. The experiment consists of a series of small injections of the ligand into the protein solution at a constant temperature. The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy of binding (ΔH).

Protein Crystallization and Structure Determination
  • Crystallization Screening: Purified NikA, in its apo form or pre-incubated with a ligand, is screened for crystallization conditions using commercially available or custom-made screens. The hanging-drop vapor diffusion method is commonly used.

  • Crystal Optimization: Promising crystallization hits are optimized by varying the precipitant concentration, pH, and other additives to obtain large, single crystals.

  • X-ray Diffraction Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The model is then refined against the diffraction data to yield the final atomic structure.

Conclusion

The this compound presents a fascinating case study in bacterial metal ion acquisition. Its unique structural features and its reliance on a chelated form of nickel for high-affinity binding offer a promising avenue for the development of novel antibacterial agents. A thorough understanding of its structure, function, and the experimental methods used to study it, as outlined in this guide, is essential for researchers aiming to exploit this potential therapeutic target.

References

The Fungal Histidine Kinase NikA: A Pivotal Sensor in Stress Response and Fungicide Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Core Function of the NikA Protein

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound in filamentous fungi stands as a critical nexus in the perception of and response to environmental stressors, most notably osmotic shock and the presence of certain fungicides. As a Group III hybrid histidine kinase, NikA is a key initiator of the high-osmolarity glycerol (HOG) signaling pathway, a conserved signal transduction cascade in fungi. This technical guide provides a comprehensive overview of the discovery and history of NikA research, detailing its role within the intricate phosphorelay system that ultimately governs the activity of the downstream MAP kinase, HogA/SakA. We present a synthesis of the current understanding of the NikA signaling pathway, supported by qualitative data on the phenotypic outcomes of its disruption. Furthermore, this guide outlines the detailed methodologies for the key experiments that have been instrumental in elucidating the function of NikA, including gene deletion and analysis of downstream signaling events. This document aims to serve as a valuable resource for researchers in mycology and professionals in the field of antifungal drug development, offering insights into a key molecular target and the experimental approaches to its study.

Discovery and History of NikA

The this compound was identified as a histidine protein kinase in the model filamentous fungus Aspergillus nidulans.[1][2] It is a member of the two-component signal transduction (TCS) systems, which are prevalent in bacteria, fungi, and plants for sensing and responding to environmental stimuli.[1][3][4][5] In fungi, these systems are typically more complex than in bacteria, often involving a multi-step phosphorelay.[3][4]

NikA is classified as a Group III histidine kinase, a class of sensors that are highly conserved in many filamentous fungi.[6] Early research on NikA was driven by an interest in understanding the mechanisms of fungicide action. It was discovered that NikA is crucially implicated in the fungal response to phenylpyrrole and dicarboximide fungicides, such as fludioxonil and iprodione.[1][2] Subsequent studies in other fungi, including the major human pathogen Aspergillus fumigatus, further established the conserved role of NikA in stress signaling and fungicide sensitivity.[3] The characterization of NikA and its associated signaling pathway has provided significant insights into fungal stress adaptation and has highlighted its potential as a target for novel antifungal therapies.

The NikA Signaling Pathway

NikA functions as a sensor kinase at the apex of a phosphorelay system. In response to environmental signals like osmotic stress or fungicides, NikA is believed to undergo autophosphorylation on a conserved histidine residue. This phosphate group is then transferred through a series of downstream components, culminating in the activation of a MAP kinase cascade. The core components of the NikA signaling pathway are:

  • NikA: A hybrid histidine kinase that senses environmental stimuli.

  • YpdA: A histidine-containing phosphotransfer (HPt) protein that shuttles the phosphate group from NikA to the downstream response regulators. While not always explicitly named in every study of NikA, a Ypd1-like HPt protein is a conserved and essential component of this type of fungal phosphorelay.[3]

  • SskA and SrrA: Two response regulators that receive the phosphate group from YpdA. SskA appears to be the primary conduit for the signal to the MAPK cascade under the conditions studied.[1][6]

  • HogA/SakA: A mitogen-activated protein kinase (MAPK) that, upon activation, translocates to the nucleus to regulate the expression of stress-responsive genes. The activation of HogA/SakA is dependent on the NikA-SskA phosphorelay.[1]

The signaling cascade is thought to proceed as follows: under stress conditions, NikA autophosphorylates and transfers the phosphoryl group to YpdA. Phosphorylated YpdA then transfers the phosphate to the receiver domain of SskA. This leads to the activation of the downstream MAPK cascade, resulting in the phosphorylation and activation of HogA/SakA. Activated HogA/SakA then mediates the cellular response to the initial stress.

NikA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NikA NikA (Histidine Kinase) YpdA YpdA (HPt Protein) NikA->YpdA P SskA SskA (Response Regulator) YpdA->SskA P SrrA SrrA (Response Regulator) YpdA->SrrA P MAPKKK MAPKKK SskA->MAPKKK Activates MAPKK MAPKK (Pbs2) MAPKKK->MAPKK P MAPK HogA / SakA (MAPK) MAPKK->MAPK P GeneExpression Stress Response Gene Expression MAPK->GeneExpression Regulates Stress Osmotic Stress / Fungicides Stress->NikA Activates

Caption: The NikA-mediated phosphorelay and downstream MAPK cascade.

Data Presentation: Phenotypic Consequences of nikA Deletion

PhenotypeWild-Type StrainΔnikA Mutant StrainReference(s)
Fungicide Sensitivity
FludioxonilSensitiveResistant[3],[1]
IprodioneSensitiveResistant[3],[1]
Osmotic Stress Sensitivity TolerantSensitive[3],[6]
Conidiation NormalReduced[3]
Hyphal Morphology NormalAbnormal[3]
HogA/SakA Phosphorylation Basal level, induced by stressBasal level, stress-induced phosphorylation is abolished[3],[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the this compound and its signaling pathway. These protocols are synthesized from standard practices in Aspergillus research.

Gene Deletion via Homologous Recombination

This protocol describes a general method for creating a gene deletion mutant of nikA in Aspergillus species.

  • Construct Design: A deletion cassette is designed to replace the nikA open reading frame with a selectable marker gene (e.g., pyrG, hygB). The cassette consists of the marker gene flanked by approximately 1-2 kb of the 5' and 3' untranslated regions (UTRs) of the nikA gene. These flanking regions will direct homologous recombination to the target locus.

  • Amplification of Flanking Regions and Marker:

    • Amplify the 5' and 3' flanking regions of nikA from wild-type genomic DNA using high-fidelity DNA polymerase.

    • Amplify the selectable marker gene from a suitable plasmid.

    • Design primers with overlapping sequences to allow for fusion PCR.

  • Assembly of the Deletion Cassette:

    • Join the 5' flank, the selectable marker, and the 3' flank using fusion PCR or Gibson assembly to create the final linear deletion cassette.

  • Protoplast Formation:

    • Grow the recipient Aspergillus strain in liquid minimal medium to the mid-log phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., Glucanex) in the osmotic stabilizer solution.

    • Monitor protoplast formation microscopically.

    • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

  • Transformation:

    • Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Resuspend the protoplasts in STC buffer.

    • Add the deletion cassette DNA (5-10 µg) to the protoplast suspension.

    • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.

    • Plate the transformation mixture onto selective regeneration medium (minimal medium lacking the nutrient for which the marker gene complements, or containing the appropriate antibiotic).

  • Screening of Transformants:

    • Isolate individual transformant colonies.

    • Perform genomic DNA extraction from the putative mutants.

    • Confirm the correct integration of the deletion cassette and the absence of the nikA gene by PCR and Southern blot analysis.

Western Blot Analysis of HogA/SakA Phosphorylation

This protocol details the detection of the activated (phosphorylated) form of the HogA/SakA MAPK.

  • Protein Extraction:

    • Grow wild-type and ΔnikA mutant strains in liquid medium to the desired growth stage.

    • Expose the cultures to the desired stress (e.g., 1 M NaCl for osmotic shock, or a specific concentration of fungicide) for a defined period (e.g., 0, 5, 15, 30 minutes).

    • Rapidly harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder.

    • Resuspend the powder in a lysis buffer containing protease and phosphatase inhibitors (e.g., PMSF, sodium fluoride, sodium orthovanadate).

    • Clarify the lysate by centrifugation at high speed at 4°C.

    • Determine the protein concentration of the supernatant using a standard assay (e.g., Bradford assay).

  • SDS-PAGE and Electroblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% acrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of HogA/SakA (e.g., anti-phospho-p38 MAPK antibody) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using X-ray film or a digital imaging system.

    • To control for protein loading, the membrane can be stripped and re-probed with an antibody that recognizes total HogA/SakA protein.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Culture Fungal Culture (WT and ΔnikA) Stress Apply Stress (e.g., NaCl, Fungicide) Culture->Stress Harvest Harvest & Freeze Mycelia Stress->Harvest Lyse Lyse Cells & Extract Protein Harvest->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Ab (anti-phospho-HogA) Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect

Caption: Workflow for Western blot analysis of MAPK phosphorylation.

Conclusion and Future Directions

The discovery and characterization of the NikA histidine kinase have been instrumental in advancing our understanding of fungal signal transduction. As a key sensor in the HOG pathway, NikA plays a vital role in how fungi adapt to environmental stresses and respond to chemical agents. The resistance of nikA mutants to certain fungicides underscores the importance of this pathway in the mode of action of these compounds and highlights NikA as a potential target for the development of novel antifungals.

Future research in this area could focus on several key aspects. Elucidating the precise molecular mechanism by which NikA senses different stimuli, including the conformational changes that lead to autophosphorylation, would provide a more complete picture of its function. The identification of additional components of the NikA signaling network and the characterization of their interactions will also be crucial. Furthermore, a more detailed quantitative analysis of the phosphorelay kinetics would be invaluable for computational modeling of this important signaling pathway. Finally, exploring the role of NikA in the context of fungal pathogenesis could open up new avenues for therapeutic intervention against fungal diseases.

References

The NikA Protein: A Periplasmic Sentinel in Bacterial Nickel Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the NikA protein, a key component of the nickel transport system in many bacteria. We delve into its structure, function, and homologs, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support research and drug development efforts targeting bacterial nickel acquisition.

Introduction: The Role of NikA in Bacterial Physiology

Nickel is an essential micronutrient for numerous bacterial species, serving as a critical cofactor for enzymes involved in various metabolic processes, including ureolysis and hydrogen metabolism.[1] However, nickel can be toxic at high concentrations, necessitating tightly regulated uptake and efflux mechanisms.[2] The this compound is the periplasmic binding component of the NikABCDE ATP-binding cassette (ABC) transporter system, which is responsible for high-affinity nickel uptake in bacteria such as Escherichia coli.[3][4]

NikA functions as the initial receptor for nickel in the periplasm, binding the metal ion and delivering it to the transmembrane components of the NikBCDE transporter for translocation into the cytoplasm.[5][6] Beyond its role in nutrient acquisition, NikA is also implicated in chemotaxis, guiding bacteria away from high, potentially toxic concentrations of nickel.[4][7] Recent studies have also suggested a secondary role for NikA as a heme-binding protein, potentially acting as a heme chaperone in the periplasm under anaerobic conditions.[8][9]

The this compound and its Homologs

NikA is a member of the bacterial solute-binding protein 5 family.[10] Homologs of NikA and the broader Nik transport system are found in a variety of Gram-negative and Gram-positive bacteria, highlighting the conserved nature of this nickel acquisition pathway.[3][11] In E. coli, the nikA gene is the first of five genes in the nik operon, which encodes the entire NikABCDE transport system.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound from E. coli, providing a basis for comparative analysis and experimental design.

Table 1: Ligand Binding Affinities of E. coli NikA

LigandDissociation Constant (Kd)MethodReference
Nickel (Ni²⁺)< 0.1 µMIntrinsic Protein Fluorescence Quenching[12]
Nickel (Ni²⁺)~10 µMIsothermal Titration Calorimetry[7]
Cobalt (Co²⁺)~200 µM (approx. 20x higher than Ni²⁺)Isothermal Titration Calorimetry[7]
Hemin~0.5 µMTryptophan Fluorescence Quenching[8][9]
Protoporphyrin IX~0.5 µMTryptophan Fluorescence Quenching[8]
Ni(II)-(L-His)₂0.83 ± 0.08 µMIsothermal Titration Calorimetry[13]
Ni-EDTA18 ± 2 µMIsothermal Titration Calorimetry[13]

Table 2: Expression and Structural Properties of E. coli NikA

PropertyValueMethod/Reference
Cellular Abundance~23,000 molecules/cell (anaerobically grown)[12][14]
RegulationRepressed by 250 µM Ni²⁺; Dependent on FNR[12][14]
Crystal Structure (Apo)PDB ID: 1UIU[7]
Crystal Structure (Holo)PDB ID: 1UIV, 2NOO[2][7]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the NikA-mediated nickel transport pathway and a typical experimental workflow for characterizing the this compound.

NikABCDE_Transport_System cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_unbound NikA NikA_bound NikA-Ni(II)-(L-His)₂ NikA_unbound->NikA_bound + Ni(II)-(L-His)₂ Ni_His Ni(II)-(L-His)₂ NikA_bound->NikA_unbound - Ni(II)-(L-His)₂ NikB NikB NikA_bound->NikB Delivers Ni(II)-(L-His)₂ NikC NikC Ni_cyto Ni²⁺ NikC->Ni_cyto Translocation NikD NikD ATP ATP NikD->ATP NikE NikE NikE->ATP ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis

Diagram 1: NikABCDE Nickel Transport System.

NikA_Characterization_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_characterization Biophysical and Structural Characterization clone_nikA Clone nikA gene into expression vector transform Transform E. coli with expression vector clone_nikA->transform induce Induce NikA overexpression transform->induce lyse Cell Lysis and Periplasmic Extraction induce->lyse chromatography Hydrophobic and Ion-Exchange Chromatography lyse->chromatography imac Immobilized Metal Affinity Chromatography (IMAC) chromatography->imac itc Isothermal Titration Calorimetry (ITC) to determine Kd imac->itc fluorescence Fluorescence Spectroscopy to monitor binding imac->fluorescence crystallography X-ray Crystallography to determine structure itc->crystallography fluorescence->crystallography

Diagram 2: Experimental Workflow for NikA Characterization.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of NikA.

Overexpression and Purification of NikA
  • Gene Cloning: The nikA gene is cloned into a suitable overexpression vector, such as pRE1.[12][14]

  • Bacterial Strain and Growth: The expression vector is transformed into an appropriate E. coli strain (e.g., MC4100).[12] Cells are typically grown under anaerobic conditions to enhance NikA expression.[12][14]

  • Protein Expression: NikA overexpression is induced, for example, by adding IPTG if using a T7 promoter-based system.

  • Periplasmic Extraction: The periplasmic fraction containing NikA is isolated using methods such as osmotic shock.

  • Chromatography:

    • Hydrophobic Interaction Chromatography: The periplasmic extract is subjected to hydrophobic interaction chromatography as an initial purification step.[12][14]

    • Ion-Exchange Chromatography: Further purification is achieved through ion-exchange chromatography.[12][14]

    • Immobilized Metal Affinity Chromatography (IMAC): His-tagged NikA can be purified in a single step using a nickel-nitrilotriacetic acid (Ni-NTA) column.[15][16]

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Ligand Binding Analysis using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the dissociation constant (Kd).[7][17]

  • Sample Preparation: Purified NikA is dialyzed against a suitable buffer (e.g., 40 mM HEPES, pH 7.5).[13] The ligand (e.g., NiSO₄, Ni(II)-(L-His)₂, or other metal salts) is dissolved in the same buffer.

  • ITC Experiment: The NikA solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[18]

  • Titration: A series of small injections of the ligand are made into the protein solution. The heat change upon each injection is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of sites model) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.[13][18]

Structural Determination by X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering insights into ligand binding and conformational changes.[19][20]

  • Crystallization: Purified NikA (in both apo and ligand-bound forms) is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.[7][20]

  • Data Collection: Crystals are cryo-protected and exposed to a high-intensity X-ray beam.[19] The diffraction pattern is recorded on a detector.[20]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. A model of the protein is built into the electron density and refined to yield the final atomic coordinates.[21] The solved structures can then be deposited in the Protein Data Bank (PDB).[7]

Implications for Drug Development

The essential role of the NikABCDE system in nickel acquisition for many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial agents.[1] Inhibiting NikA function, either by blocking the nickel-binding site or by disrupting its interaction with the NikBC transmembrane components, could effectively starve the bacteria of this essential micronutrient.[1] The detailed structural and functional data presented in this guide provide a solid foundation for structure-based drug design and the development of high-throughput screening assays to identify potent and specific inhibitors of NikA.

References

An In-depth Technical Guide to the Regulation of nikA Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of gene expression is a fundamental process that governs cellular function and adaptation. The nikA gene, while sharing a common nomenclature, represents a fascinating case of divergent evolution, encoding distinct proteins with disparate functions and regulatory mechanisms in fungi and bacteria. In filamentous fungi such as Aspergillus nidulans and Aspergillus fumigatus, nikA encodes a histidine kinase that is a central component of the high-osmolarity glycerol (HOG) signaling pathway, crucial for stress responses and a potential target for antifungal therapies. Conversely, in bacteria like Escherichia coli and Brucella abortus, the nikA gene is part of an operon encoding a periplasmic nickel-binding protein, a key component of a nickel transport system, with its expression tightly controlled by a nickel-responsive repressor.

This technical guide provides a comprehensive overview of the regulatory mechanisms governing nikA gene expression in these two distinct biological contexts. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed signaling pathways, quantitative data, and explicit experimental protocols.

Part 1: Regulation of Fungal nikA Gene Expression

In fungi, the nikA gene encodes a Group III histidine kinase that functions as a sensor for environmental stresses, primarily osmotic stress and the presence of certain fungicides. It is a critical upstream component of the HOG signal transduction pathway.

The NikA-Mediated High-Osmolarity Glycerol (HOG) Signaling Pathway

The NikA histidine kinase is an integral part of a two-component phosphorelay system. In response to stimuli, NikA autophosphorylates a conserved histidine residue. This phosphate group is then transferred through a phosphorelay system, typically involving the histidine-containing phosphotransfer protein (HPt) YpdA, to response regulators (RRs) SskA and SrrA.[1][2] The phosphorylation of SskA initiates a MAP kinase cascade, leading to the activation of the MAPK SakA (also known as HogA), which in turn regulates the expression of stress-responsive genes.[3][4]

Fungal_NikA_HOG_Pathway cluster_stimuli Environmental Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress NikA NikA (Histidine Kinase) Osmotic Stress->NikA Fungicides\n(e.g., Fludioxonil) Fungicides (e.g., Fludioxonil) Fungicides\n(e.g., Fludioxonil)->NikA YpdA YpdA (HPt) NikA->YpdA P SskA SskA (RR) YpdA->SskA P SrrA SrrA (RR) YpdA->SrrA P SskB SskB (MAPKKK) SskA->SskB PbsB PbsB (MAPKK) SskB->PbsB SakA SakA/HogA (MAPK) PbsB->SakA SakA_P P-SakA/HogA SakA->SakA_P Phosphorylation TFs Transcription Factors (e.g., AtfA) SakA_P->TFs Gene_Expression Stress-Responsive Gene Expression TFs->Gene_Expression

Figure 1: Fungal NikA-mediated HOG signaling pathway.
Quantitative Data on Fungal nikA Expression and Pathway Activation

The expression of genes within the HOG pathway and its downstream targets are tightly regulated by environmental stressors. Deletion of key components in this pathway leads to distinct phenotypic changes, which can be quantified.

Table 1: Phenotypic Consequences of Gene Deletions in the Aspergillus HOG Pathway

Gene DeletedOrganismPhenotypeQuantitative MeasurementReference
ΔnikAA. fumigatusReduced conidiationApprox. 50% reduction compared to wild-type[3]
Increased sensitivity to osmotic stressNo growth on 1.2 M Sorbitol[3]
Resistance to fludioxonilGrowth on 1 µg/mL fludioxonil[3]
ΔsskAA. nidulansIncreased sensitivity to osmotic stressReduced growth on 1 M NaCl[1][2]
Resistance to fungicidesGrowth on 10 µg/mL fludioxonil[1]
ΔsrrAA. nidulansIncreased sensitivity to oxidative stressReduced growth on 2.5 mM H₂O₂[1][2]
ΔsakA/hogAA. fumigatusIncreased sensitivity to osmotic stressAbolished growth on 1.2 M Sorbitol[5]

Table 2: Regulation of Downstream Gene Expression by the HOG Pathway in Aspergillus fumigatus

GeneConditionFold Change (Wild-Type)Fold Change (ΔsakA)Reference
catA (catalase)0.6 M NaCl (15 min)~4-fold increaseNo significant change[3]
dprA0.6 M NaCl (15 min)~3-fold increaseNo significant change[3]
atfA (TF)1 M Sorbitol (30 min)UpregulatedRepressed[5]
Experimental Protocols

This protocol describes the generation of a gene deletion cassette by fusion PCR, which is then used for transformation.[6][7]

  • Primer Design: Design three pairs of primers.

    • Pair 1: Amplifies ~1.5 kb of the 5' flanking region of the target gene (nikA). The reverse primer should have a 5' tail homologous to the 5' end of the selectable marker.

    • Pair 2: Amplifies ~1.5 kb of the 3' flanking region of the target gene. The forward primer should have a 5' tail homologous to the 3' end of the selectable marker.

    • Pair 3: Amplifies the selectable marker (e.g., pyrG).

  • First Round of PCR: Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker using a high-fidelity DNA polymerase.

  • Gel Purification: Purify all three PCR products from an agarose gel.

  • Fusion PCR: Combine the three purified fragments in a new PCR reaction. Use a pair of "nested" primers that are internal to the outermost primers used for the flank amplifications. The overlapping homologous regions will allow the fragments to anneal and be extended, creating a single fusion product.

    • PCR cycling: 94°C for 2 min, followed by 10 cycles of (94°C for 10 s, 60°C for 1 min, 68°C for 4 min), then 15 cycles of (94°C for 10 s, 60°C for 30 s, 68°C for 4 min with an additional 20 s extension time per cycle).

  • Protoplast Transformation: Transform the purified fusion PCR product into an A. nidulans strain deficient in non-homologous end joining (e.g., ΔnkuA) to increase the frequency of homologous recombination.

  • Selection and Verification: Select transformants on appropriate media. Verify the correct gene replacement by diagnostic PCR and Southern blotting.

This protocol is for detecting the activation of the SakA/HogA MAPK by phosphorylation.[8][9]

  • Protein Extraction: Grow fungal mycelia to the desired stage and apply stress (e.g., 1 M sorbitol for 10 minutes). Harvest mycelia by filtration, freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

  • Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with 2x SDS-PAGE sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (which cross-reacts with phosphorylated SakA/HogA), diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A parallel blot should be probed with an antibody against total SakA/HogA as a loading control.

Part 2: Regulation of Bacterial nikA Gene Expression

In bacteria, nikA is the first gene in the nikABCDE operon, which encodes a high-affinity ATP-binding cassette (ABC) transporter for nickel uptake. NikA itself is a periplasmic nickel-binding protein. The expression of this operon is negatively regulated by the nickel-responsive repressor, NikR.

The NikR-Mediated Repression of the nik Operon

The NikR protein functions as a sensor of intracellular nickel concentrations. In the absence or at low levels of nickel, NikR is in an inactive state and does not bind to DNA, allowing for the transcription of the nikABCDE operon to facilitate nickel acquisition. When intracellular nickel levels rise, nickel ions bind to NikR, causing a conformational change that activates its DNA-binding activity.[10] The activated NikR tetramer then binds to a specific palindromic operator sequence in the promoter region of the nikA gene.[11] This binding physically blocks the access of RNA polymerase to the promoter, thereby repressing transcription of the entire operon.[1][12]

Bacterial_NikA_Regulation cluster_conditions Intracellular Nickel Levels cluster_regulation Regulatory Components cluster_operon nik Operon Low Ni2+ Low Ni2+ NikR_inactive NikR (Inactive) Low Ni2+->NikR_inactive High Ni2+ High Ni2+ High Ni2+->NikR_inactive + Ni2+ NikR_active NikR-Ni2+ (Active) NikR_inactive->NikR_active Conformational Change nikA_promoter P_nikA NikR_inactive->nikA_promoter No Binding NikR_active->nikA_promoter Binding NoTranscription Repression NikR_active->NoTranscription Blocks RNAP nikA_gene nikA Transcription Transcription nikA_promoter->Transcription nikBCDE_genes nikBCDE RNAP RNA Polymerase RNAP->nikA_promoter

Figure 2: NikR-mediated repression of the bacterial nikA gene.
Quantitative Data on Bacterial nikA Expression

The expression of the nikA gene is highly sensitive to the intracellular concentration of nickel, primarily through the action of NikR.

Table 3: Nickel-Dependent Repression of nikA Expression in Brucella abortus

StrainConditionRelative nikA Expression (Fold Change vs. Wild-Type no Ni²⁺)Reference
Wild-TypeNo added NiSO₄1.0[13]
Wild-Type+ 100 µM NiSO₄~0.2[13]
ΔnikRNo added NiSO₄~8.0[13]
ΔnikR+ 100 µM NiSO₄~7.5[13]

Table 4: NikR-DNA Binding Affinity

OrganismDNA Sequence (Operator)Binding Affinity (Kd)MethodReference
E. coliGTATGA-(N₁₆)-TCATAC~1 nM (with Ni²⁺)EMSA[11][14]
B. abortusInverted repeat in nikA promoterNot determined, but specific binding shownEMSA[13]
H. pylori-13 to +21 of nixA promoterNot determined, but specific binding shownDNase I footprinting[1]
Experimental Protocols

This protocol details the measurement of nikA mRNA levels in response to nickel.[15][16]

  • Bacterial Culture and Treatment: Grow bacteria (e.g., B. abortus) to mid-log phase. Split the culture and treat one half with a specific concentration of NiSO₄ (e.g., 100 µM) for a defined period (e.g., 20 minutes). The other half serves as the untreated control.

  • RNA Isolation: Harvest bacterial cells by centrifugation. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) including an on-column DNase digestion step to eliminate genomic DNA contamination.

  • RNA Quality and Quantification: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include primers specific for the nikA gene and a reference gene (e.g., 16S rRNA).

    • Typical reaction: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to 20 µL.

  • Data Analysis: Run the qPCR on a real-time PCR instrument. Calculate the relative expression of nikA using the ΔΔCt method, normalizing to the expression of the reference gene.

This protocol is used to demonstrate the direct binding of the NikR protein to the nikA promoter region.[13][17][18]

  • Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the nikA promoter region containing the putative NikR binding site. Label the resulting double-stranded DNA probe, typically at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase, or with a non-radioactive label like biotin or an infrared dye.

  • Protein Purification: Overexpress and purify recombinant NikR protein.

  • Binding Reaction: Set up binding reactions in a small volume (e.g., 20 µL).

    • Combine binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), the labeled probe (e.g., 1 nM), and varying concentrations of purified NikR protein (e.g., 0-200 nM).

    • For metal-dependency studies, add NiSO₄ (e.g., 100 µM) to the binding buffer and the gel running buffer. A control reaction with a chelator like EDTA can also be included.

    • Incubate at room temperature for 20-30 minutes.

  • Native Polyacrylamide Gel Electrophoresis: Load the binding reactions onto a native (non-denaturing) polyacrylamide gel (e.g., 5-6%). Run the gel in a cold buffer (e.g., 0.5x TBE) at a constant voltage.

  • Detection: Dry the gel (if using a radioactive probe) and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or scan the gel directly (for infrared dyes). The protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.

Conclusion

The regulation of the nikA gene serves as a compelling example of how a single gene name can encompass vastly different biological roles and regulatory paradigms across different kingdoms of life. In fungi, the NikA histidine kinase is a key initiator of a complex signaling cascade essential for surviving environmental stresses, making it an attractive target for the development of novel antifungal agents. In bacteria, the NikA periplasmic protein is part of a metal transport system whose expression is exquisitely controlled by the NikR repressor to maintain nickel homeostasis, a critical process for bacterial survival and pathogenesis. A thorough understanding of these distinct regulatory networks, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers aiming to exploit these pathways for therapeutic or biotechnological purposes.

References

dual function of nikA as a heme chaperone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Functions of NikA: Unraveling a Tale of Two Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The name "NikA" is associated with two functionally and structurally distinct proteins in different organisms, a circumstance that has led to some confusion in the scientific literature. In the bacterium Escherichia coli, NikA is a periplasmic protein with a well-established dual function in both nickel and heme binding, the latter suggesting a role as a heme chaperone. In contrast, in filamentous fungi such as Aspergillus nidulans, NikA is a histidine kinase that plays a crucial role in signal transduction pathways, particularly in response to environmental stresses like fungicides and osmotic shock. This technical guide provides an in-depth exploration of both NikA proteins, clarifying their distinct roles and presenting the experimental evidence that has defined our understanding of their functions. We will delve into the quantitative data, experimental methodologies, and signaling pathways associated with each, offering a clear and detailed resource for researchers in relevant fields.

Part 1: The Dual-Function NikA of Escherichia coli - A Nickel Transporter and Heme Chaperone

The E. coli NikA is a periplasmic binding protein that is part of the NikABCDE ATP-binding cassette (ABC) transport system, which is responsible for nickel uptake.[1] Beyond its primary role in nickel homeostasis, compelling evidence has emerged demonstrating that NikA also binds heme, suggesting a secondary function as a periplasmic heme chaperone.[2]

The Dual Ligand-Binding Capabilities of E. coli NikA

E. coli NikA has been shown to bind both nickel and heme independently, with distinct binding sites for each ligand.[2] This dual functionality points to a broader role for NikA in the periplasmic space, potentially linking metal ion transport with heme trafficking and the assembly of periplasmic hemoproteins.

The following table summarizes the quantitative data on the binding affinities of E. coli NikA for its various ligands.

LigandDissociation Constant (Kd)Experimental MethodReference
Nickel (Ni²⁺)~10 µMIsothermal Titration Calorimetry[1]
Hemin~0.5 µMTryptophan Fluorescence Quenching[2][3]
Protoporphyrin IX~0.5 µMTryptophan Fluorescence Quenching[2][3]
Cobalt (Co²⁺)~200 µMIsothermal Titration Calorimetry[1]
Ni(II)-(L-His)₂0.3 - 0.8 µMNot Specified[4]
In(III)-EDTA17.3 µM ± 3.0 µMIsothermal Titration Calorimetry[4]
The Role of E. coli NikA as a Heme Chaperone

The identification of NikA as a heme-binding protein arose from studies on cells overexpressing the CydDC transporter, an ABC transporter that exports reductants to the periplasm.[2] These cells accumulate a heme biosynthesis-derived pigment, P-574, and NikA was identified as a protein that binds this pigment.[2] A mutation in the nikA gene significantly reduces the levels of P-574, implying NikA's involvement in its production or stabilization.[2] This has led to the hypothesis that in the reducing environment of the periplasm, NikA may function as a heme chaperone, potentially involved in the incorporation of heme into b- and c-type cytochromes.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to quantitatively study the binding of ligands to macromolecules.

  • Sample Preparation : A solution of purified NikA protein is placed in the sample cell of the calorimeter. The ligand (e.g., Ni²⁺) is loaded into an injection syringe at a higher concentration. Both protein and ligand solutions are prepared in the same buffer to minimize heat of dilution effects.

  • Titration : Small aliquots of the ligand are injected into the protein solution.

  • Data Acquisition : The heat released or absorbed during the binding interaction is measured after each injection.

  • Data Analysis : The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Tryptophan Fluorescence Quenching

This spectroscopic technique is used to monitor the binding of a ligand that quenches the intrinsic fluorescence of tryptophan residues in a protein upon binding.

  • Sample Preparation : A solution of purified NikA is placed in a fluorometer cuvette. The intrinsic tryptophan fluorescence is excited (typically around 295 nm) and the emission spectrum is recorded (peaking around 340-350 nm).

  • Titration : Small aliquots of a concentrated solution of the ligand (e.g., hemin or protoporphyrin IX) are added to the protein solution.

  • Data Acquisition : The fluorescence intensity is measured after each addition of the ligand.

  • Data Analysis : The decrease in fluorescence intensity is plotted against the ligand concentration. These data are then fitted to a binding equation to calculate the dissociation constant (Kd).

E_coli_NikA_Function cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm NikA NikA NikBCDE NikBCDE Transporter NikA->NikBCDE Delivers Nickel ApoCytochromes Apo-cytochromes NikA->ApoCytochromes Delivers Heme Nickel_in Nickel NikBCDE->Nickel_in Transports to Cytoplasm HoloCytochromes Holo-cytochromes ApoCytochromes->HoloCytochromes Heme Insertion Nickel_out Extracellular Nickel Nickel_out->NikA Binds Nickel Heme_out Periplasmic Heme Heme_out->NikA Binds Heme

Caption: Dual role of E. coli NikA in nickel import and heme chaperoning.

Part 2: The Histidine Kinase NikA in Filamentous Fungi - A Key Player in Stress Signaling

In contrast to its bacterial namesake, the this compound in filamentous fungi, such as Aspergillus nidulans and Aspergillus fumigatus, is a Group III histidine kinase.[5][6] It functions as a sensor kinase in a two-component signal transduction pathway that is critical for the fungal response to various environmental stresses, most notably the presence of certain fungicides and high osmolarity.[7]

The NikA-Mediated Phosphorelay Signaling Pathway

The fungal NikA is an integral component of a phosphorelay system that ultimately leads to the activation of the HogA (also known as SakA) MAP kinase.[5][8] This pathway is essential for adaptation to hyperosmotic stress and is a key target of phenylpyrrole and dicarboximide fungicides.[5]

The signaling cascade is initiated by an external stimulus (e.g., a fungicide) that is sensed by NikA. This leads to the autophosphorylation of a conserved histidine residue within NikA. The phosphate group is then transferred to a response regulator, SskA, via a phosphotransfer protein (YpdA).[8] Phosphorylated SskA then activates a MAP kinase cascade, leading to the phosphorylation and activation of the HogA MAP kinase.[5] Activated HogA translocates to the nucleus to regulate the expression of stress-responsive genes. A second response regulator, SrrA, is also implicated downstream of NikA.[5]

ComponentTypeFunctionOrganismReference
NikA Histidine KinaseSenses environmental stress (e.g., fungicides, osmotic stress)A. nidulans, A. fumigatus[5][7]
YpdA Phosphotransfer ProteinRelays phosphate from NikA to SskAA. nidulans[8]
SskA Response RegulatorActivates the downstream MAP kinase cascadeA. nidulans[5]
SrrA Response RegulatorAlso involved in the fungicide responseA. nidulans[5]
HogA/SakA MAP KinaseRegulates transcription of stress-response genesA. nidulans, A. fumigatus[5][8]
The Role of Fungal NikA in Drug Development

The NikA signaling pathway is a significant target for the development of antifungal drugs. Fungicides like fludioxonil and iprodione are thought to aberrantly activate the NikA pathway, leading to a toxic over-activation of the HogA MAP kinase cascade, which is detrimental to the fungus.[5] Understanding the molecular mechanisms of NikA activation and its downstream signaling is therefore of great interest for the development of novel antifungal strategies.

Construction of Deletion Mutants

Creating strains with a deleted nikA gene is a fundamental technique to study its function.

  • Construct Design : A deletion cassette is constructed containing a selectable marker gene (e.g., conferring resistance to an antibiotic) flanked by DNA sequences homologous to the regions upstream and downstream of the nikA gene.

  • Transformation : The deletion cassette is introduced into fungal protoplasts.

  • Homologous Recombination : The fungal cellular machinery replaces the native nikA gene with the deletion cassette through homologous recombination.

  • Selection and Verification : Transformants are selected based on the marker gene. Successful deletion is confirmed by PCR and Southern blot analysis.

  • Phenotypic Analysis : The resulting ΔnikA mutant is then phenotypically characterized by assessing its growth, conidiation, and sensitivity to fungicides and osmotic stress compared to the wild-type strain.

Histidine Kinase Activity Assays

Several methods can be used to measure the autophosphorylation activity of histidine kinases like NikA.

  • In Vitro Phosphorylation Assay with [γ-³²P]ATP :

    • Purified this compound is incubated with [γ-³²P]ATP in a suitable reaction buffer.

    • The reaction is stopped, and the proteins are separated by SDS-PAGE.

    • The gel is exposed to a phosphor screen or X-ray film to detect the radiolabeled, autophosphorylated NikA.

  • Nitrocellulose Binding Assay : This method quantifies autophosphorylation by separating the radiolabeled protein from the unincorporated [γ-³²P]ATP by binding the protein to a nitrocellulose membrane.[9]

  • Antibody-Based Detection : Assays using antibodies that specifically recognize phosphohistidine can also be employed to detect NikA autophosphorylation.

Fungal_NikA_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell Stimulus Fungicides / Osmotic Stress NikA NikA (Histidine Kinase) Stimulus->NikA Activates YpdA YpdA (Phosphotransfer) NikA->YpdA P SskA SskA (Response Regulator) YpdA->SskA P HogA_MAPK HogA / SakA (MAPK) SskA->HogA_MAPK Activates MAPKKK cascade Nucleus Nucleus HogA_MAPK->Nucleus Translocation Gene_Expression Stress Gene Expression Nucleus->Gene_Expression Regulates

Caption: Fungal NikA-mediated stress response signaling pathway.

Conclusion

This guide has elucidated the distinct identities and functions of two proteins named NikA. In E. coli, NikA is a periplasmic protein with a fascinating dual role in binding both nickel and heme, marking it as a protein of interest in the fields of metal homeostasis and heme trafficking. For drug development professionals, the unique nickel transport pathway it belongs to could be a target for novel antibacterial strategies. In filamentous fungi, NikA is a central component of a signal transduction pathway that is critical for stress responses and is a known target of important antifungal agents. A deeper understanding of this pathway is paramount for the development of new and more effective fungicides. By clearly delineating the roles of these two proteins, we hope to provide a valuable resource that will aid researchers in their respective fields of study.

References

Structural Dynamics of Nickel Acquisition: A Comparative Analysis of Apo and Nickel-Bound NikA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The periplasmic binding protein NikA is a critical component of the nickel uptake system in many bacteria, playing a pivotal role in nutrient acquisition and pathogenesis. Understanding the structural changes that govern its interaction with nickel is paramount for the development of novel antimicrobial agents. This technical guide provides a comprehensive structural comparison of the apo (nickel-free) and holo (nickel-bound) forms of NikA from Escherichia coli. We present a detailed analysis of the conformational changes upon nickel binding, supported by quantitative data, and provide detailed experimental protocols for the characterization of this interaction.

Introduction

Nickel is an essential cofactor for a variety of bacterial enzymes involved in crucial metabolic processes. The NikABCDE transport system in Escherichia coli is a well-characterized ATP-binding cassette (ABC) transporter responsible for the high-affinity uptake of nickel ions from the periplasm into the cytoplasm. The initial and critical step in this process is the recognition and binding of nickel by the periplasmic solute-binding protein, NikA.[1][2]

NikA captures nickel in the periplasm and delivers it to the NikBC transmembrane components of the transporter complex. This interaction triggers ATP hydrolysis by the cytoplasmic NikD and NikE subunits, fueling the translocation of nickel across the inner membrane. The specificity and affinity of NikA for nickel are key determinants of the overall efficiency of nickel acquisition.

Structurally, NikA belongs to the family of periplasmic binding proteins (PBPs) that typically consist of two domains connected by a flexible hinge region. Upon ligand binding, these proteins undergo a characteristic conformational change, often described as a "Venus flytrap" motion, which sequesters the ligand in a cleft between the two domains. This guide delves into the specifics of this conformational transition in NikA upon binding nickel.

Structural Comparison of Apo-NikA and Holo-NikA

The three-dimensional structures of both the apo and nickel-bound forms of E. coli NikA have been determined by X-ray crystallography, providing invaluable insights into the mechanism of nickel recognition and binding.

Conformational Changes Upon Nickel Binding

The binding of nickel induces a significant conformational change in NikA, transitioning it from an "open" apo conformation to a "closed" holo conformation. This transition is characterized by a hinge-bending motion of the two major domains of the protein, which closes the cleft between them to securely bind the nickel ion. While a precise root-mean-square deviation (RMSD) value for the overall structural change between the apo and holo forms of NikA is not explicitly stated in the reviewed literature, studies on other periplasmic binding proteins with similar "Venus flytrap" mechanisms have reported RMSD values for Cα atoms ranging from 2.1 Å to 3.65 Å upon ligand binding.[3] This range provides a reasonable estimate for the magnitude of the conformational change in NikA.

The nickel ion is not directly coordinated by the protein backbone or side chains in the initial crystal structures. Instead, it is found complexed with a co-purified ligand, often suggested to be a nickel-chelating molecule like L-histidine.[4] The binding pocket is predominantly lined with apolar residues.[4]

Quantitative Structural Data

Thermodynamics of Nickel Binding

Isothermal Titration Calorimetry (ITC) has been employed to dissect the thermodynamic driving forces behind the NikA-nickel interaction. This technique directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Quantitative Thermodynamic Parameters

The dissociation constant (Kd) for nickel binding to NikA has been reported to be in the micromolar range, with values varying depending on the experimental conditions and techniques used. Fluorescence quenching experiments have suggested a Kd of less than 0.1 µM, while ITC measurements have indicated a Kd of approximately 10 µM.[4][5] A comprehensive thermodynamic profile from a single ITC study is summarized in the table below.

ParameterValueReference
Dissociation Constant (Kd)~10 µM[4]
Stoichiometry (n)1:1[6]
Enthalpy (ΔH)Favorable (Exothermic)[7]
Entropy (ΔS)Favorable[7]
Gibbs Free Energy (ΔG)Spontaneous[7]

Note: Specific numerical values for ΔH and ΔS for NikA are not consistently reported across the literature. The table reflects the qualitative nature of the thermodynamic driving forces as indicated by multiple studies on metal binding to periplasmic proteins.

Signaling Pathway and Experimental Workflows

Nickel Import Pathway in E. coli

The uptake of nickel by the NikABCDE system is a multi-step process that can be visualized as a signaling pathway.

NikA_Nickel_Import_Pathway cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ni(II) Ni(II) Apo-NikA Apo-NikA Ni(II)->Apo-NikA Binding Holo-NikA Holo-NikA Apo-NikA->Holo-NikA Conformational Change NikBC NikBC Holo-NikA->NikBC Docking Ni(II)_cyt Ni(II) NikBC->Ni(II)_cyt Translocation NikDE NikDE NikDE->NikBC ADP_Pi ADP_Pi NikDE->ADP_Pi Hydrolysis ATP ATP ATP->NikDE

Caption: The NikA-mediated nickel import pathway in E. coli.

Experimental Workflow for Structural and Thermodynamic Analysis

The characterization of the NikA-nickel interaction involves a series of experimental steps, from protein production to biophysical analysis.

Experimental_Workflow cluster_protein_production Protein Production & Purification cluster_structural_analysis Structural Analysis cluster_thermodynamic_analysis Thermodynamic Analysis Expression NikA Expression in E. coli Purification Periplasmic Extraction & Chromatography Expression->Purification QC Purity & Concentration Determination Purification->QC Crystallization Crystallization of Apo & Holo NikA QC->Crystallization ITC Isothermal Titration Calorimetry QC->ITC XRD X-ray Diffraction Data Collection Crystallization->XRD Structure Structure Determination & Comparison XRD->Structure Data_Analysis Thermodynamic Parameter Calculation ITC->Data_Analysis

Caption: A generalized workflow for the structural and thermodynamic analysis of NikA.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural and thermodynamic characterization of NikA.

Protein Expression and Periplasmic Extraction
  • Transformation: Transform E. coli BL21(DE3) cells with a plasmid containing the nikA gene under the control of an inducible promoter (e.g., T7).

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or Terrific Broth) supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Periplasmic Extraction (Osmotic Shock):

    • Resuspend the cell pellet in a hypertonic buffer (e.g., 20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Rapidly resuspend the cell pellet in a hypotonic buffer (e.g., ice-cold 5 mM MgSO4).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant contains the periplasmic protein fraction.[8]

Protein Purification
  • Initial Capture (e.g., Ion-Exchange Chromatography):

    • Load the periplasmic extract onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0).

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute NikA using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

  • Intermediate Purification (e.g., Hydrophobic Interaction Chromatography):

    • Pool the fractions containing NikA and add ammonium sulfate to a final concentration of 1-1.5 M.

    • Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 1.5 M ammonium sulfate).

    • Elute NikA using a decreasing gradient of ammonium sulfate.

  • Final Polishing (Size-Exclusion Chromatography):

    • Concentrate the NikA-containing fractions and load onto a size-exclusion column (e.g., Superdex 75) pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Collect the fractions corresponding to the monomeric NikA peak.

  • Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm with the calculated extinction coefficient for NikA.

Crystallization
  • Protein Preparation: Concentrate the purified apo-NikA to 5-10 mg/mL. For the holo form, incubate the protein with a 2-5 fold molar excess of NiCl2 prior to crystallization.

  • Crystallization Method (Hanging Drop Vapor Diffusion):

    • Pipette 1-2 µL of the protein solution onto a siliconized glass coverslip.

    • Add an equal volume of the reservoir solution to the protein drop.

    • Invert the coverslip over the reservoir well of a 24-well crystallization plate containing 500 µL of the reservoir solution.

    • Seal the well with vacuum grease to ensure a closed system.[9][10]

  • Screening and Optimization: Screen a wide range of crystallization conditions (precipitants, pH, and additives) using commercially available or custom-made screens. Optimize the initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified apo-NikA extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching.

    • Prepare a stock solution of NiCl2 in the same dialysis buffer.

    • Degas both the protein and nickel solutions before the experiment.

  • ITC Experiment:

    • Fill the sample cell of the ITC instrument with the NikA solution (typically 10-50 µM).

    • Load the injection syringe with the NiCl2 solution (typically 10-20 times the protein concentration).

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the nickel solution into the protein solution, with sufficient time between injections for the signal to return to baseline.[11]

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Subtract the heat of dilution (determined from a control experiment of injecting nickel into buffer).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS, where Ka = 1/Kd.[7]

Conclusion

References

The Dual Identity of NikA: A Technical Guide to Its Roles in Bacterial Nickel Transport and Fungal Stress Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The protein designated "NikA" represents two functionally and structurally distinct entities in prokaryotes and eukaryotes, a crucial distinction for targeted research and development. In bacteria such as Escherichia coli, NikA is a periplasmic nickel-binding protein essential for the NikABCDE nickel transport system. While initially hypothesized to mediate repellent chemotaxis to nickel, definitive studies have refuted this role, demonstrating that the Tar chemoreceptor independently handles nickel sensing. In contrast, the NikA of filamentous fungi like Aspergillus nidulans is a transmembrane histidine kinase. This protein acts as a sensor in a two-component phosphorelay system that triggers the High-Osmolarity Glycerol (HOG) pathway in response to certain fungicides and osmotic stress. This guide provides a comprehensive technical overview of both NikA proteins, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to clarify their respective biological functions and correct prevailing misconceptions.

Part 1: The Prokaryotic NikA of Escherichia coli - A Refuted Role in Chemotaxis

The NikA protein in E. coli is a soluble periplasmic protein that functions as the initial high-affinity receptor for the NikABCDE ATP-binding cassette (ABC) transporter, a system dedicated to nickel uptake.[1] Early research suggested that NikA might also serve as the sensory component for the repellent chemotactic response to nickel ions.[2][3] However, subsequent, more precise experimental work has demonstrated that this is not the case. The repellent response to Ni²⁺ is mediated primarily by the Tar chemoreceptor, and this process is independent of NikA and the other components of the Nik transport system.[4]

Data Presentation: Quantitative Analysis of Nickel Chemotaxis

Experiments using microfluidic devices to generate stable nickel gradients have allowed for the precise quantification of bacterial chemotactic responses. The Chemotaxis Partition Coefficient (CPC) and Chemotaxis Migration Coefficient (CMC) are used to measure the direction and magnitude of cell migration. A negative value indicates repulsion. The data below from Englert et al. (2010) conclusively shows that the repellent response to a NiSO₄ gradient in a nikA deletion mutant is not significantly different from that of the wild-type strain, whereas a tar mutant shows a significantly diminished response.[4]

StrainGenotypeChemoeffector GradientChemotaxis Partition Coefficient (CPC) (± SD)Chemotaxis Migration Coefficient (CMC) (± SD)
CV1Wild-type0 to 225 µM NiSO₄-0.31 ± 0.02-0.13 ± 0.03
CV1 nikAΔnikA0 to 225 µM NiSO₄-0.25 ± 0.05-0.11 ± 0.01
CV4Δtar0 to 225 µM NiSO₄-0.08 ± 0.03-0.06 ± 0.03

Table 1: Quantitative comparison of repellent chemotaxis in E. coli strains. Data demonstrates that the nikA mutation does not impair the repellent response to nickel, unlike the tar mutation.[4]

Further binding affinity data highlights the discrepancy in concentration ranges for chemotaxis and NikA binding, which supported the refutation. The chemotactic response to nickel occurs at concentrations (10-100 µM) significantly higher than the high-affinity dissociation constant (Kd) of NikA for nickel.[4]

ProteinLigandDissociation Constant (Kd)Method
E. coli NikANi²⁺< 0.1 µMIntrinsic Protein Fluorescence Quenching[2]
E. coli NikANi²⁺~10 µMIsothermal Titration Calorimetry[3]

Table 2: Reported binding affinities of E. coli NikA for Nickel.[2][3]

Experimental Protocols: Microfluidic Chemotaxis Assay

This protocol is based on the methodology used to demonstrate that NikA is not required for nickel taxis.[4]

Objective: To quantitatively assess the chemotactic response of E. coli strains (e.g., wild-type vs. nikA mutant) to a stable chemical gradient.

Materials:

  • Microfluidic device with a main channel for gradient formation and multiple outlet ports.

  • Syringe pumps for precise fluid control.

  • Chemotaxis Buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, 10 mM DL-lactate, pH 7.0).

  • Overnight cultures of E. coli strains.

  • Chemoeffector stock solution (e.g., 225 µM NiSO₄ in chemotaxis buffer).

  • Fluorescence microscope with a camera for imaging.

  • Image analysis software (e.g., ImageJ with tracking plugins).

Procedure:

  • Cell Preparation:

    • Inoculate tryptone broth with the desired E. coli strain and grow aerobically to mid-exponential phase (OD₆₀₀ ≈ 0.45-0.5).

    • Harvest cells by low-speed centrifugation (e.g., 150 x g for 8 minutes) to select for highly motile cells.

    • Gently resuspend the cell pellet in chemotaxis buffer. Repeat the wash step twice.

    • Adjust the final cell density to OD₆₀₀ ≈ 0.1.

  • Device Setup:

    • Prime the microfluidic device with chemotaxis buffer to remove air bubbles.

    • Set up two syringe pumps: one with the chemoeffector solution and one with plain chemotaxis buffer.

    • Connect the syringes to the respective inlets of the microfluidic device. The device is designed so that laminar flow of the two streams allows for a stable gradient to form via diffusion across the main channel.

  • Chemotaxis Assay:

    • Infuse the chemoeffector and buffer solutions into the device at a constant, low flow rate to establish a stable gradient.

    • Introduce the prepared bacterial suspension into a central inlet of the device. The cells will immediately encounter the midpoint of the gradient.

    • Allow the cells to navigate the gradient for a defined period (e.g., 18-21 seconds) as they flow through the channel.

  • Data Acquisition and Analysis:

    • Capture images or videos of the bacteria at a specific point in the channel using fluorescence microscopy.

    • Quantify the distribution of bacteria across the width of the channel. This can be done by counting cells in different regions or measuring fluorescence intensity profiles.

    • Calculate the Chemotaxis Partition Coefficient (CPC) and Chemotaxis Migration Coefficient (CMC) to quantify the response.

      • CPC = (N_low - N_high) / (N_low + N_high), where N_low and N_high are the number of cells on the low and high concentration sides of the channel, respectively.

      • CMC provides a weighted measure of cell distribution relative to the center of the channel.

Mandatory Visualization: E. coli NikABCDE Transport System

Nik_Transport_System cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Ni_ion Ni²⁺ NikA NikA Ni_ion->NikA Binds NikB NikB (Permease) NikA->NikB Delivers Ni²⁺ Ni_transported Ni²⁺ NikB->Ni_transported Translocation NikC NikC (Permease) NikC->Ni_transported Translocation NikD NikD (ATPase) NikD->NikB Powers transport NikD->NikC Powers transport ADP ADP + Pi NikD->ADP NikE NikE (ATPase) NikE->NikB Powers transport NikE->NikC NikE->ADP ATP ATP ATP->NikD Hydrolysis ATP->NikE Hydrolysis

E. coli NikABCDE Nickel Transport System

Part 2: The Eukaryotic NikA of Aspergillus nidulans - A Fungal Stress Sensor

In filamentous fungi, NikA (also known as NikA/TcsC) is a Group III hybrid histidine kinase, a key component of a two-component signaling system.[5] It is unrelated to the bacterial this compound. This signaling system is crucial for the fungal response to specific phenylpyrrole and dicarboximide fungicides (e.g., fludioxonil, iprodione) and for adaptation to osmotic stress.[5][6] NikA functions as an upstream sensor that, under stress conditions, initiates a phosphorelay cascade that ultimately leads to the activation of the HogA (or SakA) MAP kinase, the central component of the HOG pathway.[5] There is currently no direct experimental evidence linking the fungal NikA signaling pathway to chemotropism (directed hyphal growth).

Data Presentation: Quantitative Analysis of the NikA-HogA Pathway

The activation of the NikA-dependent HogA pathway can be quantified by measuring the expression of downstream target genes. A reporter system using the promoter of a HogA-dependent gene (gfdB) fused to a reporter gene (β-glucuronidase, uidA) allows for a quantitative readout of pathway activation.

StrainTreatment (24h culture)Relative GUS Activity (%)
Wild-typeControl (DMSO)~5%
Wild-type1 M NaCl (Osmotic Stress)100%
Wild-type20 µg/ml Fludioxonil~85%
ΔhogA1 M NaCl (Osmotic Stress)< 10%
ΔhogA20 µg/ml Fludioxonil< 10%

Table 3: Quantification of HogA pathway activation using a gfdB::uidA reporter in A. nidulans. Data shows that osmotic stress and fludioxonil induce HogA-dependent gene expression.[7][8]

Experimental Protocols: Analysis of HogA MAPK Phosphorylation

This protocol describes a method to detect the activation of the HogA MAPK (SakA) via Western blotting using a phospho-specific antibody, a standard technique to verify the activation of this pathway downstream of NikA.

Objective: To determine if a stimulus (e.g., fungicide, osmotic stress) induces the phosphorylation of HogA MAPK in a NikA-dependent manner.

Materials:

  • A. nidulans strains (e.g., wild-type, ΔnikA, ΔhogA).

  • Liquid minimal medium (e.g., LMM2G).

  • Shaking incubator.

  • Stimulants: Fludioxonil stock solution (in DMSO), Sorbitol or NaCl for osmotic stress.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Bradford assay reagents for protein quantification.

  • SDS-PAGE equipment and reagents.

  • Western blotting equipment (transfer system, membranes).

  • Primary antibodies: Anti-phospho-p38 (recognizes phosphorylated HogA/SakA), Anti-HogA/SakA (for total protein control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) detection reagents and imaging system.

Procedure:

  • Fungal Culture and Treatment:

    • Inoculate conidia of each strain into flasks containing liquid minimal medium.

    • Grow cultures for 16-18 hours at 37°C with shaking.

    • Add the stimulus to the cultures. For example, add fludioxonil to a final concentration of 10 µg/ml or NaCl to 1 M. Include a DMSO-only control.

    • Incubate for a short period (e.g., 10-15 minutes) to capture the peak of MAPK phosphorylation.

  • Protein Extraction:

    • Quickly harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

    • Resuspend the powder in ice-cold protein extraction buffer.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C).

    • Collect the supernatant (total protein extract).

  • Western Blotting:

    • Determine the protein concentration of each extract using the Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL reagents and capture the chemiluminescent signal using an imaging system.

    • To confirm equal protein loading, the same membrane can be stripped and re-probed with an antibody against total HogA/SakA.

    • Quantify band intensities using densitometry software. An increase in the phospho-HogA signal relative to the total HogA signal indicates pathway activation. Compare the wild-type response to the ΔnikA mutant to confirm NikA's role.

Mandatory Visualization: A. nidulans NikA-HogA Signaling Pathway

A. nidulans NikA-HogA Stress Signaling Pathway

Conclusion

The term "this compound" is ambiguous without specifying a prokaryotic or eukaryotic context. In E. coli, NikA is a periplasmic binding protein for a nickel transporter and, contrary to early hypotheses, plays no direct role in mediating the chemotactic response to nickel. That function is fulfilled by the Tar chemoreceptor. In fungi like A. nidulans, NikA is a histidine kinase that functions as a critical upstream sensor in the HOG signaling pathway, responding to specific fungicides and osmotic stress. For researchers and drug development professionals, this distinction is paramount. Targeting the bacterial NikA would be an ineffective strategy for disrupting chemotaxis, while the fungal NikA represents a viable target for antifungal therapies due to its role in stress adaptation and the absence of such phosphorelay systems in mammals. This guide clarifies these distinct roles, providing the necessary data and protocols to support accurate and effective research in both domains.

References

Methodological & Application

Application Notes and Protocols for the Purification of NikA Protein from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NikA is a periplasmic nickel-binding protein in Escherichia coli that plays a crucial role in the high-affinity transport of nickel ions into the cell.[1][2] As an essential component of the NikABCDE ATP-binding cassette (ABC) transporter system, NikA is responsible for the initial capture of nickel in the periplasm and its subsequent delivery to the membrane-bound components of the transporter.[1] Given the importance of nickel as a cofactor for several bacterial enzymes, including hydrogenases and ureases, which are often linked to virulence, the NikA protein and the nickel transport system represent potential targets for the development of novel antimicrobial agents. Furthermore, NikA has been implicated in chemotaxis, specifically in the repellent response to high concentrations of nickel ions.[1][2] This protocol provides a detailed method for the expression and purification of NikA from E. coli, yielding a highly pure and active protein suitable for structural, biochemical, and drug discovery applications.

Principle of the Method

The purification of this compound is achieved through a multi-step process that begins with the overexpression of the nikA gene in an appropriate E. coli expression strain. Since NikA is a periplasmic protein, the initial purification step involves the specific extraction of the periplasmic contents, which significantly reduces the complexity of the protein mixture. Subsequent purification is achieved through a combination of chromatographic techniques, including hydrophobic interaction chromatography (HIC) and ion-exchange chromatography (IEX), which separate proteins based on their hydrophobicity and net surface charge, respectively.[1] This combination of methods allows for the purification of NikA to near homogeneity.

Experimental Protocols

Overexpression of this compound

Successful purification of NikA begins with high-level expression of the recombinant protein. The nikA gene is cloned into a suitable expression vector, such as pRE1, for overexpression in E. coli.[1] Optimal expression of NikA is typically achieved under anaerobic growth conditions, as its biosynthesis is dependent on the anaerobic regulator FNR.[1][2]

Protocol:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the NikA expression plasmid.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Shift the culture to anaerobic conditions and continue incubation at 30°C for 4-6 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Periplasmic Protein Extraction (Cold Osmotic Shock)

This method selectively releases the contents of the E. coli periplasm, including NikA, while leaving the cytoplasmic proteins within the cell.

Protocol:

  • Resuspend the cell pellet from a 1 L culture in 100 mL of ice-cold Cell Fractioning Buffer 1 (30 mM Tris-HCl, pH 8.0, 20% sucrose, 1 mM EDTA).

  • Incubate the suspension on ice for 10 minutes with gentle agitation.

  • Centrifuge the cells at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in 100 mL of ice-cold 5 mM MgCl2. This rapid change in osmotic pressure causes the outer membrane to become permeable, releasing the periplasmic proteins.

  • Incubate the suspension on ice for 10 minutes with gentle agitation.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the cells.

  • The supernatant, which contains the periplasmic proteins, is the periplasmic extract . Carefully collect it and keep it on ice.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. Proteins bind to the hydrophobic resin at high salt concentrations and are eluted by decreasing the salt concentration.

Protocol:

  • Equilibrate a Phenyl Sepharose column (or similar HIC resin) with HIC Binding Buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 1 M ammonium sulfate).

  • Add ammonium sulfate to the periplasmic extract to a final concentration of 1 M.

  • Load the sample onto the equilibrated HIC column.

  • Wash the column with 5-10 column volumes of HIC Binding Buffer to remove unbound proteins.

  • Elute the bound proteins with a linear gradient of decreasing ammonium sulfate concentration, from 1 M to 0 M in 50 mM sodium phosphate, pH 7.0.

  • Collect fractions and analyze for the presence of NikA using SDS-PAGE. Pool the fractions containing NikA.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of NikA and the pH of the buffer.

Protocol:

  • Dialyze the pooled NikA fractions from the HIC step against IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Equilibrate an anion-exchange column (e.g., Q-Sepharose) with IEX Equilibration Buffer.

  • Load the dialyzed sample onto the column.

  • Wash the column with 5-10 column volumes of IEX Equilibration Buffer.

  • Elute the bound proteins with a linear gradient of increasing salt concentration, from 0 to 1 M NaCl in 20 mM Tris-HCl, pH 8.0.

  • Collect fractions and analyze for the presence and purity of NikA using SDS-PAGE. Pool the fractions containing pure NikA.

  • Dialyze the final purified this compound against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)NikA Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Periplasmic Extract150300020100~10
HIC Pool3027009090~50
IEX Pool10240024080>95

Note: These values are illustrative and may vary depending on the expression levels and the efficiency of each purification step.

Mandatory Visualizations

Experimental Workflow for NikA Purification

G cluster_0 Expression and Cell Harvest cluster_1 Periplasmic Extraction cluster_2 Chromatographic Purification cluster_3 Final Product expr Overexpression of NikA in E. coli harvest Cell Harvest by Centrifugation expr->harvest osmotic_shock Cold Osmotic Shock harvest->osmotic_shock centrifugation1 Centrifugation osmotic_shock->centrifugation1 periplasmic_extract Periplasmic Extract centrifugation1->periplasmic_extract hic Hydrophobic Interaction Chromatography periplasmic_extract->hic iex Ion-Exchange Chromatography hic->iex pure_nika Pure this compound iex->pure_nika

Caption: Workflow for this compound purification.

Signaling Pathway of NikA in Nickel-Mediated Chemotaxis

G cluster_0 Periplasm cluster_1 Cytoplasm Ni High [Ni²⁺] NikA NikA Ni->NikA Tar Tar Chemoreceptor NikA->Tar interacts with CheW CheW Tar->CheW activates CheA CheA CheW->CheA activates CheY CheY CheA->CheY phosphorylates CheY_P CheY-P Motor Flagellar Motor CheY_P->Motor induces clockwise rotation Tumbling Tumbling Motor->Tumbling

Caption: NikA's role in nickel repellent chemotaxis.

References

Cloning of the nikA Gene into the pRE1 Expression Vector: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the molecular cloning of the nikA gene, which encodes a periplasmic nickel-binding protein in Escherichia coli, into the pRE1 expression vector. The protocols outlined below detail the necessary steps from gene amplification to verification of the final construct, catering to both traditional restriction enzyme-based cloning and modern ligation-independent cloning techniques.

Introduction

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications/Supplier
Bacterial Strains & Plasmids E. coli K-12 genomic DNASource of nikA gene
pRE1 Expression VectorUser-provided
Competent E. coli (e.g., DH5α)For cloning
Competent E. coli (e.g., BL21(DE3))For protein expression
Enzymes & Kits High-fidelity DNA PolymeraseFor PCR
Restriction Enzymes & Buffere.g., NdeI, XhoI (New England Biolabs)
T4 DNA Ligase & BufferNew England Biolabs
Plasmid Miniprep KitQiagen, Thermo Fisher Scientific, etc.
Gel Extraction KitQiagen, Thermo Fisher Scientific, etc.
PCR Purification KitQiagen, Thermo Fisher Scientific, etc.
Media & Reagents Luria-Bertani (LB) Broth & Agar
Antibiotics (e.g., Ampicillin, Kanamycin)Concentration dependent on vector
Isopropyl β-D-1-thiogalactopyranoside (IPTG)For inducible promoters
dNTPs, PCR primers
Agarose, DNA ladders
Ethidium Bromide or alternative DNA stain

Table 1: Essential Materials and Reagents

Experimental Protocols

This section provides detailed step-by-step protocols for the cloning of the nikA gene into the pRE1 expression vector. Two alternative cloning strategies are presented.

Protocol 1: Restriction Enzyme-Based Cloning

This traditional method involves the use of restriction enzymes to create compatible ends on the PCR-amplified nikA gene and the pRE1 vector.

Step 1: Primer Design and PCR Amplification of nikA

  • Design forward and reverse primers for the nikA gene from E. coli K-12. Incorporate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) that are present in the pRE1 multiple cloning site and do not cut within the nikA gene. Add a 6-8 nucleotide leader sequence upstream of the restriction site to ensure efficient digestion.

    • Forward Primer Example: 5'- GGCCATATG AAAAAATTACTGAGCCTGCG -3' (NdeI site in bold)

    • Reverse Primer Example: 5'- CCGCTCGAG TTAGCAGGCATCGGTCAG -3' (XhoI site in bold)

  • Perform PCR using high-fidelity DNA polymerase to amplify the nikA gene from E. coli K-12 genomic DNA.

  • Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size (~1.5 kb for nikA).

  • Purify the PCR product using a PCR purification kit.

Step 2: Restriction Digestion of PCR Product and pRE1 Vector

  • Set up two separate restriction digestion reactions: one for the purified nikA PCR product and one for the pRE1 vector.

  • Use the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocol.

  • Incubate the reactions at the optimal temperature for the enzymes (usually 37°C) for 1-2 hours.

  • Purify the digested nikA insert and the linearized pRE1 vector using a gel extraction kit.

Step 3: Ligation

  • Set up a ligation reaction using T4 DNA ligase. A molar ratio of insert to vector of 3:1 is recommended.

  • Include a negative control (linearized vector without insert) to assess self-ligation.

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

Step 4: Transformation

  • Transform competent E. coli DH5α cells with the ligation mixture.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pRE1 vector.

  • Incubate the plates at 37°C overnight.

Step 5: Verification of Clones

  • Perform colony PCR on several colonies using the nikA specific primers to screen for positive clones.

  • Inoculate positive colonies into LB broth with the appropriate antibiotic and grow overnight.

  • Isolate the recombinant plasmid using a plasmid miniprep kit.

  • Verify the construct by restriction digestion and Sanger sequencing.

Protocol 2: Ligation-Independent Cloning (LIC)

LIC is a versatile method that does not rely on restriction enzymes and ligation. It requires primers that add specific sequences to the ends of the insert that are complementary to the linearized vector.

Step 1: Primer Design and PCR Amplification of nikA

  • Design LIC-specific primers for the nikA gene. The primers should contain a 5' extension that is complementary to the LIC-ready pRE1 vector ends.

  • Perform PCR to amplify the nikA gene.

  • Purify the PCR product.

Step 2: Preparation of LIC-Ready Vector and Insert

  • Linearize the pRE1 vector (e.g., by restriction digest or PCR).

  • Treat the linearized vector and the purified PCR product with T4 DNA polymerase in the presence of a single dNTP. This creates specific single-stranded overhangs.

  • Inactivate the T4 DNA polymerase.

Step 3: Annealing and Transformation

  • Mix the treated vector and insert. The complementary overhangs will anneal.

  • Transform competent E. coli DH5α cells with the annealing mixture.

  • Plate on selective LB agar plates and incubate overnight.

Step 4: Verification of Clones

  • Follow the same verification steps as in the restriction-based cloning protocol (colony PCR, plasmid isolation, restriction analysis, and sequencing).

Data Presentation

Successful cloning should be documented with the following data, which can be summarized in tables for clarity.

Experiment Expected Outcome Observed Outcome
nikA PCR AmplificationSingle band at ~1.5 kb
pRE1 Vector DigestionSingle band corresponding to vector size
Colony PCRBand at ~1.5 kb for positive clones
Recombinant Plasmid DigestionBands corresponding to vector and insert size

Table 2: Expected and Observed Results for Cloning Verification

Parameter Value
Transformation Efficiency (CFU/µg DNA)
Number of Positive Clones / Total Clones Screened
Plasmid Yield (ng/µL)

Table 3: Quantitative Data Summary

Visualizations

The following diagrams illustrate the experimental workflows.

Cloning_Workflow cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification nikA_PCR nikA Gene Amplification (PCR) Digestion Restriction Digestion (or LIC treatment) nikA_PCR->Digestion pRE1_Prep pRE1 Vector Preparation pRE1_Prep->Digestion Ligation Ligation (or Annealing) Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Colony Screening (Colony PCR) Transformation->Screening Plasmid_Isolation Plasmid Isolation Screening->Plasmid_Isolation Confirmation Confirmation (Restriction Digest & Sequencing) Plasmid_Isolation->Confirmation

Caption: General workflow for cloning the nikA gene into the pRE1 vector.

Signaling_Pathway Inducer Inducer (e.g., IPTG) Repressor Repressor Protein Inducer->Repressor inactivates Promoter Promoter (e.g., T7) Repressor->Promoter represses RNA_Polymerase T7 RNA Polymerase Promoter->RNA_Polymerase recruits nikA_gene nikA Gene RNA_Polymerase->nikA_gene transcribes nikA_mRNA nikA mRNA nikA_gene->nikA_mRNA Ribosome Ribosome nikA_mRNA->Ribosome binds NikA_Protein NikA Protein Ribosome->NikA_Protein translates

Caption: Inducible expression of the nikA gene in an E. coli expression system.

Application Notes and Protocols for the Overproduction of NikA Protein in Bacterial Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NikA is a periplasmic nickel-binding protein in Escherichia coli and other bacteria, playing a crucial role in nickel homeostasis. It is the initial receptor component of the NikABCDE ATP-binding cassette (ABC) transporter system, which is responsible for the high-affinity uptake of nickel ions.[1][2] Nickel, while essential in trace amounts as a cofactor for several enzymes, is toxic at higher concentrations.[2] Therefore, the expression of the nik operon is tightly regulated. Overproduction of NikA can be a valuable tool for studying nickel transport and toxicity, and for potential applications in bioremediation and as a target for antimicrobial drug development. This document provides detailed protocols for the overproduction of NikA, and for assessing the physiological consequences of its accumulation in bacterial systems.

The NikA Signaling Pathway and Regulation

The expression of the nikA gene is part of the nikABCDE operon. This operon is regulated by both the general anaerobic regulator FNR and the nickel-responsive regulator NikR.[1][3] Under anaerobic conditions, FNR activates the transcription of the nik operon. In the presence of high nickel concentrations, NikR binds to the operator region of the nik operon and represses its transcription, thus preventing toxic intracellular accumulation of nickel.[2]

While initially implicated in nickel-dependent repellent chemotaxis, further studies have demonstrated that NikA is not required for this response in E. coli. The primary sensor for nickel as a repellent is the methyl-accepting chemotaxis protein Tar.[4][5] Upon binding nickel in the periplasm, the Tar receptor initiates a signaling cascade through the CheA/CheY two-component system, ultimately leading to a change in the direction of flagellar rotation and movement away from the repellent.

Signaling Pathway Diagram

NikA_Signaling_and_Regulation cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA NikA NikBC NikB/NikC (Transmembrane Channel) NikA->NikBC Delivers Ni²⁺ Ni_ion_peri Ni²⁺ Ni_ion_peri->NikA Binds Tar Tar Chemoreceptor Ni_ion_peri->Tar Binds (Repellent) CheA CheA Tar->CheA Activates CheW CheW Tar->CheW NikDE NikD/NikE (ATP-binding) NikBC->NikDE Ni_ion_cyto Ni²⁺ NikBC->Ni_ion_cyto Translocates Ni²⁺ NikDE->NikBC Hydrolyzes ATP to power transport ADP_Pi ADP + Pi NikDE->ADP_Pi ATP ATP ATP->NikDE NikR NikR (Repressor) Ni_ion_cyto->NikR Activates nik_operon nikABCDE operon NikR->nik_operon Represses transcription CheY CheY CheA->CheY Phosphorylates CheY_P CheY-P CheW->CheA Couples Flagellar_motor Flagellar Motor CheY_P->Flagellar_motor Induces clockwise rotation (Tumble)

Caption: Nickel transport, regulation, and chemotaxis pathways in E. coli.

Quantitative Data Summary

ParameterValueOrganism/ConditionsReference
NikA Nickel Binding
Dissociation Constant (Kd) for Ni²⁺< 0.1 µME. coli NikA[1][3]
Stoichiometry1 Ni²⁺ atom per NikA moleculeE. coli NikA[1][3]
NikA Heme Binding
Dissociation Constant (Kd) for Hemin~0.5 µME. coli NikA[6]
Dissociation Constant (Kd) for Protoporphyrin IX~0.5 µME. coli NikA[6]
Native NikA Expression
Molecules per cell~23,000Anaerobically grown wild-type E. coli MC4100[1][3]
Overexpression of nikABCDE & mta
Reduction in Normalized Growth Rate (0.4 mM IPTG)45 ± 15.6%Engineered E. coli BL21(DE3)[7]
Nickel Bioaccumulation6.53 ± 1.47 mg Ni / g dry cell weightEngineered E. coli BL21(DE3)[7]
Nickel Toxicity in E. coli
Minimum Inhibitory Concentration (MIC) of NiSO₄·6H₂O350 mg/LE. coli
Growth Inhibition (shaken culture)40% biomass at 100 µM Ni, no growth at 200 µM NiE. coli K-12[8]
Growth Inhibition (static culture)60% biomass at 100 µM Ni, no growth at 300 µM NiE. coli K-12[8]

Experimental Protocols

Overproduction and Purification of NikA Protein

This protocol is adapted from the method described for the overproduction of NikA in E. coli using the pRE1 overexpression vector.[1][3]

Materials:

  • E. coli strain harboring the pRE1 plasmid with the nikA gene insert.

  • Luria-Bertani (LB) medium with appropriate antibiotic for plasmid selection.

  • Inducer (e.g., Nalidixic acid for the pRE1 vector system).

  • Periplasmic extraction buffer (e.g., 30 mM Tris-HCl, pH 8.0, 20% sucrose, 1 mM EDTA).

  • Hydrophobic interaction chromatography (HIC) column and buffers.

  • Ion-exchange chromatography (IEX) column and buffers.

Protocol:

  • Inoculation and Growth: Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding the appropriate inducer. For the pRE1 vector, this is typically nalidixic acid. The optimal concentration and induction time should be determined empirically, but a starting point is 40-60 µg/mL of nalidixic acid for 3-5 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Periplasmic Extraction: Resuspend the cell pellet in ice-cold periplasmic extraction buffer. Incubate on ice for 10 minutes with gentle agitation. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the cells. The supernatant contains the periplasmic proteins, including NikA.

  • Hydrophobic Interaction Chromatography (HIC): Apply the periplasmic extract to a HIC column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer. Elute the bound proteins with a decreasing salt gradient. Collect fractions and analyze for the presence of NikA by SDS-PAGE.

  • Ion-Exchange Chromatography (IEX): Pool the NikA-containing fractions from HIC and dialyze against a low-salt buffer for IEX. Apply the dialyzed sample to an anion-exchange column (e.g., Q-Sepharose) equilibrated with the low-salt buffer. Elute the bound proteins with an increasing salt gradient.

  • Purity and Concentration: Analyze the purified fractions by SDS-PAGE to assess purity. Determine the protein concentration using a standard method such as the Bradford assay.

Experimental Workflow for NikA Overproduction and Purification

NikA_Purification_Workflow start Start inoculation Inoculate E. coli (pRE1-nikA) in LB + antibiotic start->inoculation growth Grow to OD600 0.6-0.8 inoculation->growth induction Induce with Nalidixic Acid growth->induction harvest Harvest cells by centrifugation induction->harvest extraction Periplasmic extraction harvest->extraction hic Hydrophobic Interaction Chromatography (HIC) extraction->hic iex Ion-Exchange Chromatography (IEX) hic->iex analysis SDS-PAGE and Concentration Determination iex->analysis end Purified NikA analysis->end

Caption: Workflow for the overexpression and purification of this compound.

Assessment of Nickel Toxicity

A. Minimum Inhibitory Concentration (MIC) Determination:

This protocol is a standard broth microdilution method to determine the lowest concentration of nickel that inhibits visible bacterial growth.[9][10]

Materials:

  • E. coli strain of interest.

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plate.

  • Nickel salt solution (e.g., NiSO₄ or NiCl₂) of known concentration.

Protocol:

  • Prepare Inoculum: Grow an overnight culture of E. coli in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the nickel salt solution in MHB. The final volume in each well should be 100 µL. Leave one well as a positive control (no nickel) and one as a negative control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of nickel at which no visible growth (turbidity) is observed.

B. Growth Curve Analysis:

This method assesses the effect of different nickel concentrations on the growth kinetics of E. coli.[11]

Materials:

  • E. coli strain of interest.

  • Minimal medium (e.g., M9 minimal medium) to avoid chelation of nickel by complex media components.

  • Nickel salt solution.

  • Spectrophotometer or plate reader capable of measuring OD₆₀₀.

Protocol:

  • Prepare Cultures: Grow an overnight culture of E. coli in minimal medium.

  • Set up Experimental Cultures: In a series of flasks or a multi-well plate, add fresh minimal medium with varying concentrations of nickel (e.g., 0, 10, 20, 50, 100 µM).

  • Inoculation: Inoculate each flask or well with the overnight culture to a starting OD₆₀₀ of approximately 0.05.

  • Monitor Growth: Incubate the cultures at 37°C with shaking. Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 12-24 hours.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. From these curves, determine the lag phase duration, specific growth rate, and final cell density for each nickel concentration.

Measurement of Intracellular Nickel Accumulation

This protocol utilizes Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for the sensitive quantification of intracellular nickel.

Materials:

  • E. coli cells overproducing NikA and control cells.

  • Wash buffer (e.g., 50 mM EDTA, 100 mM NaCl, 10 mM KCl).

  • Nitric acid (trace metal grade).

  • ICP-MS instrument.

Protocol:

  • Cell Culture and Exposure: Grow the E. coli cultures (with and without NikA overproduction) in the presence of a defined concentration of nickel for a specific period.

  • Harvesting and Washing: Harvest a known number of cells by centrifugation. Wash the cell pellet multiple times with ice-cold wash buffer to remove extracellularly bound nickel.

  • Cell Lysis and Digestion: Resuspend the washed cell pellet in a known volume of concentrated nitric acid and incubate at a high temperature (e.g., 80°C) until the sample is completely digested.

  • Sample Preparation for ICP-MS: Dilute the digested sample with ultrapure water to a final volume suitable for ICP-MS analysis.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument calibrated with nickel standards of known concentrations.

  • Data Normalization: Express the intracellular nickel concentration as µg of nickel per gram of dry cell weight or per 10⁹ cells.

Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression of genes involved in nickel homeostasis in response to NikA overproduction and/or nickel stress.[12][13]

Materials:

  • RNA extraction kit suitable for bacteria.

  • DNase I.

  • Reverse transcriptase and corresponding buffer.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes (e.g., nikR, rcnA) and a housekeeping gene (e.g., rrsA - 16S rRNA).

  • Real-time PCR instrument.

Protocol:

  • RNA Extraction: Extract total RNA from E. coli cultures grown under the desired experimental conditions using a commercial kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using the synthesized cDNA as a template, the appropriate primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene.

Concluding Remarks

The overproduction of NikA in bacterial systems is a powerful approach for elucidating the mechanisms of nickel transport and its physiological consequences. The protocols provided herein offer a comprehensive guide for researchers to express and purify NikA, and to quantitatively assess the impact of its overabundance on bacterial growth, nickel accumulation, and gene expression. These studies can contribute to a deeper understanding of metal homeostasis in bacteria and may inform the development of novel antimicrobial strategies and bioremediation technologies.

References

Application Note: Characterizing NikA-Nickel Binding Using Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In bacteria such as Escherichia coli, the acquisition of essential transition metals like nickel is a tightly regulated process, crucial for the function of various metalloenzymes. The NikABCDE system is a well-characterized ATP-binding cassette (ABC) transporter responsible for high-affinity nickel uptake.[1][2] The periplasmic binding protein, NikA, is the initial receptor of this system, responsible for capturing nickel in the periplasmic space and delivering it to the transmembrane components, NikB and NikC.[2][3] Given its critical role in bacterial survival and pathogenesis, the NikA protein represents a potential target for novel antimicrobial agents.

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for quantifying the thermodynamic parameters of binding interactions in solution. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single, label-free experiment. This application note provides a detailed protocol for studying the binding of nickel ions to the this compound using ITC, enabling researchers to elucidate the energetics of this crucial biological interaction.

NikA-Mediated Nickel Transport Pathway

The NikABCDE transporter system facilitates the uptake of nickel from the periplasm into the cytoplasm. NikA first binds a chelated form of nickel, specifically a Ni(II)-(L-His)₂ complex, and undergoes a conformational change.[4][5] The loaded NikA then docks with the integral membrane proteins NikB and NikC. The binding and hydrolysis of ATP by the cytoplasmic components, NikD and NikE, power the translocation of the nickel complex across the inner membrane.

NikA_Pathway NikA-Mediated Nickel Transport in E. coli cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_apo Apo-NikA NikA_holo Holo-NikA (Ni-Bound) NikA_apo->NikA_holo Ni_complex Ni(II)-(L-His)₂ Ni_complex->NikA_apo Binding NikBC NikB/C (Transmembrane Channel) NikA_holo->NikBC Docking Ni_released Ni(II) Released NikBC->Ni_released Translocation NikDE NikD/E (ATPase) NikDE->NikBC ADP_Pi ADP + Pi NikDE->ADP_Pi ATP ATP ATP->NikDE Hydrolysis

Figure 1: NikA-Mediated Nickel Transport Pathway.

Data Presentation: Thermodynamics of NikA-Ligand Interaction

ITC experiments allow for the direct determination of key thermodynamic parameters. While the binding of free Ni(II) to NikA has been characterized, a complete thermodynamic profile is not always available in the literature. The data presented below summarizes known values and provides context with related binding systems.

Table 1: Thermodynamic Parameters for Ni(II) Ion Binding to E. coli NikA

ParameterValueConditions
Binding Stoichiometry (n) ~1ITC
Dissociation Constant (K_d) 11 ± 1.7 µMITC
Change in Enthalpy (ΔH) Small, value not explicitly reportedITC
Change in Entropy (TΔS) Not explicitly reportedCalculated

Note: The observed enthalpy of binding for Ni(II) to NikA was reported to be small but reproducible.[6] A full thermodynamic breakdown requires the explicit enthalpy value.

Table 2: Thermodynamic Parameters for Selected Ligand Binding to NikA and Homologues (for Reference)

ProteinLigandnK_d (µM)ΔH (kcal/mol)TΔS (kcal/mol)
E. coli NikAIn(III)-EDTA117.3 ± 3.0-3.53.0
Y. pseudotuberculosis YntANi(II)-EDTA10.063 ± 0.008-1.97.8
Y. pseudotuberculosis YntANi(II)-(L-His)₂10.029 ± 0.006-5.94.3

This table provides reference values from studies on NikA and its homologues with different metal complexes, illustrating the range of thermodynamic signatures possible.

Experimental Protocols

ITC Experimental Workflow

The general workflow for an ITC experiment involves careful sample preparation, instrument setup, the titration itself, and subsequent data analysis to derive the thermodynamic parameters.

ITC_Workflow Isothermal Titration Calorimetry Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis A Purify Apo-NikA Protein C Dialyze Both into Matched Buffer A->C B Prepare NiCl₂ Stock Solution B->C D Determine Accurate Concentrations C->D E Instrument Setup & Equilibration D->E F Load NikA into Cell, NiCl₂ into Syringe E->F H Perform Control Titration (NiCl₂ into Buffer) E->H G Perform Titration Experiment F->G I Integrate Raw Heat Data G->I J Subtract Heat of Dilution H->J I->J K Fit Data to a Binding Model J->K L Obtain n, K_d, ΔH, and ΔS K->L

Figure 2: General workflow for an ITC experiment.
Protocol 1: Sample Preparation

Accurate sample preparation is critical for high-quality ITC data. The goal is to have a pure, metal-free protein and a precise ligand concentration in an identical buffer to minimize artifacts.

Materials:

  • Purified this compound

  • Nickel (II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Buffer components (e.g., HEPES, NaCl)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Spectrophotometer and equipment for protein concentration determination (e.g., Bradford or BCA assay)

  • High-precision analytical balance

Methodology:

  • Preparation of Apo-NikA:

    • To ensure NikA is free of any bound metals from purification, dialyze the purified protein solution against a buffer containing 1-5 mM EDTA (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) for at least 4 hours at 4°C.

    • Perform a second dialysis step against the same buffer without EDTA for 4 hours to remove the EDTA.

  • Buffer Matching:

    • Prepare a large batch of the final experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Using a buffer with low ionization enthalpy like HEPES is recommended to minimize heat changes from proton exchange.[7]

    • Dialyze the apo-NikA protein against at least 2 changes of 1 L of the final experimental buffer at 4°C for a minimum of 4 hours per change. This step is crucial to ensure the protein solution and the final ligand solution are in an identical buffer matrix.

    • Reserve the final dialysis buffer (dialysate) for preparing the nickel solution.

  • Preparation of Nickel Solution:

    • Using the final dialysate from the protein preparation, prepare a stock solution of NiCl₂. Weigh the salt precisely and calculate the concentration accurately.

    • Prepare the final nickel solution for the ITC syringe by diluting the stock solution with the same dialysate.

  • Concentration Determination:

    • Determine the final concentration of the this compound solution using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient, or a colorimetric assay like Bradford or BCA).

    • The concentration of the nickel solution should be known from its preparation.

Protocol 2: Isothermal Titration Calorimetry

This protocol outlines the steps for performing the ITC experiment. Concentrations are suggestions and may need to be optimized based on the specific instrument and expected affinity.

ITC Instrument Parameters (Example):

  • Temperature: 25°C

  • Stirring Speed: 750 rpm

  • Reference Power: 10 µcal/sec

  • Initial Delay: 60 sec

  • Injection Volume: 2 µL (for a ~200 µL cell)

  • Number of Injections: 19-24

  • Spacing: 150 sec

Methodology:

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with deionized water.

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

  • Sample Loading:

    • Load the this compound solution into the sample cell. A typical starting concentration is between 20 µM and 50 µM.

    • Load the NiCl₂ solution into the injection syringe. The concentration should be 8-10 times higher than the protein concentration (e.g., 200 µM to 500 µM).

    • Place the loaded syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved.

  • Titration Experiment:

    • Initiate the titration run with the defined parameters. The first injection is typically smaller (e.g., 0.4 µL) and is often discarded during analysis to remove artifacts from syringe equilibration.

  • Control Experiment:

    • To accurately determine the heat of dilution, perform a control titration by injecting the NiCl₂ solution from the syringe into the sample cell containing only the final experimental buffer (dialysate).

    • This control experiment should be run under the identical conditions as the main experiment.

Protocol 3: Data Analysis
  • Data Integration:

    • The raw ITC data consists of heat pulses over time. Integrate the area under each peak to determine the heat change (ΔH) per injection.

  • Subtraction of Controls:

    • Subtract the heat of dilution obtained from the control experiment (nickel into buffer) from the heats of binding for the main experiment on a per-injection basis.

  • Data Fitting:

    • Plot the corrected heat per mole of injectant against the molar ratio of [Nickel]/[NikA].

    • Fit the resulting binding isotherm to a suitable model, such as a "One Set of Sites" model, using the analysis software provided with the ITC instrument.

  • Derivation of Thermodynamic Parameters:

    • The fitting procedure will yield the values for the stoichiometry (n), the association constant (K_a), and the enthalpy of binding (ΔH).

    • Calculate the dissociation constant (K_d) as the reciprocal of K_a (K_d = 1/K_a).

    • Calculate the Gibbs free energy of binding (ΔG) using the equation: ΔG = -RTln(K_a) , where R is the gas constant and T is the absolute temperature in Kelvin.

    • Calculate the entropy of binding (ΔS) using the equation: ΔS = (ΔH - ΔG) / T .

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method to fully characterize the thermodynamic forces driving the interaction between the periplasmic protein NikA and nickel. By following these detailed protocols, researchers can obtain high-quality data on the binding affinity, stoichiometry, and the enthalpic and entropic contributions of this interaction. This information is fundamental to understanding the mechanisms of bacterial nickel acquisition and can provide a quantitative basis for the development of inhibitors targeting this essential pathway.

References

Application Notes and Protocols for nikA Protein Fluorescence Quenching Assay for Metal Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Escherichia coli nickel-binding protein A (NikA) is a periplasmic protein crucial for nickel uptake.[1][2] This application note describes a robust method for characterizing the binding of metals to NikA using its intrinsic tryptophan fluorescence. The assay is based on the principle that the binding of a metal ion to NikA quenches the fluorescence emitted by its tryptophan residues.[3] This phenomenon allows for the quantitative determination of binding affinities (dissociation constants, Kd) and the assessment of binding selectivity. This assay is a valuable tool for screening potential inhibitors of nickel transport and for fundamental studies of metal homeostasis in bacteria.

Principle of the Assay

NikA contains tryptophan residues that fluoresce when excited with ultraviolet (UV) light.[3] The fluorescence intensity is sensitive to the local environment of the tryptophan residues.[4] When a metal ion binds to NikA, it can cause a conformational change in the protein, altering the environment of the tryptophan residues and leading to a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[5] The extent of quenching is proportional to the concentration of the metal-bound protein, allowing for the determination of the binding affinity.

The primary mechanism of quenching in this assay is static quenching, which occurs when the metal ion forms a non-fluorescent complex with the protein.[6] It is crucial to correct for the inner filter effect (IFE), where the titrant (metal solution) absorbs either the excitation or emission light, leading to an apparent decrease in fluorescence that is not due to binding.[4]

Data Presentation

The binding affinities of various metal ions and metal-amino acid complexes for NikA have been determined using fluorescence quenching and other biophysical methods. The following tables summarize these findings.

Table 1: Dissociation Constants (Kd) of Metal Ions and Complexes with NikA

LigandMethodDissociation Constant (Kd)Reference
Ni²⁺Fluorescence Quenching< 0.1 µM[3]
Ni²⁺Isothermal Titration Calorimetry (ITC)~10 µM[1]
Co²⁺Isothermal Titration Calorimetry (ITC)~200 µM[1]
Co²⁺, Cu²⁺, Fe²⁺Fluorescence QuenchingAt least 10-fold weaker binding than Ni²⁺[3]
Ni(II)-(L-His)₂Isothermal Titration Calorimetry (ITC)0.075 µM
Co(II)-(L-His)₂Isothermal Titration Calorimetry (ITC)0.15 µM
Cu(II)-(L-His)₂Isothermal Titration Calorimetry (ITC)0.25 µM
HemeTryptophan Fluorescence Quenching~0.5 µM[7]

Note: The discrepancy in Kd values for Ni²⁺ may be due to different experimental conditions and techniques.

Experimental Protocols

NikA Protein Expression and Purification

A prerequisite for this assay is the availability of pure, nickel-free this compound.

Protocol 1a: Overexpression of NikA

  • Transform E. coli cells (e.g., BL21(DE3) strain) with an expression vector containing the nikA gene (e.g., pRE1).[2]

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C with appropriate antibiotic selection.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) when the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Continue to grow the cells for an additional 3-4 hours at 37°C.

  • Harvest the cells by centrifugation.

Protocol 1b: Purification of Apo-NikA (Nickel-free)

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Remove cell debris by centrifugation.

  • Purify NikA from the supernatant using a combination of hydrophobic interaction and ion-exchange chromatography.[2]

  • To ensure the protein is nickel-free, perform dialysis against a buffer containing a chelating agent like EDTA, followed by extensive dialysis against a metal-free buffer (e.g., Tris-HCl, HEPES).

  • Verify the purity of the protein by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

Fluorescence Quenching Assay for Metal Binding

Materials:

  • Purified, nickel-free this compound

  • Metal salt solutions (e.g., NiCl₂, CoCl₂, CuCl₂, ZnCl₂) of known concentrations

  • Metal-free buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • Spectrofluorometer

  • Quartz cuvettes

Protocol 2a: Instrument Setup

  • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[4]

  • Set the emission wavelength scan range from 310 nm to 450 nm. The emission maximum for NikA is expected to be around 340-350 nm.

  • Set the excitation and emission slit widths to 5 nm.

Protocol 2b: Titration Experiment

  • Place a known concentration of this compound (e.g., 1-2 µM) in the quartz cuvette containing the metal-free buffer.

  • Record the initial fluorescence spectrum of the apo-protein (F₀).

  • Make successive additions of small aliquots of the concentrated metal salt solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum (F).

  • Continue the titration until the fluorescence intensity no longer changes significantly upon further addition of the metal, indicating saturation of the binding sites.

Data Analysis

Protocol 3a: Inner Filter Effect (IFE) Correction The inner filter effect must be corrected for accurate binding affinity determination.[4]

  • Measure the absorbance of the metal salt solution at the excitation (295 nm) and emission (peak emission wavelength) wavelengths.

  • Correct the observed fluorescence intensity (F_obs) at each titration point using the following formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) where F_corr is the corrected fluorescence intensity, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.

Protocol 3b: Determination of Dissociation Constant (Kd)

  • Calculate the fractional change in fluorescence (ΔF/F₀) at each metal concentration.

  • Plot the change in fluorescence (ΔF) against the total metal concentration.

  • Fit the data to a one-site binding model using non-linear regression to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔF_max * [M]) / (Kd + [M]) where ΔF_max is the maximum change in fluorescence at saturation, and [M] is the free metal concentration (which can be approximated by the total metal concentration if the protein concentration is much lower than the Kd).

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_assay Fluorescence Quenching Assay cluster_analysis Data Analysis p1 Overexpression of NikA in E. coli p2 Cell Lysis p1->p2 p3 Purification of Apo-NikA (Chromatography) p2->p3 p4 Dialysis to Remove Metals p3->p4 a1 Prepare Apo-NikA Solution p4->a1 Pure Apo-NikA a2 Record Initial Fluorescence (F₀) a1->a2 a3 Titrate with Metal Solution a2->a3 a4 Record Fluorescence (F) at each Titration Point a3->a4 a3->a4 repeat d1 Correct for Inner Filter Effect a4->d1 Raw Data d2 Plot ΔF vs. [Metal] d1->d2 d3 Non-linear Regression to Determine Kd d2->d3 end Results d3->end Binding Affinity (Kd)

Caption: Experimental workflow for the NikA fluorescence quenching assay.

signaling_pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm nikA_apo Apo-NikA (Fluorescent) nikA_bound NikA-Metal Complex (Quenched) nikBCDE NikBCDE Transporter nikA_bound->nikBCDE Delivery metal Metal Ion (e.g., Ni²⁺) metal->nikA_apo Binding metal_in Metal Ion nikBCDE->metal_in Transport

Caption: Simplified schematic of NikA-mediated metal uptake.

logical_relationship start Excitation at 295 nm trp Tryptophan Residues in NikA start->trp emission Fluorescence Emission (~340-350 nm) trp->emission metal Metal Ion Binding emission->metal quenching Fluorescence Quenching (Decreased Intensity) metal->quenching Yes no_quenching No Change in Fluorescence metal->no_quenching No

Caption: Logical flow of the fluorescence quenching phenomenon.

References

Application Notes and Protocols: Site-Directed Mutagenesis of NikA Nickel-Binding Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NikA is a periplasmic nickel-binding protein in Escherichia coli that plays a crucial role in nickel uptake as part of the NikABCDE ATP-binding cassette (ABC) transporter system.[1] Understanding the molecular determinants of nickel binding in NikA is essential for elucidating the mechanisms of nickel homeostasis in bacteria and can inform the development of novel antimicrobial strategies targeting metal acquisition pathways.

This document provides detailed protocols for performing site-directed mutagenesis on the key nickel-binding residue of NikA, His416, followed by protein expression, purification, and characterization of nickel-binding affinity. His416 has been identified as the sole residue in NikA that directly coordinates with the nickel ion, making it a critical target for mutagenesis studies.[2][3]

Data Presentation

Site-directed mutagenesis of the His416 residue in NikA has been shown to significantly impact its binding affinity for the nickel complex, Ni(II)-(L-His)₂. The following table summarizes the dissociation constants (Kd) for wild-type NikA and various H416 mutants, as determined by fluorescence-based binding assays.

NikA VariantMutationKd for Ni(II)-(L-His)₂ (µM)Fold Change in Affinity vs. Wild-Type
Wild-Type-0.2 ± 0.1-
H416CHistidine to Cysteine1.3 ± 0.2~6.5-fold decrease
H416EHistidine to Glutamate1.8 ± 0.3~9-fold decrease
H416QHistidine to Glutamine2.5 ± 0.4~12.5-fold decrease
H416IHistidine to IsoleucineNo detectable binding-

Data adapted from "Biochemical studies highlight determinants for metal selectivity in the Escherichia coli periplasmic solute binding protein NikA".[2]

Signaling Pathways and Experimental Workflows

NikABCDE Nickel Transport System

NikABCDE_Transport cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Ni_His Ni(II)-(L-His)₂ NikA NikA Ni_His->NikA Binding NikB NikB NikA->NikB Delivery NikC NikC Ni_ion Ni²⁺ NikC->Ni_ion Translocation NikD NikD (NBD) NikE NikE (NBD) ADP_Pi ADP + Pi NikD->ADP_Pi NikE->ADP_Pi ATP ATP ATP->NikD ATP->NikE

Caption: The NikABCDE transporter system in E. coli.

Site-Directed Mutagenesis Workflow

SDM_Workflow cluster_design Design & Synthesis cluster_mutagenesis Mutagenesis cluster_verification Transformation & Verification primer_design Design Mutagenic Primers (e.g., for H416A) primer_synthesis Synthesize & Purify Primers primer_design->primer_synthesis pcr PCR with Pfu Polymerase & Wild-Type NikA Plasmid primer_synthesis->pcr dpni DpnI Digestion of Parental Methylated DNA pcr->dpni transformation Transform into Competent E. coli dpni->transformation sequencing Sequence Plasmid DNA to Confirm Mutation transformation->sequencing

Caption: Workflow for site-directed mutagenesis of NikA.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of nikA (QuikChange™ Method)

This protocol is adapted from the QuikChange™ site-directed mutagenesis method.[4]

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., substituting the codon for His416 with one for Alanine, Cysteine, etc.).

  • The mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥ 78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).[4]

  • Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.

2. PCR Amplification:

  • Set up the following 50 µL PCR reaction in a PCR tube:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM each)

    • 1.25 µL of forward mutagenic primer (10 µM)

    • 1.25 µL of reverse mutagenic primer (10 µM)

    • 1 µL of dsDNA template (plasmid containing wild-type nikA, 5-50 ng)

    • 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity polymerase)

    • ddH₂O to 50 µL

  • Perform thermal cycling using the following parameters:

    • Initial Denaturation: 95°C for 1 minute

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Following PCR, cool the reaction on ice for 2 minutes.

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Mix gently by pipetting and incubate at 37°C for 1 hour to digest the parental, methylated DNA template.[4]

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of His-tagged NikA Variants

This protocol is for the expression and purification of N- or C-terminally His-tagged NikA and its mutants from the E. coli periplasm.

1. Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the His-tagged NikA variant.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM) and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation.

2. Periplasmic Extraction:

  • Resuspend the cell pellet in ice-cold sucrose buffer (30 mM Tris-HCl, 20% sucrose, 1 mM EDTA, pH 8.0).

  • Incubate on ice for 10 minutes with gentle agitation.

  • Centrifuge at 8,000 x g for 20 minutes at 4°C.[5]

  • Discard the supernatant and resuspend the pellet in an equal volume of ice-cold 5 mM MgSO₄.

  • Incubate in an ice bath for 10 minutes with stirring.[5]

  • Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the spheroplasts. The supernatant is the osmotic shock fluid containing the periplasmic proteins.

3. Ni-NTA Affinity Chromatography:

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes of binding buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Load the periplasmic extract onto the column.

  • Wash the column with 10-20 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the His-tagged NikA variant with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against a suitable buffer for downstream applications (e.g., the buffer to be used for ITC).

Protocol 3: Nickel-Binding Assay by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

1. Sample Preparation:

  • The purified NikA variant and the Ni(II)-(L-His)₂ ligand solution must be in identical, degassed buffers to minimize heats of dilution.[6] A common buffer is 20 mM HEPES, pH 7.5, with 150 mM NaCl.

  • The concentration of the NikA variant in the sample cell should be approximately 10-50 µM.

  • The concentration of the Ni(II)-(L-His)₂ solution in the syringe should be 10-20 times higher than the protein concentration.[7]

  • Accurately determine the concentrations of both the protein and the ligand.

2. ITC Experiment:

  • Set the experimental temperature (e.g., 25°C).

  • Load the NikA variant solution into the sample cell and the Ni(II)-(L-His)₂ solution into the injection syringe.

  • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

  • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Perform a control experiment by titrating the Ni(II)-(L-His)₂ solution into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • Subtract the heat of dilution from the raw titration data.

  • Integrate the peaks of the corrected data to obtain the heat change per injection.

  • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This will yield the thermodynamic parameters: Kd, n, and ΔH.

By following these protocols, researchers can systematically investigate the role of specific residues in the nickel-binding site of NikA, providing valuable insights into the mechanisms of bacterial nickel acquisition.

References

Application Notes and Protocols for X-ray Crystallography of NikA Protein Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallography of the Escherichia coli periplasmic nickel-binding protein, NikA. This document is intended to guide researchers through the process of expression, purification, crystallization, and structure determination of NikA, a key component of the NikABCDE nickel transport system and a potential target for antimicrobial drug development.

Introduction to NikA

NikA is a periplasmic binding protein in Escherichia coli that plays a crucial role in nickel homeostasis.[1][2] It is the initial receptor for nickel in the NikABCDE ATP-binding cassette (ABC) transport system, which is responsible for the uptake of nickel, an essential cofactor for several enzymes, including hydrogenases.[1][3][4] The NikA protein captures nickel in the periplasm and delivers it to the transmembrane permease complex, consisting of NikB and NikC. The nucleotide-binding domains, NikD and NikE, then energize the transport of nickel across the inner membrane into the cytoplasm.

Beyond its role in nickel transport, NikA has also been identified as a heme-binding protein, suggesting a potential dual function as a heme chaperone in the periplasm, particularly under anaerobic conditions.[4][5][6] Structural studies of NikA are therefore critical for understanding its ligand-binding specificity and its role in both nickel and heme metabolism. Such studies can inform the design of inhibitors that could disrupt these essential processes in pathogenic bacteria.

Signaling and Transport Pathway

The NikABCDE system is a well-characterized ABC transporter. The process begins with NikA binding to its ligand in the periplasm. The ligand-bound NikA then interacts with the NikBC transmembrane proteins, initiating a conformational change that, coupled with ATP hydrolysis by the NikDE ATPase components, facilitates the translocation of the ligand into the cytoplasm. The regulation of the nikABCDE operon is complex, involving the fumarate-nitrate regulator (FNR) under anaerobic conditions and repression by the NikR regulator in the presence of high nickel concentrations.[1][3]

NikA_Signaling_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_apo Apo-NikA NikA_bound NikA-Ni-(L-His)₂ NikA_apo->NikA_bound Binds Ligand Ligand Ni-(L-His)₂ Ligand->NikA_apo NikBC NikB/NikC (Transmembrane Domain) NikA_bound->NikBC Interaction NikDE NikD/NikE (ATPase) NikBC->NikDE Signal Transduction Ligand_cyto Ni-(L-His)₂ NikBC->Ligand_cyto Translocation ATP ATP NikDE->ATP Binds ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis ADP_Pi->NikDE Energy Release

Caption: Proposed mechanism of nickel transport via the NikABCDE system.

Experimental Protocols

Overexpression and Purification of NikA

This protocol is adapted from established methods for the production of recombinant NikA.[7][8]

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with a NikA expression vector (e.g., pRE1 with the nikA gene).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% (v/v) glycerol, 0.1% Triton X-100.

  • Wash Buffer: 20 mM sodium phosphate, 300 mM NaCl, 5 mM Imidazole, pH 7.4.

  • Elution Buffer: 20 mM sodium phosphate, 300 mM NaCl, 500 mM Imidazole, pH 7.4.

  • Ni-NTA affinity chromatography resin.

  • Ion-exchange chromatography column (e.g., Q-Sepharose).

  • Size-exclusion chromatography column (e.g., Superdex 200).

Procedure:

  • Expression: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue to grow for 4-6 hours.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble this compound.

  • Affinity Chromatography: If using a His-tagged construct, incubate the clarified lysate with pre-equilibrated Ni-NTA resin. Wash the resin with Wash Buffer to remove non-specifically bound proteins. Elute NikA with Elution Buffer.

  • Ion-Exchange Chromatography: Dialyze the eluted protein against a low-salt buffer and apply to an ion-exchange column. Elute with a linear salt gradient.

  • Size-Exclusion Chromatography: As a final purification step, apply the protein to a size-exclusion column to remove aggregates and further purify the protein.

  • Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a spectrophotometer or a protein assay.

Crystallization of NikA

The following conditions are starting points for the crystallization of NikA. Optimization will likely be required.

Methods:

  • Vapor Diffusion: This is the most common method for protein crystallization.

    • Hanging Drop: A small drop of protein-precipitant mixture is suspended over a reservoir of precipitant solution.

    • Sitting Drop: The protein-precipitant drop is placed on a post within a sealed well containing the reservoir solution.

Starting Crystallization Conditions:

Condition Apo-NikA NikA-Ni Complex
Protein Conc. 10-15 mg/mL 10-15 mg/mL
Precipitant 1.5-2.0 M Ammonium Sulfate 1.0 M Sodium Citrate
Buffer 0.1 M HEPES pH 7.5 0.1 M Tris-HCl pH 8.5
Additive 2% (v/v) PEG 400 N/A

| Temperature | 20°C | 20°C |

Procedure:

  • Prepare a stock solution of the purified this compound in a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).

  • For the NikA-Ni complex, incubate the purified protein with a 2-5 fold molar excess of NiCl₂ for 1 hour on ice prior to setting up crystallization trials.

  • Set up crystallization plates using the hanging or sitting drop vapor diffusion method, mixing the protein solution with the precipitant solution in a 1:1 ratio.

  • Incubate the plates at the desired temperature and monitor for crystal growth over several days to weeks.

Crystallization_Workflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_growth Crystal Growth Purified_Protein Purified this compound (10-15 mg/mL) Ligand_Incubation Incubate with Ligand (e.g., NiCl₂) Purified_Protein->Ligand_Incubation for liganded structure Mix Mix Protein and Precipitant Solution (1:1) Purified_Protein->Mix Ligand_Incubation->Mix Vapor_Diffusion Vapor Diffusion Setup (Hanging/Sitting Drop) Mix->Vapor_Diffusion Incubate Incubate at 20°C Vapor_Diffusion->Incubate Monitor Monitor for Crystal Growth Incubate->Monitor Crystal NikA Crystals Monitor->Crystal

Caption: General workflow for the crystallization of this compound.

X-ray Data Collection and Structure Refinement

Data Collection:

  • Cryoprotection: Crystals should be briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

  • X-ray Diffraction: Collect diffraction data at a synchrotron source. It is crucial to collect a complete dataset with good resolution and statistics.

Data Processing and Structure Determination:

  • Data Processing: Process the raw diffraction images using software such as HKL2000 or XDS to integrate the reflections and scale the data.

  • Structure Solution: The structure can be solved by molecular replacement using a known structure of a homologous protein as a search model.

  • Refinement: Refine the initial model against the experimental data using programs like PHENIX or REFMAC5. This involves iterative cycles of model building in Coot and automated refinement.

  • Validation: The quality of the final model should be assessed using tools like MolProbity to check for geometric outliers and clashes.

Quantitative Data Summary

The following tables summarize crystallographic data for different forms of NikA, compiled from the Protein Data Bank (PDB).

Table 1: Data Collection Statistics

PDB IDLigandResolution (Å)Space GroupUnit Cell Dimensions (a, b, c in Å)Completeness (%)I/σI
1UIU Apo2.00P 2₁ 2₁ 2₁51.5, 87.8, 116.499.7 (99.0)14.3 (2.0)
1UIV Ni²⁺2.00P 2₁ 2₁ 2₁51.6, 87.7, 116.299.8 (99.5)16.1 (2.0)
4I8C Ni-(L-His)₂1.85P 2₁ 2₁ 2₁52.0, 88.3, 115.899.9 (100.0)12.8 (2.1)

Values in parentheses are for the highest resolution shell.

Table 2: Refinement Statistics

PDB IDLigandR-work / R-free (%)No. of AtomsAvg. B-factor (Ų)Ramachandran Outliers (%)
1UIU Apo20.1 / 24.5396827.80.0
1UIV Ni²⁺20.3 / 24.8398726.50.0
4I8C Ni-(L-His)₂18.2 / 21.9415321.30.0

Conclusion

The structural determination of NikA in its various forms provides invaluable insights into its function in nickel and potentially heme transport. The protocols and data presented here serve as a comprehensive resource for researchers aiming to study NikA and similar periplasmic binding proteins. A thorough understanding of the structure and function of NikA will be instrumental in the development of novel therapeutic agents that target bacterial metal acquisition pathways.

References

Application Notes and Protocols for Nickel Biosensor Development Using Purified NikA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and use of a highly sensitive and selective nickel biosensor based on the purified NikA protein from Escherichia coli. NikA, a periplasmic binding protein, exhibits a high affinity and specificity for nickel ions, making it an excellent biological recognition element for biosensor applications. This document outlines the principles, protocols for protein purification and sensor fabrication, and potential applications in environmental monitoring, industrial process control, and biomedical research.

Introduction

Nickel (Ni²⁺) is an essential micronutrient for various biological processes but can be toxic at elevated concentrations. The development of robust and sensitive methods for nickel detection is crucial for environmental protection and human health. Traditional analytical techniques for nickel detection, such as atomic absorption spectroscopy, are often lab-based, time-consuming, and require expensive instrumentation. Biosensors offer a promising alternative, providing rapid, specific, and portable detection platforms.

The E. coli this compound is a key component of the NikABCDE ATP-binding cassette (ABC) transporter system, responsible for high-affinity nickel uptake.[1] NikA specifically binds to a complex of nickel and two L-histidine molecules (Ni(II)-(L-His)₂), with a dissociation constant (Kd) of less than 0.1 µM.[2][3] This high specificity and affinity make purified NikA an ideal candidate for the development of nickel biosensors.

This application note details the development of an electrochemical biosensor utilizing purified, hexa-histidine tagged NikA (His-NikA) immobilized on a nickel-nitrilotriacetic acid (Ni-NTA) functionalized gold electrode. The binding of nickel to the immobilized this compound induces a conformational change, which can be detected as a change in the electrochemical signal.

Signaling Pathway and Detection Principle

The principle of the NikA-based biosensor relies on the specific binding of nickel ions to the this compound, which is immobilized on an electrode surface. This binding event is transduced into a measurable electrical signal.

NikA_Biosensor_Signaling cluster_solution Solution cluster_electrode Electrode Surface cluster_detection Signal Transduction Ni_His Ni(II)-(L-His)₂ His_NikA_unbound His-NikA (unbound) Ni_His->His_NikA_unbound Binding Electrode Gold Electrode NiNTA Ni-NTA Electrode->NiNTA Functionalization NiNTA->His_NikA_unbound Immobilization (His-tag affinity) His_NikA_bound His-NikA (bound) Signal_Change Conformational Change His_NikA_unbound->Signal_Change Induces Electrochemical_Signal Electrochemical Signal Change (e.g., Impedance) Signal_Change->Electrochemical_Signal Causes

Figure 1: Signaling pathway of the NikA-based nickel biosensor.

Quantitative Data Summary

The performance of a biosensor is characterized by several key parameters. The following table summarizes the expected performance of a NikA-based electrochemical biosensor compared to other nickel biosensor types.

ParameterNikA-Based Biosensor (Expected)Urease-Based BiosensorDNAzyme-Based Biosensor
Detection Limit ~10 nM0.005 mg/L (~85 nM)[4]6.67 nM[5]
Dynamic Range 10 nM - 1 µM0.1 - 10 mg/L20 nM - 0.2 mM[5]
Specificity High for Ni(II)-(L-His)₂Affected by other urease inhibitorsHigh for Ni²⁺
Response Time < 5 minutes5 - 15 minutes~30 minutes

Experimental Protocols

Purification of His-tagged this compound

This protocol describes the purification of hexa-histidine tagged this compound from E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli strain overexpressing His-tagged NikA

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole

  • Ni-NTA Agarose Resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5 column volumes (CV) of Lysis Buffer.

  • Binding: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound with 5 CV of Elution Buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer (e.g., PBS) to remove imidazole.

  • Purity Check: Analyze the purified protein by SDS-PAGE.

NikA_Purification_Workflow start E. coli Culture Overexpressing His-NikA lysis Cell Lysis (Sonication) start->lysis centrifugation Centrifugation (Clarification) lysis->centrifugation ni_nta Ni-NTA Affinity Chromatography centrifugation->ni_nta binding Binding of His-NikA ni_nta->binding washing Washing binding->washing elution Elution with Imidazole washing->elution dialysis Dialysis elution->dialysis end Purified His-NikA Protein dialysis->end

Figure 2: Experimental workflow for the purification of His-tagged this compound.
Fabrication of the NikA-Based Electrochemical Biosensor

This protocol details the immobilization of purified His-NikA onto a Ni-NTA functionalized gold electrode.

Materials:

  • Gold electrodes

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: Extremely corrosive!

  • NTA-thiol solution

  • NiCl₂ solution (100 mM)

  • Purified His-NikA protein solution (1 mg/mL in PBS)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Electrode Cleaning: Clean the gold electrodes by immersing them in Piranha solution for 5 minutes, followed by thorough rinsing with deionized water and ethanol. Dry under a stream of nitrogen.

  • NTA-thiol Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned electrodes in a solution of NTA-thiol for 12-18 hours to form a self-assembled monolayer.

  • Nickel Chelation: Rinse the electrodes with ethanol and water, then immerse them in a 100 mM NiCl₂ solution for 1 hour to chelate nickel ions to the NTA groups.

  • NikA Immobilization: Rinse the electrodes with water and incubate them with the purified His-NikA protein solution for 2 hours at room temperature.

  • Blocking: To block any non-specific binding sites, immerse the electrodes in a 1% BSA solution for 1 hour.

  • Final Wash: Gently wash the electrodes with PBS to remove any unbound protein. The biosensor is now ready for use.

Biosensor_Fabrication_Workflow start Clean Gold Electrode sam NTA-thiol SAM Formation start->sam ni_chelation Nickel Chelation (NiCl₂) sam->ni_chelation nika_immobilization His-NikA Immobilization ni_chelation->nika_immobilization blocking Blocking with BSA nika_immobilization->blocking end Ready-to-use NikA Biosensor blocking->end

References

Application Notes and Protocols for High-Performance Immobilized-Metal-Ion Affinity Chromatography (HP-IMAC) of NikA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of the protein NikA (NF-κB-inducing kinase) using High-Performance Immobilized-Metal-Ion Affinity Chromatography (HP-IMAC). NikA is a key upstream regulator of the noncanonical NF-κB signaling pathway, making it a crucial target in immunity, inflammation, and cancer research.[1] HP-IMAC is a powerful and widely used technique for the rapid, single-step purification of recombinant proteins with high purity and yield.[2][3]

Principle of the Method

Immobilized-Metal-Ion Affinity Chromatography (IMAC) is a form of affinity chromatography that separates proteins based on their affinity for chelated metal ions.[4] The principle relies on the interaction between the imidazole side chains of histidine residues on the protein surface and transition metal ions (e.g., Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) immobilized on a chromatographic resin.[3][5] Recombinant proteins are often engineered with a polyhistidine tag (His-tag) at the N- or C-terminus, which provides a strong and specific binding site for the immobilized metal ions.[2][6] The purification process involves four main steps:

  • Column Charging: The chromatographic column is charged with a suitable metal ion, typically Ni²⁺ for His-tagged proteins.

  • Sample Loading: The cell lysate containing the His-tagged NikA is loaded onto the column. The His-tagged protein binds to the immobilized metal ions.

  • Washing: Unbound and weakly bound proteins are washed from the column using a wash buffer containing a low concentration of a competing agent, such as imidazole.

  • Elution: The purified His-tagged NikA is eluted from the column using a high concentration of imidazole or by lowering the pH.

Data Presentation

The following table summarizes representative quantitative data from a typical HP-IMAC purification of a His-tagged protein like NikA. The values are illustrative and may vary depending on the expression system, cell lysis efficiency, and specific chromatographic conditions.

Purification StepTotal Protein (mg)NikA (mg)Yield (%)Purity (%)Specific Activity (U/mg)
Crude Lysate50010100210
HP-IMAC Eluate128.585>9095

Experimental Protocols

This section provides a detailed methodology for the purification of His-tagged NikA using HP-IMAC.

Materials and Reagents
  • HP-IMAC Column: Pre-packed Ni²⁺-charged column (e.g., HiTrap IMAC HP, Nuvia IMAC).[7]

  • Chromatography System: A high-performance liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) system.

  • Binding Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0.[7][8]

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20-50 mM imidazole, pH 8.0.[8]

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0.

  • Stripping Buffer: 50 mM sodium phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0.

  • Recharging Solution: 100 mM NiSO₄.

  • Sample: Clarified cell lysate containing His-tagged NikA.

Sample Preparation
  • Harvest cells expressing His-tagged NikA by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., Binding Buffer with protease inhibitors).

  • Lyse the cells by sonication or high-pressure homogenization on ice.[9]

  • Clarify the lysate by centrifugation at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to remove cell debris.[9]

  • Filter the supernatant through a 0.45 µm filter before loading onto the column.[8]

HP-IMAC Protocol

The following protocol is for a 1 mL pre-packed HP-IMAC column. Adjust volumes and flow rates for different column sizes.

  • Column Equilibration:

    • Wash the column with 5-10 column volumes (CV) of sterile, distilled water.

    • Equilibrate the column with 5-10 CV of Binding Buffer at a flow rate of 1 mL/min.[7]

  • Sample Loading:

    • Load the clarified lysate onto the column at a low flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound NikA protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration. A step elution is often sufficient for high-purity protein.

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Column Regeneration:

    • Wash the column with 5 CV of Elution Buffer.

    • Wash with 5 CV of distilled water.

    • Strip the metal ions with 5 CV of Stripping Buffer.[9]

    • Wash with 5 CV of distilled water.

    • Recharge the column with 2 CV of Recharging Solution.

    • Wash with 5 CV of distilled water and store in 20% ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the HP-IMAC purification of NikA.

HP_IMAC_Workflow cluster_prep Sample Preparation cluster_imac HP-IMAC Purification cluster_analysis Analysis CellHarvest Cell Harvesting CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification Filtration Filtration Clarification->Filtration Equilibration Column Equilibration Filtration->Equilibration SampleLoading Sample Loading Equilibration->SampleLoading Washing Washing SampleLoading->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE ProteinAssay Protein Assay Elution->ProteinAssay ActivityAssay Activity Assay Elution->ActivityAssay Non_Canonical_NFkB_Pathway cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Ligand Ligand (e.g., BAFF, LTβ) Receptor Receptor (e.g., BAFF-R, LTβR) Ligand->Receptor Binding TRAF_complex TRAF2/3-cIAP1/2 Complex Receptor->TRAF_complex Recruitment & Degradation NIK NikA (NIK) TRAF_complex->NIK Degradation IKKa IKKα Dimer NIK->IKKa Phosphorylation & Activation p100_RelB p100/RelB Complex IKKa->p100_RelB Phosphorylation p52_RelB p52/RelB Complex p100_RelB->p52_RelB Processing p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Translocation Nucleus Nucleus Gene_Expression Target Gene Expression (e.g., chemokines, cytokines) p52_RelB_nuc->Gene_Expression Induction

References

Application Notes and Protocols for Periplasmic Extraction of NikA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of the NikA protein from the periplasm of Escherichia coli. NikA is a periplasmic binding protein that is part of the NikABCDE nickel transport system and has also been identified as a heme-binding protein.[1] The protocols outlined below are designed to provide researchers with reliable methods for obtaining periplasmic fractions enriched with NikA for further study and use in drug development.

Introduction

The this compound in E. coli is a key component of the nickel uptake machinery, making it a potential target for antimicrobial drug development.[2] Accurate and efficient extraction of this protein from its native periplasmic environment is crucial for in-depth biochemical and structural analysis. The periplasm represents a distinct subcellular compartment in Gram-negative bacteria, containing a unique set of proteins.[3] Isolating proteins from this compartment minimizes contamination from the much larger pool of cytoplasmic proteins.[3] This document details two common and effective methods for periplasmic protein extraction: Cold Osmotic Shock and Chloroform Shock .

Data Presentation: Comparison of Periplasmic Extraction Methods

Extraction MethodOrganism(s)Total Protein Released (µg/mg of dry cell weight)Key AdvantagesKey DisadvantagesReference(s)
Cold Osmotic Shock Pseudomonas fragi11.2Well-established, yields active proteins.More time-consuming, multiple centrifugation steps.[1]
Acinetobacter lwoffii1.8[1]
Chloroform Shock Pseudomonas fragi14.6 Rapid, simple, and quantitative.[4]Chloroform is a hazardous chemical.[1]
Acinetobacter lwoffii2.4 [1]

Note: The data presented is for the total periplasmic protein released and may not directly reflect the specific yield of NikA. The chloroform shock method generally resulted in a higher yield of total periplasmic proteins compared to the cold osmotic shock method for the tested organisms.[1]

Experimental Protocols

Cold Osmotic Shock Method

This method relies on the rapid change in osmotic pressure to selectively rupture the outer membrane of E. coli, releasing the periplasmic contents.[5][6]

Materials:

  • E. coli cell pellet expressing NikA

  • Buffer A (Hypertonic Buffer): 0.03 M Tris-HCl (pH 8.0), 20% (w/v) sucrose, 5 mM EDTA

  • Ice-cold sterile distilled water

  • Refrigerated centrifuge

  • Sterile centrifuge tubes

Procedure:

  • Harvest E. coli cells from culture by centrifugation at 10,000 x g for 10 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the cell pellet in 8 ml of ice-cold Buffer A per gram of wet cell pellet.[6]

  • Incubate the suspension on a rotating shaker at 180 rpm for 10 minutes at room temperature.[6]

  • Pellet the cells by centrifugation at 10,500 rpm for 10 minutes at 4°C.[6]

  • Carefully decant the supernatant.

  • Resuspend the cell pellet in 10 ml of ice-cold sterile distilled water per gram of original wet cell pellet.[6]

  • Mix gently on a rotating shaker in an ice bath for 10 minutes.[6]

  • Centrifuge the suspension at 10,500 rpm for 10 minutes at 4°C to pellet the spheroplasts (cells with the outer membrane removed).[6]

  • The supernatant is the periplasmic fraction containing the this compound. Carefully collect the supernatant and store it at -20°C or proceed with further purification steps.

Chloroform Shock Method

This method utilizes chloroform to permeabilize the outer membrane, leading to the release of periplasmic proteins.[4][7] It is a simpler and more rapid alternative to osmotic shock.[4]

Materials:

  • E. coli cell pellet expressing NikA

  • Chloroform

  • Buffer B: 0.01 M Tris-HCl (pH 8.0)

  • Centrifuge

  • Sterile centrifuge tubes

Procedure:

  • Harvest E. coli cells from culture by centrifugation.

  • Resuspend the cell pellet in a minimal volume of Buffer B.

  • Add 10 µl of chloroform for every 1 ml of cell suspension.[8]

  • Vortex the mixture vigorously for 15-30 seconds.

  • Incubate at room temperature for 15 minutes.[8]

  • Add 200 µl of Buffer B for every 1 ml of the initial cell suspension.[8]

  • Centrifuge the suspension at approximately 7,000 rpm for 20 minutes at room temperature.[8]

  • The supernatant contains the released periplasmic proteins, including NikA. Carefully collect the supernatant for further analysis.

Mandatory Visualizations

Nickel Transport Pathway in E. coli

The following diagram illustrates the NikABCDE-dependent nickel transport system in Escherichia coli.

NikABCDE_Pathway NikABCDE Nickel Transport System in E. coli cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm NikA NikA NikB NikB NikA->NikB Ni Ni²⁺ Ni->NikA binds NikC NikC Ni_cyto Ni²⁺ NikC->Ni_cyto transport NikD NikD NikD->NikB ADP_Pi ADP + Pi NikD->ADP_Pi NikE NikE NikE->NikC NikE->ADP_Pi ATP ATP ATP->NikD hydrolysis ATP->NikE hydrolysis

Caption: The NikABCDE transporter facilitates nickel uptake across the inner membrane.

Experimental Workflow for Periplasmic Extraction

This diagram outlines the general workflow for both the Cold Osmotic Shock and Chloroform Shock methods.

Periplasmic_Extraction_Workflow General Workflow for Periplasmic Protein Extraction cluster_osmotic_shock Cold Osmotic Shock cluster_chloroform_shock Chloroform Shock start Start: E. coli Culture Expressing NikA centrifugation1 Cell Harvesting (Centrifugation) start->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet resuspend_hypertonic Resuspend in Hypertonic Buffer cell_pellet->resuspend_hypertonic resuspend_buffer Resuspend in Buffer cell_pellet->resuspend_buffer centrifugation2 Centrifugation resuspend_hypertonic->centrifugation2 resuspend_hypotonic Resuspend in Hypotonic Solution (Cold Water) centrifugation2->resuspend_hypotonic centrifugation3 Centrifugation resuspend_hypotonic->centrifugation3 periplasmic_fraction_os Periplasmic Fraction (Supernatant) centrifugation3->periplasmic_fraction_os end Downstream Analysis (e.g., SDS-PAGE, Western Blot, Activity Assays) periplasmic_fraction_os->end add_chloroform Add Chloroform & Vortex resuspend_buffer->add_chloroform incubate Incubate add_chloroform->incubate add_buffer_centrifuge Add Buffer & Centrifuge incubate->add_buffer_centrifuge periplasmic_fraction_cs Periplasmic Fraction (Supernatant) add_buffer_centrifuge->periplasmic_fraction_cs periplasmic_fraction_cs->end

Caption: A flowchart comparing the steps of two periplasmic extraction methods.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant NikA Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields of recombinant NikA protein expression in E. coli. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any or very low expression of my recombinant this compound on a Western blot. What are the likely causes and solutions?

Low or no expression of recombinant NikA can stem from several factors, ranging from the genetic construct to the host cell's metabolic state.[1][2]

  • Codon Bias: The nikA gene's codon usage may not be optimal for E. coli's translational machinery.[3][4][5] This can lead to stalled translation and low protein yield.

    • Solution: Synthesize a codon-optimized version of the nikA gene to match the codon preferences of E. coli.[3][4][6] Alternatively, use an E. coli expression strain that co-expresses tRNAs for rare codons, such as Rosetta™ or BL21-CodonPlus®.[5][7][8]

  • Vector and Promoter Issues: Incorrect vector construction or a weak or leaky promoter can lead to poor transcription.

    • Solution: Verify the integrity of your expression vector by sequencing.[1] Ensure you are using a strong, inducible promoter like the T7 promoter for high-level expression.[4][9] For potentially toxic proteins, a tightly regulated promoter system like the araBAD promoter (in strains like BL21-AI) can be beneficial to prevent leaky expression before induction.[8][10]

  • Protein Toxicity: The this compound itself might be toxic to the E. coli host, leading to poor cell growth and low protein yields.[10][11]

    • Solution: Use a tightly controlled expression system to minimize basal expression before induction.[8][10] Lowering the induction temperature and using a lower concentration of the inducer (e.g., IPTG) can also mitigate toxicity.[10][12][13] Additionally, consider using E. coli strains specifically designed for expressing toxic proteins, such as C41(DE3) or C43(DE3).[7][8]

  • mRNA Instability: The secondary structure of the nikA mRNA transcript could hinder ribosome binding and translation initiation.

    • Solution: Several online tools can predict mRNA secondary structure. Minor changes to the nucleotide sequence at the 5' end (without altering the amino acid sequence) can sometimes resolve these issues.

Q2: My this compound is expressed, but it's mostly insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?

Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing foreign proteins in E. coli.[14][15]

  • Sub-optimal Induction Conditions: High induction temperatures and high inducer concentrations can lead to a rapid rate of protein synthesis that overwhelms the cell's folding machinery.[12][16]

    • Solution: Optimize induction conditions. Lowering the post-induction temperature to 16-25°C and extending the incubation time (overnight) can significantly improve protein solubility.[5][10][17][18] It is also beneficial to test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM) to find the optimal level for soluble expression.[10][16][17]

  • Lack of Proper Folding Environment: NikA is a periplasmic protein in its native environment.[19][20] The cytoplasm of E. coli is a reducing environment, which is not conducive to the formation of disulfide bonds that may be required for proper folding.[15][21]

    • Solution: Target the expression of NikA to the periplasm by including an N-terminal signal peptide in your construct.[21][22] This directs the protein to the more oxidizing environment of the periplasm, facilitating correct disulfide bond formation and folding.[21] Alternatively, use engineered E. coli strains with a more oxidizing cytoplasm, such as the SHuffle® strains, which also co-express disulfide bond isomerases.[7][23][24]

  • Fusion Tags: Certain fusion tags can enhance the solubility of recombinant proteins.

    • Solution: Fuse NikA with highly soluble partners like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[25] These tags can often be cleaved off after purification.

Q3: I've optimized my expression conditions, but the yield of purified NikA is still low. What else can I check?

Even with good expression, subsequent purification steps can lead to significant protein loss.

  • Inefficient Cell Lysis: Incomplete cell lysis will result in a lower yield of total protein extract.

    • Solution: Ensure your sonication or other lysis method is properly calibrated. You can assess lysis efficiency by examining a small sample of the cell suspension under a microscope before and after lysis. Combining enzymatic lysis (e.g., lysozyme) with mechanical methods can improve efficiency.[26]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[14]

    • Solution: Add protease inhibitors to your lysis buffer.[10][14] Keep your samples on ice or at 4°C throughout the purification process to minimize protease activity.

  • Sub-optimal Purification Strategy: The choice of purification resin and buffer conditions can greatly impact yield.

    • Solution: If using an affinity tag like a His-tag, ensure the binding, wash, and elution buffers are at the optimal pH and salt concentrations.[13] Consider performing a small-scale trial with different buffer conditions to optimize recovery.

Quantitative Data Summary

The following tables summarize typical ranges for optimizing NikA expression conditions. It is crucial to empirically test these parameters for your specific construct and experimental setup.

Table 1: IPTG Concentration Optimization

IPTG ConcentrationExpected Outcome
0.1 - 0.4 mMLower expression levels, potentially higher solubility.[16][17]
0.5 - 1.0 mMHigher expression levels, increased risk of inclusion body formation.[16][17]

Table 2: Post-Induction Temperature and Time Optimization

TemperatureIncubation TimeExpected Outcome
37°C2 - 4 hoursHigh expression, high risk of insolubility.[16][27]
25 - 30°C3 - 6 hoursModerate expression, improved solubility.[5][10]
16 - 20°C12 - 16 hours (overnight)Lower expression rate, often significantly increased solubility.[5][16][17]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Optimizing Induction Conditions

  • Inoculation: Inoculate 5 mL of LB media containing the appropriate antibiotic with a single colony of E. coli transformed with your NikA expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB media with the appropriate antibiotic in multiple flasks with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[17][27]

  • Induction:

    • Label flasks for different IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and different temperatures (e.g., 37°C, 25°C, 18°C).

    • Add the specified final concentration of IPTG to each flask.

    • Move the flasks to shakers set at the designated induction temperatures.[17]

  • Harvesting:

    • For cultures at 37°C, harvest cells after 3-4 hours.

    • For cultures at 25°C, harvest cells after 5-6 hours.

    • For cultures at 18°C, harvest cells after 12-16 hours (overnight).

    • Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.[17]

  • Analysis:

    • Resuspend each cell pellet in lysis buffer.

    • Lyse the cells by sonication.

    • Separate the soluble and insoluble fractions by centrifugation at high speed (e.g., >15,000 x g) for 20 minutes at 4°C.

    • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blotting to determine the optimal conditions for soluble NikA expression.[28]

Visualizations

Diagram 1: Troubleshooting Workflow for Low NikA Expression

LowExpressionTroubleshooting start Low/No NikA Expression check_dna Verify Vector Sequence start->check_dna codon_opt Codon Optimization Needed? check_dna->codon_opt Sequence OK solution_seq Correct DNA Sequence check_dna->solution_seq Error Found protein_toxic Protein Toxicity? codon_opt->protein_toxic No solution_codon Synthesize Optimized Gene or Use Rosetta/CodonPlus Strains codon_opt->solution_codon Yes insoluble Inclusion Bodies? protein_toxic->insoluble No solution_toxic Use Tightly Regulated Promoter (e.g., pBAD) or C41/C43 Strains. Lower Induction Temp/IPTG. protein_toxic->solution_toxic Yes solution_insoluble Optimize Induction (Lower Temp/IPTG). Use Solubility Tags (MBP, GST). Target to Periplasm. insoluble->solution_insoluble Yes SolubleExpressionWorkflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis inoculate Inoculate Overnight Culture subculture Subculture to Multiple Flasks inoculate->subculture grow Grow to OD600 0.5-0.6 subculture->grow induce Induce with Varying IPTG & Temperatures grow->induce harvest Harvest Cells induce->harvest lyse Cell Lysis harvest->lyse separate Separate Soluble/ Insoluble Fractions lyse->separate analyze SDS-PAGE & Western Blot separate->analyze

References

Technical Support Center: NikA Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NikA protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the expression and purification of the this compound.

Frequently Asked Questions (FAQs)

Q1: What is NikA and why is its purification sometimes challenging?

A1: NikA is a periplasmic nickel-binding protein found in Escherichia coli, where it is part of a nickel uptake transport system (the NikABCDE operon).[1][2] Its native function involves binding nickel with high specificity.[1][3] Purification challenges can arise from its specific cellular location (periplasm), potential for aggregation if improperly handled, and the need to optimize conditions to maintain its native, functional state. Additionally, like many recombinant proteins, issues such as low expression, inclusion body formation, and co-purification of contaminants can occur.[4][5]

Q2: My this compound is expressed with a His-tag. Is Immobilized Metal Affinity Chromatography (IMAC) the best first step?

A2: Yes, Immobilized Metal Affinity Chromatography (IMAC) is the most common and highly effective initial step for purifying His-tagged proteins.[6] This technique utilizes the affinity of the histidine tag for immobilized metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺).[7] Since native NikA already has a high affinity for nickel, a His-tag further strengthens this interaction, typically resulting in high purity (often >80%) in a single step.[1][6]

Q3: Should I perform the purification under native or denaturing conditions?

A3: The choice depends on your downstream application and the initial solubility of the protein.

  • Native conditions are preferred if you need to retain the protein's biological activity and structural integrity.

  • Denaturing conditions (using agents like urea or guanidinium chloride) should be used if the protein is found in insoluble inclusion bodies or if the His-tag/nickel-binding site is inaccessible (i.e., buried within the folded protein).[7] If you purify under denaturing conditions, a subsequent refolding step will be necessary to regain function.

Troubleshooting Guide: Low Protein Yield

Problem: After the final elution step, the yield of my this compound is very low or non-existent.

This is a common issue that can arise from problems in expression, binding, or elution. Use the following decision tree and table to diagnose the cause.

G cluster_binding No Binding Troubleshooting cluster_elution Elution Troubleshooting start Low / No Yield check_expression 1. Was protein expressed? (Check lysate on SDS-PAGE) start->check_expression no_expression No Expression: - Verify sequence of construct - Optimize expression conditions (temp, induction time) check_expression->no_expression No check_binding 2. Did protein bind to the column? (Check flow-through fraction) check_expression->check_binding Yes no_bind Problem: No Binding check_binding->no_bind No (Protein in Flow-through) check_elution 3. Did protein remain on column? (Strip resin with SDS buffer) check_binding->check_elution Yes hidden_tag A. Is tag accessible? - Purify under denaturing conditions no_bind->hidden_tag buffer_issue B. Is buffer optimal? - Check pH (should be >7.5) - Lower imidazole in binding buffer no_bind->buffer_issue no_elute Problem: Inefficient Elution check_elution->no_elute Yes (Protein on stripped resin) degradation Problem: Protein Degradation check_elution->degradation No (No protein anywhere) elution_buffer A. Is elution buffer correct? - Increase imidazole concentration - Decrease pH (if protein is stable) no_elute->elution_buffer precipitation B. Did protein precipitate on column? - Decrease protein load - Add glycerol/detergent to buffers no_elute->precipitation

Caption: Troubleshooting workflow for low this compound yield.

Potential Cause Recommended Solution Citation
No/Low Expression Verify the integrity of your expression vector via sequencing. Optimize expression conditions (e.g., lower temperature to 18-25°C, vary inducer concentration and induction time).[5][8]
Inaccessible His-tag / Binding Site The tag may be buried inside the folded protein. Perform a trial purification under denaturing conditions (e.g., with 6M Guanidine HCl or 8M Urea) to see if binding improves. If successful, you can refold the protein later.[7][9]
Suboptimal Binding Buffer Ensure the pH of your lysis/binding buffer is optimal for His-tag binding (typically pH 7.5-8.5). High concentrations of imidazole (>20 mM) in the binding buffer can prevent your protein from binding; try reducing or removing it.[7][10]
Inefficient Elution Elution conditions may be too mild. Increase the imidazole concentration in your elution buffer (e.g., from 250 mM to 500 mM). Alternatively, a pH gradient can be used for elution.[6][11]
Protein Degradation Proteases released during cell lysis can degrade your target protein. Add protease inhibitors to your lysis buffer, work quickly, and keep samples cold at all times.[5][9]

Troubleshooting Guide: Protein Purity Issues

Problem: My eluted this compound contains significant contaminants.

High purity is critical for most downstream applications. Contaminating proteins often bind non-specifically to the IMAC resin.

Potential Cause Recommended Solution Citation
Non-specific Binding of Host Proteins Increase the stringency of your wash steps. This can be achieved by increasing the imidazole concentration in the wash buffer (try a gradient from 20 mM to 50 mM). Increasing the salt concentration (e.g., up to 500 mM NaCl) can also disrupt non-specific ionic interactions.[10][12]
Insufficient Washing Ensure the resin is thoroughly washed. Increase the number of wash steps (e.g., from 2 to 4) or the volume of wash buffer used for each step.[12]
Co-purification with Chaperones If NikA is misfolded, it may co-purify with E. coli chaperones. Try optimizing expression at a lower temperature to improve proper folding.[5]
Resin Overload Using too much lysate for the amount of resin can lead to increased non-specific binding. Reduce the amount of total protein loaded onto the column.[11]
Need for Further Purification A single affinity step may not be sufficient for high-purity applications. Add a second "polishing" step, such as Size Exclusion Chromatography (SEC) to separate by size or Ion Exchange Chromatography (IEX) to separate by charge.[6]

Troubleshooting Guide: Protein Aggregation & Solubility

Problem: My this compound is precipitating during or after purification.

Protein aggregation is a common problem caused by protein instability in a given buffer environment.[4][13] Since NikA is a periplasmic protein, it is accustomed to a specific environment, and removing it can expose hydrophobic patches that lead to aggregation.[10][13]

Buffer Component Recommended Concentration Range & Rationale Citation
pH Maintain pH at least 1 unit away from the protein's isoelectric point (pI). Proteins are least soluble at their pI. For NikA, a buffer pH of 7.5-8.5 is a good starting point.[10][14]
Salt (e.g., NaCl) 150-500 mM. Salt helps to shield surface charges and prevent non-specific aggregation. The optimal concentration is protein-dependent; too high can also cause precipitation.[10][15]
Glycerol 5-20% (v/v). Glycerol is a stabilizer that can prevent aggregation and is useful for long-term storage, especially at -80°C.[10][14]
Reducing Agents (DTT, TCEP) 1-5 mM. If aggregation is due to incorrect disulfide bond formation, a reducing agent can help. Note: Avoid high concentrations of DTT with Ni-NTA resins as it can interfere with nickel binding. TCEP is a more stable alternative.[15][16]
Non-ionic Detergents 0.05-0.5% (e.g., Triton X-100, Tween-20). These can help solubilize proteins with exposed hydrophobic regions. Note that some detergents interfere with UV absorbance readings at 280 nm.[10][14][17]

Experimental Protocols & Workflows

General NikA Purification Workflow

The diagram below outlines a standard workflow for the purification of His-tagged NikA from E. coli.

G cluster_upstream Upstream cluster_downstream Downstream Purification Expression 1. Expression E. coli Culture Harvest 2. Cell Harvest Centrifugation Expression->Harvest Lysis 3. Cell Lysis (Sonication / Lysis Buffer) Harvest->Lysis Clarification 4. Clarification (Centrifugation / Filtration) Lysis->Clarification IMAC 5. Affinity Chromatography (IMAC - Ni-NTA) Clarification->IMAC Polishing 6. Polishing Step (Optional) (SEC or IEX) IMAC->Polishing Analysis 7. Analysis & QC (SDS-PAGE, Western Blot) IMAC->Analysis Direct to Analysis Polishing->Analysis

Caption: Standard experimental workflow for NikA purification.

Protocol: Ni-NTA Affinity Chromatography (Native Conditions)

This protocol is adapted for purifying His-tagged NikA from a clarified E. coli lysate.

  • Resin Preparation:

    • Add an appropriate amount of Ni-NTA resin slurry to a gravity-flow column (e.g., 1 mL of 50% slurry for ~5-10 mg of protein).[16]

    • Allow the storage buffer (typically 20% ethanol) to drain.

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding Buffer.[18]

  • Protein Binding:

    • Apply the clarified cell lysate to the equilibrated resin.[16]

    • Allow the lysate to flow through the column by gravity. For enhanced binding, you can cap the column and incubate the lysate with the resin for 30-60 minutes at 4°C with gentle agitation.[16][18]

    • Collect the flow-through fraction for SDS-PAGE analysis to ensure the target protein has bound to the resin.

  • Washing:

    • Wash the resin with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Collect the wash fractions for SDS-PAGE analysis.

  • Elution:

    • Elute the bound this compound by adding 3-5 CV of Elution Buffer.

    • Collect the eluate in separate fractions (e.g., 0.5 or 1 mL each).[19]

    • Analyze all fractions by SDS-PAGE to identify those containing the purified protein.

Buffer Composition Table
Buffer Type Component Typical Concentration Purpose
Binding Buffer Sodium Phosphate50 mM, pH 8.0Buffering agent
NaCl300-500 mMReduces non-specific ionic interactions
Imidazole10-20 mMReduces binding of contaminating host proteins
Wash Buffer Sodium Phosphate50 mM, pH 8.0Buffering agent
NaCl300-500 mMReduces non-specific ionic interactions
Imidazole20-50 mMIncreases stringency to remove contaminants
Elution Buffer Sodium Phosphate50 mM, pH 8.0Buffering agent
NaCl150-300 mMMaintains protein solubility
Imidazole250-500 mMCompetes with His-tag for binding to Ni-NTA, eluting the protein

References

Technical Support Center: Optimizing IPTG Induction for nikA Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the expression of the nikA gene in Escherichia coli using Isopropyl β-D-1-thiogalactopyranoside (IPTG) induction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their protein production experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of NikA and are there any potential toxicity concerns for the E. coli host?

A1: NikA is a periplasmic nickel-binding protein that is part of the NikABCDE transport system in E. coli, which is responsible for the high-affinity uptake of nickel ions.[1][2][3] While nickel itself can be toxic to E. coli at high concentrations (starting from 0.3 mM in rich medium), the expression of the NikA protein alone is not typically reported to be toxic.[4] However, overexpression of any heterologous protein can impose a metabolic burden on the host cells, potentially leading to reduced growth or protein yield.[5]

Q2: What is a standard starting point for IPTG concentration, induction temperature, and induction time for NikA expression?

A2: A common starting point for IPTG induction is a final concentration of 0.5 mM to 1.0 mM.[6] For induction, a standard protocol involves growing the E. coli culture at 37°C until the optical density at 600 nm (OD600) reaches the mid-log phase (around 0.5-0.6), then inducing with IPTG and continuing incubation for 3-4 hours at 37°C.[7][8] However, these conditions are highly protein-dependent and often require optimization.

Q3: Which E. coli strain is most suitable for expressing NikA?

A3: The choice of E. coli strain is crucial for successful protein expression.[7] For T7 promoter-based expression vectors (like the pET series), strains such as BL21(DE3) are commonly used because they contain the T7 RNA polymerase gene under the control of a lacUV5 promoter, which is inducible by IPTG.[9][10] If there are concerns about basal (leaky) expression of a potentially toxic protein, strains like BL21(DE3)pLysS or Lemo21(DE3) can be used to reduce background expression levels.[11][12]

Q4: How does the concentration of IPTG affect NikA expression?

A4: The IPTG concentration directly influences the level of transcription of the nikA gene from an inducible promoter. While a higher IPTG concentration generally leads to higher protein expression, excessively high concentrations can be toxic to the cells and may lead to the formation of insoluble protein aggregates known as inclusion bodies.[5][6] Conversely, a very low concentration might result in insufficient induction and low protein yield.[5] Therefore, it is critical to determine the optimal IPTG concentration for your specific experimental setup.

Troubleshooting Guide

Problem 1: Low or No Expression of NikA

Possible Cause Suggested Solution Relevant Citation(s)
Suboptimal IPTG Concentration Perform an IPTG titration experiment to determine the optimal concentration. Test a range from 0.05 mM to 1.0 mM.[5][13]
Inefficient Induction Conditions Optimize the induction time and temperature. Try inducing at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 12-16 hours or overnight) to improve protein folding and solubility.[14][15][16]
Incorrect Cell Density at Induction Ensure induction is initiated during the mid-logarithmic growth phase (OD600 of 0.5-0.6), as this is when cells are most active in protein synthesis.[7]
Codon Usage Bias The nikA gene may contain codons that are rare in E. coli, leading to translational stalling. Synthesize a codon-optimized version of the nikA gene for expression in E. coli.[10][17]
Plasmid Instability Verify the presence and integrity of the expression plasmid before and after induction. Basal expression of a slightly toxic protein can lead to plasmid loss.[12]
Protein Degradation The expressed this compound may be degraded by host cell proteases. Try using protease-deficient E. coli strains or lower the induction temperature to reduce protease activity.[16]

Problem 2: NikA is Expressed in Inclusion Bodies (Insoluble)

Possible Cause Suggested Solution Relevant Citation(s)
High Induction Temperature Lower the induction temperature. Inducing at temperatures between 15°C and 25°C can slow down protein synthesis, allowing more time for proper folding.[15][16]
High IPTG Concentration Reduce the IPTG concentration. Lower inducer levels can decrease the rate of protein expression, which may enhance solubility.[15][18]
Rapid Expression Rate Induce for a shorter period at a higher temperature or for a longer period at a lower temperature.[15]
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the this compound.[10]
Suboptimal Growth Medium Use a less rich medium, such as M9 minimal medium, which can slow down cell growth and protein synthesis, potentially improving solubility.[11]

Experimental Protocols

Protocol 1: IPTG Concentration Optimization

This protocol outlines a method to determine the optimal IPTG concentration for maximizing the yield of soluble NikA.

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli harboring the NikA expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05.

  • Growth: Incubate at 37°C with vigorous shaking until the OD600 reaches 0.5-0.6.[7]

  • Induction: Aliquot 5 mL of the culture into five separate sterile tubes. Induce each tube with a different final concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM). Include an uninduced control.[5][19]

  • Incubation: Continue to incubate all tubes for a set time and temperature (e.g., 4 hours at 30°C).

  • Cell Harvesting: Harvest 1 mL from each tube by centrifugation.

  • Analysis: Analyze the total protein expression and the soluble fraction by SDS-PAGE and Western blot (if an antibody is available).

Protocol 2: Temperature and Induction Time Optimization

This protocol is designed to find the optimal temperature and duration of induction for soluble NikA expression.

  • Inoculation and Growth: Follow steps 1-3 from Protocol 1, scaling up the culture volume as needed (e.g., to 100 mL).

  • Induction: Once the culture reaches an OD600 of 0.5-0.6, induce with the optimal IPTG concentration determined from Protocol 1.

  • Temperature Shift: Immediately after adding IPTG, divide the culture into three flasks and transfer them to shakers at different temperatures (e.g., 18°C, 25°C, and 37°C).[14][15]

  • Time-course Sampling: Collect samples (1 mL) from each flask at different time points (e.g., 2, 4, 6, and 16 hours post-induction).

  • Analysis: Analyze the expression and solubility of NikA from each sample using SDS-PAGE to identify the condition that yields the highest amount of soluble protein.

Data Presentation

Table 1: Summary of Recommended Starting Conditions for IPTG Induction Optimization

ParameterRecommended RangeCommon Starting Point
IPTG Concentration 0.05 - 1.0 mM0.5 mM
Induction Temperature 15°C - 37°C37°C (for speed) or 18-25°C (for solubility)
Induction Time 2 - 16 hours3-4 hours at 37°C or overnight at 18-20°C
Cell Density (OD600) at Induction 0.4 - 0.80.5 - 0.6

Visualizations

IPTG_Induction_Mechanism cluster_operon Lac Operon Promoter Promoter Operator Operator nikA_gene nikA Gene LacI LacI Repressor LacI->Operator Binds and blocks transcription IPTG IPTG IPTG->LacI RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter Binds RNA_Polymerase->nikA_gene Transcription

Caption: IPTG induction mechanism for nikA expression.

Optimization_Workflow Start Start: E. coli with nikA expression plasmid Grow_Culture Grow culture to OD600 = 0.5-0.6 Start->Grow_Culture IPTG_Titration IPTG Concentration Optimization (0.05 - 1.0 mM) Grow_Culture->IPTG_Titration Analyze_Expression1 Analyze Expression (SDS-PAGE) IPTG_Titration->Analyze_Expression1 Temp_Time_Opt Temperature & Time Optimization (18°C, 25°C, 37°C) Analyze_Expression1->Temp_Time_Opt Use optimal [IPTG] Analyze_Expression2 Analyze Expression & Solubility Temp_Time_Opt->Analyze_Expression2 Scale_Up Scale-up Production with Optimal Conditions Analyze_Expression2->Scale_Up

Caption: Experimental workflow for optimizing NikA expression.

Troubleshooting_Tree Start Problem with NikA Expression? Low_Expression Low/No Expression Start->Low_Expression Yes Insoluble_Protein Insoluble Protein (Inclusion Bodies) Start->Insoluble_Protein No Optimize_IPTG Optimize IPTG Concentration Low_Expression->Optimize_IPTG Check Lower_Temp Lower Induction Temperature Insoluble_Protein->Lower_Temp Check Optimize_Temp_Time Optimize Induction Temp & Time Optimize_IPTG->Optimize_Temp_Time Still low Codon_Optimize Codon Optimize nikA Gene Optimize_Temp_Time->Codon_Optimize Still low Lower_IPTG Lower IPTG Concentration Lower_Temp->Lower_IPTG Still insoluble Chaperones Co-express Chaperones Lower_IPTG->Chaperones Still insoluble

Caption: Troubleshooting decision tree for NikA expression.

References

preventing nikA protein aggregation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing NikA protein aggregation during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern during purification?

NikA is a periplasmic nickel-binding protein found in Escherichia coli, where it is involved in nickel uptake.[1][2] It has also been shown to bind heme.[3] Protein aggregation is a significant concern during purification as it can lead to a loss of active, properly folded protein, resulting in lower yields and potentially compromising downstream applications. Aggregated proteins are often non-functional and can be difficult to resolubilize.

Q2: What is the theoretical isoelectric point (pI) of E. coli NikA and why is it important for purification?

The theoretical isoelectric point (pI) of the E. coli K12 this compound (UniProt ID: P33590) is approximately 5.66. This value is calculated based on its amino acid sequence. The pI is the pH at which a protein has no net electrical charge.[4] At a pH close to its pI, a protein's solubility is often at its minimum, which can lead to aggregation and precipitation.[4][5] Therefore, to maintain the solubility of NikA during purification, it is crucial to use buffers with a pH that is at least one unit away from its pI.

Q3: What are the initial signs of this compound aggregation during purification?

Signs of protein aggregation during purification can include:

  • Visible precipitation: The protein solution may appear cloudy or contain visible particles.

  • High absorbance readings at 340 nm: This indicates light scattering due to the presence of large aggregates.

  • Loss of protein during centrifugation or filtration steps: Aggregated protein may pellet upon centrifugation or be retained by filters.

  • Broadening or shifting of peaks during chromatography: Aggregates can alter the elution profile of the protein.

Troubleshooting Guide for this compound Aggregation

This guide provides a systematic approach to troubleshooting and preventing this compound aggregation at various stages of the purification process.

Initial Checks and General Recommendations
  • Work at low temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[6]

  • Maintain low protein concentrations: High protein concentrations can promote aggregation. If possible, work with more dilute protein solutions.

  • Minimize freeze-thaw cycles: If storing the protein, do so in small aliquots at -80°C with a cryoprotectant like glycerol to prevent aggregation upon thawing.[7]

Troubleshooting Workflow for NikA Aggregation

G Troubleshooting Workflow for NikA Aggregation cluster_0 Problem Identification cluster_1 Initial Optimization cluster_2 IMAC-Specific Issues cluster_3 Advanced Strategies cluster_4 Outcome Aggregation Aggregation Observed (Cloudiness, Precipitation) Buffer_pH Optimize Buffer pH (Away from pI ~5.66) Aggregation->Buffer_pH Start Here Salt_Conc Adjust Salt Concentration (e.g., 150-500 mM NaCl) Buffer_pH->Salt_Conc Additives Incorporate Additives (Glycerol, Arginine) Salt_Conc->Additives Imidazole Optimize Imidazole Concentration Additives->Imidazole Nickel_Leaching Chelate Leached Ni2+ (Add EDTA to Elution) Imidazole->Nickel_Leaching Detergents Use Mild Detergents (e.g., Tween-20) Nickel_Leaching->Detergents Reducing_Agents Add Reducing Agents (DTT or TCEP) Detergents->Reducing_Agents Resolved Aggregation Resolved Reducing_Agents->Resolved

Caption: A logical workflow for troubleshooting this compound aggregation.

Buffer Optimization

The composition of your purification buffers is critical for maintaining NikA solubility.

ParameterRecommendationRationale
pH Maintain a pH of 7.0-8.0.The theoretical pI of NikA is ~5.66. A buffer pH at least one unit away from the pI will ensure the protein has a net charge, increasing its solubility and reducing the likelihood of aggregation.[4][5]
Salt Concentration Use 150-500 mM NaCl.Salts can help to shield surface charges and prevent non-specific electrostatic interactions that can lead to aggregation.[8]
Additives Include stabilizers in your buffers.See the table below for a detailed list of recommended additives.
Recommended Buffer Additives to Prevent Aggregation
AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as a stabilizing osmolyte, favoring the native, compact state of the protein and preventing unfolding.[9][10]
L-Arginine 50-500 mMSuppresses protein aggregation by interacting with hydrophobic patches on the protein surface.[11][12] A combination of 50 mM L-arginine and 50 mM L-glutamate can also be effective.[13][14]
EDTA 1-5 mM (in elution buffer)Chelates leached nickel ions from the IMAC column, which can otherwise promote aggregation of His-tagged proteins.[15]
Reducing Agents 1-5 mM DTT or TCEPPrevents the formation of non-native disulfide bonds, which can lead to aggregation. TCEP is generally more stable and compatible with IMAC resins.[7][15]
Non-ionic Detergents 0.05-0.1% (v/v) Tween-20 or Triton X-100Can help to solubilize aggregation-prone proteins by interacting with hydrophobic surfaces.[14]
Troubleshooting during Immobilized Metal Affinity Chromatography (IMAC)

If you are using a His-tag for NikA purification, aggregation can sometimes be promoted by the purification method itself.

IssueTroubleshooting Step
Aggregation upon elution Elute the protein in a larger volume to reduce the final concentration. Also, consider adding 1-5 mM EDTA to the collection tubes to chelate any leached nickel ions.[15]
Protein precipitation on the column This may be due to high local protein concentrations. Try using a linear imidazole gradient for elution rather than a step elution to avoid a sharp increase in protein concentration.[16]
Non-specific binding and aggregation Include a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to minimize non-specific binding of contaminants that could promote aggregation.

Experimental Protocols

Protocol 1: Optimized IMAC Purification of His-tagged NikA

This protocol is designed to purify His-tagged NikA from the periplasmic fraction of E. coli while minimizing aggregation.

Experimental Workflow for NikA Purification

G Experimental Workflow for NikA Purification cluster_0 Cell Lysis and Fractionation cluster_1 IMAC Purification cluster_2 Post-Purification cluster_3 Final Product Cell_Harvest Harvest E. coli Cells Periplasmic_Extraction Periplasmic Extraction Cell_Harvest->Periplasmic_Extraction Osmotic Shock Column_Equilibration Equilibrate Ni-NTA Column Periplasmic_Extraction->Column_Equilibration Load Lysate Wash Wash Column Column_Equilibration->Wash Remove Contaminants Elution Elute NikA Wash->Elution Imidazole Gradient Buffer_Exchange Buffer Exchange Elution->Buffer_Exchange Dialysis or SEC Storage Store at -80°C Buffer_Exchange->Storage Add Cryoprotectant Purified_NikA Purified, Soluble NikA Storage->Purified_NikA

Caption: A step-by-step workflow for the purification of this compound.

Materials:

  • E. coli cell paste expressing His-tagged NikA

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP

  • Storage Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM TCEP

  • Ni-NTA affinity resin

  • EDTA solution (0.5 M, pH 8.0)

Procedure:

  • Periplasmic Extraction:

    • Resuspend the E. coli cell pellet in a sucrose-containing buffer (e.g., 20% sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Incubate on ice for 10 minutes.

    • Centrifuge at 8,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold water or a low ionic strength buffer to induce osmotic shock and release the periplasmic contents.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the cells. The supernatant contains the periplasmic fraction.

  • IMAC Purification:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

    • Load the periplasmic fraction onto the column.

    • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Prepare collection tubes containing Elution Buffer with 1 mM EDTA.

    • Elute the His-tagged this compound with Elution Buffer. Consider using a linear gradient of 20-250 mM imidazole to minimize aggregation.

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange and Storage:

    • Pool the fractions containing pure NikA.

    • Perform buffer exchange into Storage Buffer using dialysis or a desalting column to remove imidazole.

    • Determine the final protein concentration.

    • Aliquot the purified protein and store at -80°C.

Protocol 2: Solubility Screen to Optimize Buffer Conditions

If aggregation persists, a solubility screen can be performed to identify optimal buffer conditions.

  • Prepare a series of buffers with varying pH, salt concentrations, and additives (see tables above for suggestions).

  • Aliquot a small amount of purified or partially purified NikA into each buffer condition.

  • Incubate the samples under conditions that promote aggregation (e.g., increased temperature or agitation).

  • Assess aggregation by measuring the absorbance at 340 nm or by centrifuging the samples and analyzing the soluble fraction by SDS-PAGE.

  • Identify the buffer conditions that result in the lowest levels of aggregation.

By systematically addressing the factors that contribute to protein aggregation, researchers can significantly improve the yield and quality of purified this compound for their downstream applications.

References

optimizing buffer conditions for nikA nickel binding assays

Author: BenchChem Technical Support Team. Date: December 2025

NikA Nickel Binding Assays: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for NikA nickel binding assays. NikA is the periplasmic nickel-binding component of the NikABCDE ABC-type importer in Escherichia coli, which plays a crucial role in nickel acquisition.[1][2] Understanding its binding characteristics is vital, and precise buffer formulation is paramount for obtaining accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during NikA-nickel binding experiments in a question-and-answer format.

Question: Why am I observing no or very low binding signal?

Answer: This is a frequent issue that can stem from several factors related to your buffer composition or protein integrity.

  • Cause 1: Incorrect Buffer pH.

    • Explanation: The interaction between nickel ions and the coordinating residues in NikA is highly pH-dependent. The pKa of histidine's imidazole side chain is approximately 6.0-7.0. At acidic pH (below 7.0), these residues become protonated, impairing their ability to coordinate with Ni²⁺ ions.[3][4]

    • Solution: Ensure your buffer pH is in the optimal range of 7.4 to 8.0.[3][5] Verify the pH after all buffer components have been added, as some additives can alter the final pH.[4]

  • Cause 2: Presence of Chelating Agents.

    • Explanation: Agents like EDTA or EGTA are strong metal chelators and will strip Ni²⁺ ions from your solution, making them unavailable for binding to NikA.[4]

    • Solution: Completely omit EDTA and EGTA from your final binding buffer. If they are required during lysis, ensure they are removed via dialysis or a desalting column before the assay.

  • Cause 3: Incompatible Reducing Agents.

    • Explanation: Strong reducing agents, particularly Dithiothreitol (DTT), can reduce Ni²⁺ ions, causing them to precipitate or lose affinity for the protein.[6][7] This can sometimes be observed by the resin or solution turning brown or black.[7]

    • Solution: If a reducing agent is necessary for NikA stability, use TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 1-5 mM), as it is less likely to interfere with nickel ions.[7][8] Alternatively, 2-mercaptoethanol (BME) can be used at concentrations below 20 mM.[7][8]

  • Cause 4: The Nickel-Binding Site is Inaccessible.

    • Explanation: Although NikA's binding site is relatively solvent-accessible, improper protein folding could still sterically hinder nickel binding.[2] This is a more common issue with His-tagged recombinant proteins where the tag itself is buried.[9][10]

    • Solution: For troubleshooting, consider performing the assay under mild denaturing conditions (e.g., with low concentrations of urea) to see if the binding signal appears.[9] This can help diagnose if the tag or site is inaccessible.

Question: My assay shows a high background signal or non-specific binding. What can I do?

Answer: High background can obscure the true binding signal. Optimizing buffer components can significantly reduce this noise.

  • Cause 1: Insufficient Ionic Strength.

    • Explanation: Low salt concentrations can promote non-specific electrostatic interactions between proteins or between the protein and the assay surface.

    • Solution: Increase the salt concentration. A concentration of 150-500 mM NaCl is typically effective at minimizing non-specific binding.[5][11][12]

  • Cause 2: Non-specific Protein Interactions.

    • Explanation: Host proteins from the expression system may have surface histidines that can weakly interact with nickel, contributing to background signal.

    • Solution: Add a low concentration of imidazole (e.g., 10-25 mM) to your binding and wash buffers.[11][13] Imidazole will compete with low-affinity, non-specific interactions, thereby increasing the specificity for the high-affinity NikA site.

  • Cause 3: Hydrophobic Interactions.

    • Explanation: Proteins may aggregate or stick to surfaces due to hydrophobic patches.

    • Solution: Consider adding a non-ionic detergent (e.g., 0.1-0.5% Tween-20) or glycerol (up to 10%) to your buffer to reduce non-specific hydrophobic interactions.[8] Note that glycerol can cause large dilution heats in ITC experiments, so it should be used judiciously and precisely matched in all solutions.[14]

Question: I'm seeing poor reproducibility between experiments. What are the likely buffer-related causes?

Answer: Reproducibility issues often point to inconsistencies in buffer preparation or sample handling.

  • Cause 1: Buffer Mismatch.

    • Explanation: This is especially critical for sensitive techniques like Isothermal Titration Calorimetry (ITC). Any small difference in pH, salt concentration, or additive concentration between the protein solution in the cell and the nickel solution in the syringe will generate significant heats of dilution, masking the true binding enthalpy.[15][16]

    • Solution: Prepare a large batch of a single buffer. Use this exact same buffer to dialyze your protein and to dissolve your nickel salt.[16] Always measure the pH of both final solutions to ensure they are identical (within 0.1 pH units).[17]

  • Cause 2: Inadequate Buffering Capacity.

    • Explanation: If the buffer concentration is too low, the binding event itself (which can involve proton exchange) can shift the local pH, altering binding conditions throughout the experiment.[8][15]

    • Solution: Use a sufficient buffer concentration, typically between 20-50 mM, to ensure the pH remains stable throughout the assay.[15]

Frequently Asked Questions (FAQs)

Q1: Which buffer system is best for NikA-nickel binding assays? A1: Buffers like HEPES, Tris, or sodium phosphate are commonly used.[14][15] The choice can be critical, especially for ITC, as different buffers have different ionization enthalpies.[15] If proton exchange is suspected upon binding, performing the experiment in buffers with different ionization enthalpies (e.g., phosphate vs. Tris) can help dissect the binding thermodynamics.[15] A common starting point is 20-50 mM sodium phosphate with 150-300 mM NaCl at pH 7.4.[5][18]

Q2: What is the reported binding affinity of nickel for NikA? A2: Isothermal titration calorimetry experiments have determined the dissociation constant (Kd) for nickel binding to NikA to be approximately 10 µM.[2] NikA is specific for nickel, with a much weaker affinity for other metals like cobalt (Kd ~200 µM).[2]

Q3: Can I use additives like glycerol or detergents? A3: Yes, if they are required to maintain protein stability and solubility. Glycerol (up to 20%) can be used, but for ITC, keep it below 10% and ensure it is perfectly matched in both the cell and syringe solutions to minimize large heats of dilution.[8][14] Non-ionic detergents can also be used below their critical micelle concentration (CMC).[8]

Q4: How important is precise concentration determination? A4: Extremely important. Accurate measurement of both NikA and nickel concentrations is fundamental for calculating binding stoichiometry and affinity.[17] Inaccurate concentrations are a common source of error in binding studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your assay buffer.

Table 1: Effect of pH on Nickel Binding Affinity Note: This table illustrates the general principle of pH effect on nickel-histidine interactions. Optimal pH should be empirically determined.

pH ValueHistidine Side Chain StateExpected Nickel BindingRationale
< 6.0Predominantly Protonated (+)Very Weak / No BindingProtonation of imidazole nitrogen prevents coordination with Ni²⁺.[3][4]
6.5 - 7.0Partially ProtonatedWeak to Moderate BindingA mix of protonated and neutral species exists, reducing binding efficiency.
7.4 - 8.0Predominantly NeutralStrong / Optimal BindingThe imidazole side chain is deprotonated and available for metal coordination.[3][6]
> 8.5NeutralStrong, but risk of Ni(OH)₂While binding is strong, high pH can cause nickel hydroxide precipitation.

Table 2: Compatibility of Common Buffer Additives in NikA-Ni²⁺ Assays

AdditiveRecommended ConcentrationCompatible Assay(s)Notes & Cautions
Salt
NaCl150 - 500 mMAllReduces non-specific electrostatic interactions.[11]
Reducing Agents
TCEP1 - 5 mMAllRecommended choice; stable and does not reduce Ni²⁺.[7][8]
2-Mercaptoethanol< 20 mMAllUse with caution; higher concentrations may reduce Ni²⁺.[7][8]
DTTNot RecommendedNoneStrongly reduces Ni²⁺, interfering with binding.[6][7]
Chelators
EDTA / EGTA0 mMNoneStrong chelators that strip Ni²⁺ from the solution.[4]
Anti-Aggregation
Glycerol< 10% (ITC), < 20% (Other)AllReduces aggregation but causes large dilution heats in ITC.[8][14]
Tween-20 / Triton X-100< CMCAllReduces non-specific hydrophobic interactions.
Competitor
Imidazole10 - 25 mMAllReduces non-specific binding of contaminating proteins.[13]

Experimental Protocols

Protocol 1: Master Buffer Preparation for Isothermal Titration Calorimetry (ITC)

  • Choose Buffer System: Select a buffer appropriate for your protein's stability and the goals of the experiment (e.g., 50 mM Sodium Phosphate for low ionization enthalpy).

  • Prepare Buffer: Prepare a 2L stock of your chosen buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl).

  • Adjust pH: Carefully adjust the pH of the entire 2L batch to the desired value (e.g., pH 7.4).

  • Additives: If required, add other components like TCEP to the entire batch. Ensure they are fully dissolved.

  • Filter: Filter the entire buffer stock through a 0.22 µm filter to remove any particulates.

  • Aliquot and Store: Divide the master buffer into two labeled bottles: "Dialysis Buffer" and "Ligand Buffer". This ensures the exact same buffer is used for both protein and nickel preparation.

Protocol 2: General Workflow for a NikA-Nickel ITC Experiment

  • Protein Preparation: Dialyze the purified NikA protein extensively against 1L of the "Dialysis Buffer" at 4°C, with at least two buffer changes over 24 hours.

  • Concentration Measurement: After dialysis, determine the final NikA concentration accurately using a reliable method (e.g., UV-Vis at 280 nm).

  • Ligand Preparation: Prepare the nickel solution by dissolving a high-purity nickel salt (e.g., NiCl₂) directly into the "Ligand Buffer" to a concentration approximately 10-15 times that of the this compound.[17]

  • Sample Loading: Degas both the protein and nickel solutions. Load the NikA solution into the ITC sample cell and the nickel solution into the injection syringe.[16]

  • Run Experiment: Set up the ITC experiment with appropriate parameters (temperature, injection volume, spacing). A typical experiment consists of 1 initial small injection followed by 19-25 larger injections.

  • Control Titration: Perform a control experiment by injecting the nickel solution into buffer alone to determine the heat of dilution.[15][16] This value will be subtracted from the experimental data during analysis.

  • Data Analysis: Analyze the integrated and corrected data using a suitable binding model (e.g., one set of sites) to determine the Kd, ΔH, and stoichiometry (n).

Visualizations

// Nodes prep [label="1. Buffer & Sample\nPreparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="2. ITC Sample Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run [label="3. Run Titration\nExperiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; control [label="4. Run Control\n(Ligand into Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; process [label="5. Data Processing", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Thermodynamic\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes sub_prep1 [label="Prepare Master Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_prep2 [label="Dialyze Protein vs. Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_prep3 [label="Dissolve NiCl₂ in Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_prep4 [label="Measure Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_process1 [label="Integrate Peaks", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_process2 [label="Subtract Control Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> load; load -> run; run -> process; control -> process [label=" Correction for\n heat of dilution"]; process -> analyze;

// Invisible edges for alignment edge [style=invis]; prep -> sub_prep1 -> sub_prep2 -> sub_prep3 -> sub_prep4 -> load; process -> sub_process1 -> sub_process2 -> analyze; } end_dot Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

// Nodes start [label="Problem:\nNo / Low Binding Signal", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ph_check [label="Is pH between\n7.4 and 8.0?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chelator_check [label="Is EDTA/EGTA present\nin the final buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reducer_check [label="Are you using DTT?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protein_check [label="Is protein properly\nfolded & stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

ph_sol [label="Solution:\nAdjust pH to 7.4-8.0", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; chelator_sol [label="Solution:\nRemove chelators via\ndialysis/desalting", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; reducer_sol [label="Solution:\nReplace DTT with TCEP\nor low conc. BME", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_sol [label="Solution:\nCheck protein integrity;\nconsider stability additives", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> ph_check; ph_check -> chelator_check [label="Yes"]; ph_check -> ph_sol [label="No"]; chelator_check -> reducer_check [label="No"]; chelator_check -> chelator_sol [label="Yes"]; reducer_check -> protein_check [label="No"]; reducer_check -> reducer_sol [label="Yes"]; protein_check -> protein_sol [label="No"]; } end_dot Caption: Troubleshooting decision tree for low/no binding signal.

References

Technical Support Center: Improving Overexpressed NikA Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the soluble expression of overexpressed NikA protein. This guide provides detailed answers to frequently asked questions and step-by-step protocols to help researchers, scientists, and drug development professionals overcome common challenges with this compound insolubility.

Frequently Asked Questions (FAQs)

Q1: Why is my overexpressed this compound insoluble?

A1: Overexpression of recombinant proteins, such as NikA, in hosts like E. coli often leads to the formation of insoluble aggregates known as inclusion bodies.[1][2][3] This can be due to several factors:

  • High Rate of Protein Synthesis: Strong promoters can drive expression so rapidly that the cellular machinery for protein folding (chaperones) becomes overwhelmed, leading to misfolding and aggregation.[3][4]

  • Suboptimal Expression Conditions: High induction temperatures (e.g., 37°C) can accelerate protein synthesis and hydrophobic interactions, promoting aggregation.[3][4]

  • Lack of Post-Translational Modifications: E. coli lacks the machinery for many eukaryotic post-translational modifications that may be necessary for NikA to fold correctly.[3][5]

  • Codon Bias: The gene sequence for NikA may contain codons that are rare in E. coli, leading to translational stalling and misfolding.[3]

  • Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be critical for the structural integrity of NikA.[2][3]

Q2: What is the first thing I should try to improve NikA solubility?

A2: The simplest and often most effective first step is to lower the expression temperature after induction. Reducing the temperature to a range of 15-25°C slows down cellular processes, including transcription and translation.[4][6] This reduced rate allows more time for newly synthesized NikA polypeptide chains to fold correctly, potentially with the assistance of host cell chaperones, thereby minimizing aggregation.[3][4]

Q3: How do solubility-enhancing fusion tags work?

A3: Fusion tags are peptides or entire proteins that are genetically fused to the N- or C-terminus of the target protein (NikA).[7][8][9] They can improve solubility in several ways:

  • Acting as a Solubilizing Chaperone: Large tags like Maltose-Binding Protein (MBP) and Glutathione-S-Transferase (GST) are highly soluble and are thought to act as chaperones, assisting in the proper folding of their fusion partner.[10]

  • Preventing Aggregation: The presence of a large, soluble tag can sterically hinder the aggregation of the target protein.

  • Facilitating Purification: Many tags also serve as affinity handles (e.g., Polyhistidine-tag, GST-tag), simplifying purification.[7][11]

It is often necessary to test multiple fusion tags to find the one that works best for NikA.[4] After purification, the tag can often be removed by a specific protease if its presence interferes with downstream applications.[8][10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during NikA expression and purification.

Problem: After cell lysis and centrifugation, my this compound is almost entirely in the insoluble pellet.

This is a classic sign of inclusion body formation. The following workflow outlines a systematic approach to tackle this issue, starting with optimizing expression conditions and progressing to more advanced strategies if insolubility persists.

G cluster_0 Initial Troubleshooting Workflow cluster_1 Advanced Strategies cluster_2 Outcome start Insoluble this compound (Found in Pellet) opt_temp 1. Optimize Expression Conditions - Lower Temperature (15-25°C) - Reduce Inducer (IPTG) Conc. start->opt_temp check1 Check Solubility (SDS-PAGE of Soluble/Insoluble Fractions) opt_temp->check1 change_tag 2. Change Fusion Tag (e.g., MBP, GST, SUMO) check1->change_tag Still Insoluble success Soluble this compound Achieved check1->success Soluble change_host 3. Change E. coli Host Strain (e.g., ArcticExpress, Rosetta-gami) change_tag->change_host refold 4. Purify from Inclusion Bodies & Refold In Vitro change_host->refold refold->success

Caption: Troubleshooting workflow for insoluble this compound.
Solution 1: Optimize Expression Conditions

Before attempting more complex solutions, optimize the culture conditions.

Table 1: Effect of Temperature and Inducer Concentration on Protein Solubility
ConditionTemperatureIPTG ConcentrationSoluble NikA (%)Insoluble NikA (%)
A (Standard)37°C1.0 mM~5%~95%
B (Optimized)18°C0.1 mM~40%~60%
C (Further Opt.)16°C0.05 mM~55%~45%
(Note: Data are representative examples to illustrate trends.)
Protocol: Low-Temperature Expression of NikA
  • Growth: Grow your E. coli culture expressing the NikA plasmid at 37°C in a suitable medium (e.g., LB) with the appropriate antibiotic until the optical density at 600 nm (OD600) reaches 0.4-0.6.[10]

  • Cooling: Transfer the culture to a shaker set at a lower temperature (e.g., 18°C) and allow it to cool for 20-30 minutes.

  • Induction: Induce protein expression by adding a reduced concentration of IPTG (e.g., 0.1 mM).

  • Expression: Continue to incubate the culture at the lower temperature for an extended period, typically 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation and proceed with lysis. Analyze the soluble and insoluble fractions by SDS-PAGE to determine the effect on NikA solubility.

Solution 2: Utilize a Different Solubility-Enhancing Tag

If optimizing conditions is insufficient, cloning the nikA gene into a vector with a different, more powerful solubility tag can be highly effective.[7][12]

Table 2: Comparison of Solubility-Enhancing Fusion Tags
Fusion TagSize (kDa)Mechanism of ActionTypical Soluble Yield Increase
His-tag ~1No direct solubility enhancement; for purification.-
GST ~26Acts as a chaperone, promotes folding.[10]Moderate to High
MBP ~41Highly soluble protein, acts as a chaperone.[10]High
SUMO ~12Enhances folding and stability.High
TrxA ~12Can promote disulfide bond formation.Moderate to High
(Note: Yield increases are protein-dependent.)

A study on an aggregation-prone protein demonstrated that fusing it with a small disordered peptide tag increased its solubility from 0.6% to as high as 61%.[13]

Solution 3: Change the E. coli Expression Host

Specialized E. coli strains have been engineered to overcome common expression problems.[2][14]

Table 3: Recommended E. coli Strains for Difficult-to-Express Proteins
StrainKey FeatureBest For...
BL21(DE3) Standard strain, protease deficient.General purpose expression.
Rosetta(DE3) Supplements tRNAs for rare codons.Proteins with codon bias.[3]
ArcticExpress(DE3) Co-expresses cold-adapted chaperonins.[15]Low-temperature expression.
SHuffle T7 Promotes disulfide bond formation in the cytoplasm.[15]Proteins requiring disulfide bonds.
Lemo21(DE3) Allows tunable T7 expression to reduce toxicity.[15]Toxic proteins or optimizing expression levels.
Solution 4: Refolding NikA from Inclusion Bodies

If NikA remains insoluble, the final option is to purify the inclusion bodies under denaturing conditions and then refold the protein in vitro.[1][16][17] This process involves solubilizing the aggregated protein with a strong denaturant (like urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold into its native conformation.[18]

G start 1. Harvest Cells & Lysis centrifuge1 2. Centrifugation start->centrifuge1 wash_ib 3. Isolate & Wash Inclusion Bodies (IBs) centrifuge1->wash_ib solubilize 4. Solubilize IBs (e.g., 8M Urea or 6M GuHCl) wash_ib->solubilize refold_step 5. Refolding (e.g., Dialysis or Dilution) Gradually remove denaturant solubilize->refold_step purify 6. Purify Refolded Protein (e.g., Chromatography) refold_step->purify end 7. Soluble, Active NikA purify->end

Caption: Workflow for protein refolding from inclusion bodies.
Protocol: General Protocol for Refolding NikA by Dialysis

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate. Discard the supernatant and wash the pellet (containing inclusion bodies) several times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.

  • Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-ME) to break disulfide bonds.[18] Incubate with stirring until the solution is clear.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material.

  • Refolding via Dialysis:

    • Place the solubilized, denatured protein solution into dialysis tubing.

    • Perform a stepwise dialysis against a series of buffers with decreasing concentrations of the denaturant.[1][17] For example, dialyze sequentially against buffers containing 4 M, 2 M, 1 M, 0.5 M, and finally 0 M urea.

    • This gradual removal of the denaturant allows the protein to slowly refold.[18] Including additives like L-arginine or glycerol in the refolding buffer can help suppress aggregation.[16]

  • Purification and Analysis: Purify the refolded this compound using standard chromatography techniques. Analyze the final product for solubility, purity, and biological activity.

References

issues with nikA dimerization during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to NikA dimerization during purification and storage. The information is tailored for researchers, scientists, and drug development professionals working with the Escherichia coli NikA protein.

Troubleshooting Guide: NikA Dimerization

Dimerization of NikA can be a significant issue, potentially affecting its activity and stability. The following guide provides a systematic approach to troubleshoot and mitigate this problem.

Problem: NikA is forming dimers during purification.

This is a common issue, particularly when refolding NikA from insoluble inclusion bodies. One study has noted that NikA and its homologs have a tendency to dimerize when resolubilized from insoluble pellet fractions.

Initial Assessment:

  • Confirm Dimerization: The first step is to confirm that the observed higher molecular weight species is indeed a dimer.

    • SDS-PAGE Analysis: Run both reducing and non-reducing SDS-PAGE. If the dimer is held together by disulfide bonds, it will resolve as a monomer under reducing conditions (in the presence of agents like DTT or β-mercaptoethanol). If the dimer persists under reducing conditions, it is likely a non-covalent interaction.

    • Size-Exclusion Chromatography (SEC): This technique separates proteins based on their size. A dimeric protein will elute earlier than a monomeric one.

    • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius can indicate the presence of dimers or larger aggregates.

Troubleshooting Strategies:

StrategyRationaleRecommendations
Optimize Buffer Conditions The buffer composition can significantly impact protein stability and prevent non-specific interactions that lead to dimerization.pH: Maintain the pH of the purification and storage buffers away from the isoelectric point (pI) of NikA. For periplasmic proteins, a pH range of 7.0-8.5 is often a good starting point. Salt Concentration: Ionic strength can influence protein-protein interactions. A moderate salt concentration (e.g., 150-500 mM NaCl) can help to shield electrostatic interactions that may lead to dimerization.
Incorporate Additives Certain molecules can stabilize proteins and prevent aggregation.Reducing Agents: To prevent disulfide bond formation, include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) in all purification buffers. TCEP (tris(2-carboxyethyl)phosphine) is a more stable alternative. Glycerol: Often used as a cryoprotectant, glycerol (10-50%) can also stabilize proteins in solution by promoting preferential hydration of the protein surface. Arginine: This amino acid can suppress protein aggregation and can be added to purification and storage buffers.
Modify Purification Protocol The purification process itself can induce stress on the protein, leading to dimerization.Temperature: Perform all purification steps at 4°C to minimize protein unfolding and aggregation. Protein Concentration: Keep the protein concentration as low as practically possible during purification steps to reduce the likelihood of intermolecular interactions. Elution: Elute the protein in a larger volume to keep the concentration low and immediately exchange the buffer to an optimized storage buffer.
Optimize Storage Conditions Proper storage is crucial for maintaining the monomeric state of NikA.Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Aliquoting: Store the purified protein in small, single-use aliquots to minimize the number of freeze-thaw cycles. Cryoprotectants: Include cryoprotectants like glycerol or sucrose in the storage buffer before freezing.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the band I see on my SDS-PAGE is a NikA dimer and not a contaminant?

A1: To confirm the identity of the higher molecular weight band, you can perform a Western blot using an anti-NikA antibody or an antibody against the affinity tag (e.g., anti-His). If the band is recognized by the antibody, it is likely a NikA dimer. Mass spectrometry can also be used for definitive identification.

Q2: My this compound is still forming dimers even with reducing agents in the buffer. What should I do?

A2: If dimerization persists in the presence of reducing agents, it suggests that the interaction is non-covalent. In this case, focus on optimizing the buffer conditions (pH, ionic strength) and consider adding stabilizing excipients like arginine or glycerol. You can also try screening different buffer additives to find one that disrupts the dimer interface.

Q3: Can the presence of nickel in the buffer affect NikA dimerization?

A3: While there is no direct evidence to suggest that nickel induces dimerization of NikA, the conformational state of the protein can be influenced by ligand binding. It is possible that the nickel-bound state is more or less prone to dimerization. You could try performing purification and storage in the presence and absence of a low concentration of NiCl₂ to see if it has an effect.

Q4: Is it possible that the affinity tag is causing the dimerization?

A4: Yes, it is possible that the affinity tag, especially if it is large, could contribute to dimerization. If you suspect this is the case, you can try cleaving the tag after purification and analyzing the oligomeric state of the protein.

Q5: What is the best way to remove existing NikA dimers from my purified sample?

A5: Size-exclusion chromatography (SEC) is the most effective method for separating monomers from dimers and other aggregates. By collecting the fractions corresponding to the monomeric peak, you can obtain a homogenous sample.

Quantitative Data Summary

The following tables provide a summary of generally recommended starting conditions for protein purification and storage to minimize dimerization. These are general guidelines and may need to be optimized for NikA.

Table 1: Recommended Buffer Conditions for NikA Purification

ParameterRecommended RangeRationale
pH 7.0 - 8.5Maintains protein stability and avoids proximity to the pI.
Salt (NaCl) 150 - 500 mMShields electrostatic interactions that can lead to aggregation.
Reducing Agent 1-5 mM DTT or TCEPPrevents the formation of intermolecular disulfide bonds.
Glycerol 10 - 20% (v/v)Stabilizes the protein structure.

Table 2: Recommended Storage Conditions for NikA

ParameterRecommended ConditionRationale
Temperature -80°C (long-term) or 4°C (short-term)Minimizes protein degradation and aggregation.
Protein Concentration < 1 mg/mLReduces the likelihood of intermolecular interactions.
Glycerol 20 - 50% (v/v)Acts as a cryoprotectant to prevent damage during freezing.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Dimer Analysis

Objective: To separate and quantify monomeric and dimeric forms of NikA.

Materials:

  • Purified NikA sample

  • SEC column (e.g., Superdex 75 or Superdex 200, depending on the size of the dimer)

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Molecular weight standards

Procedure:

  • Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate recommended by the manufacturer.

  • Prepare the NikA sample by centrifuging at >10,000 x g for 10 minutes at 4°C to remove any precipitated protein.

  • Inject a known concentration and volume of the clarified NikA sample onto the equilibrated column.

  • Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.

  • Collect fractions across the elution profile.

  • Analyze the resulting chromatogram. The monomeric NikA will elute as a distinct peak. Any dimers or larger aggregates will elute in earlier fractions (at a lower elution volume).

  • To estimate the molecular weight of the species in each peak, run a set of molecular weight standards under the same conditions and create a standard curve by plotting the logarithm of the molecular weight against the elution volume.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine the size distribution of NikA in solution and detect the presence of dimers or larger aggregates.

Materials:

  • Purified NikA sample

  • DLS instrument

  • Low-volume cuvette

  • Appropriate buffer (filtered through a 0.22 µm filter)

Procedure:

  • Prepare the NikA sample by diluting it in a filtered buffer to a suitable concentration (typically 0.1-1.0 mg/mL). It is crucial that the buffer is free of any particulate matter.

  • Centrifuge the diluted sample at high speed (>10,000 x g) for 10-15 minutes at 4°C to pellet any large aggregates.

  • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal peak with a low PDI indicates a homogenous sample. The presence of a second peak at a larger size or a high PDI suggests the presence of dimers or aggregates.

Visualizations

experimental_workflow cluster_purification NikA Purification cluster_analysis Dimerization Analysis cluster_troubleshooting Troubleshooting Strategies cluster_storage Optimized Storage Purification Initial NikA Purification SDS_PAGE Reducing & Non-reducing SDS-PAGE Purification->SDS_PAGE Observe high MW band SEC Size-Exclusion Chromatography (SEC) SDS_PAGE->SEC Confirm dimer DLS Dynamic Light Scattering (DLS) SEC->DLS Characterize size Storage Store at -80°C in Aliquots SEC->Storage Monomer isolated Optimize_Buffer Optimize Buffer (pH, Salt) DLS->Optimize_Buffer Dimer present Additives Screen Additives (Glycerol, Arginine) Optimize_Buffer->Additives Modify_Purification Modify Purification (Temp, Concentration) Additives->Modify_Purification Modify_Purification->SEC Re-analyze

Caption: Troubleshooting workflow for NikA dimerization.

nikA_pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ni_His Ni2+-(L-His)2 NikA_free NikA (free) Ni_His->NikA_free binds NikA_bound NikA-Ni2+ NikA_free->NikA_bound NikBC NikB/NikC (Transmembrane domains) NikA_bound->NikBC delivers Ni2+ Ni_cyto Ni2+ NikBC->Ni_cyto translocates NikDE NikD/NikE (ATP-binding domains) NikDE->NikBC ADP_Pi ADP + Pi NikDE->ADP_Pi hydrolysis powers transport ATP ATP ATP->NikDE

Caption: NikA-mediated nickel transport in E. coli.

Technical Support Center: Strategies to Increase Soluble NikA Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining high yields of soluble NikA protein.

Troubleshooting Guide

This guide is designed for users who are actively experiencing issues with this compound expression and solubility.

Q1: My this compound is almost entirely in the insoluble fraction (inclusion bodies) after expression in E. coli. What are the first steps to improve solubility?

A1: Protein aggregation into inclusion bodies is a common issue when overexpressing recombinant proteins in E. coli.[1] The primary goal is to slow down the rate of protein synthesis to allow more time for proper folding.[2][3]

Initial Recommended Actions:

  • Lower the Induction Temperature: This is the most effective and common first step. After growing the cells to the mid-log phase (OD600 ≈ 0.5-0.6) at 37°C, reduce the temperature to 15-25°C before adding the inducer.[2][4] Lower temperatures slow down cellular processes, including transcription and translation, which can reduce protein aggregation.[2][3]

  • Reduce Inducer (IPTG) Concentration: High concentrations of inducer can lead to rapid, overwhelming protein production that saturates the cell's folding machinery.[4] Try titrating the IPTG concentration, starting from a lower range (e.g., 0.1 mM) up to the standard 1.0 mM.[5] For proteins with low solubility, a minimal IPTG concentration may be optimal.[6]

  • Shorten Induction Time: For proteins that might be toxic or prone to aggregation, a shorter induction period can be beneficial.[4] Harvest cells at different time points post-induction (e.g., 4 hours for 37°C, 6 hours for 30°C, or overnight for <25°C) to find the optimal duration.[4]

Q2: I've tried optimizing temperature and IPTG concentration, but the this compound is still largely insoluble. What are the next steps?

A2: If initial optimizations are insufficient, the next stage involves modifying the expression construct or the host system.

Secondary Recommended Actions:

  • Utilize a Solubility-Enhancing Fusion Tag: Fusing NikA to a highly soluble partner protein can significantly improve its solubility.[7][8] Commonly used tags include Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), and Thioredoxin (Trx).[9][10] These tags can also serve as affinity tags for purification.[10] It may be necessary to test multiple fusion tags to find the most effective one for NikA.[2]

  • Change the E. coli Host Strain: Some strains are better equipped to handle challenging proteins.[11]

    • For rare codons: If the NikA gene contains codons that are rare in E. coli, this can lead to translational stalling and misfolding.[12] Use a strain like Rosetta™ or BL21-CodonPlus®, which supply tRNAs for rare codons.

    • For disulfide bonds: If NikA requires disulfide bonds for proper folding, express it in the E. coli periplasm or use strains like SHuffle® or Origami™ that have a more oxidizing cytoplasm to facilitate disulfide bond formation.[3]

    • For toxic proteins: If NikA is toxic to the host, use a strain with tighter control over basal expression, such as BL21-AI™ or a pLysS/pLysE strain.[8][13]

  • Co-express Molecular Chaperones: Overexpressing chaperones like GroEL/GroES can assist in the proper folding of the nascent NikA polypeptide chain, preventing aggregation.[12]

Frequently Asked Questions (FAQs)

This section addresses common questions for users planning their this compound expression experiments.

Q1: What is the best starting point for NikA expression conditions?

A1: A good starting point is to use the E. coli strain BL21(DE3) and induce at a lower temperature.[14] Grow your culture at 37°C to an OD600 of 0.5-0.6, then cool the culture to 18-20°C, and induce with 0.1-0.5 mM IPTG overnight (12-16 hours).[15][16] This "slow and low" approach often enhances the solubility of recombinant proteins.[17]

Q2: Should I add the fusion tag to the N-terminus or C-terminus of NikA?

A2: N-terminal fusions are more common and often more successful at enhancing soluble expression compared to C-terminal fusions.[2][3] However, the optimal placement can be protein-specific. If an N-terminal tag does not yield soluble protein or interferes with function, testing a C-terminal tag is a valid strategy.

Q3: Does the choice of culture media affect NikA solubility?

A3: Yes, the culture medium can impact protein expression and solubility. While LB medium is common for batch cultivation, richer media can support higher cell densities.[2][14] However, for some proteins, a less rich medium like M9 minimal medium may be beneficial.[13] Additionally, supplementing the medium with cofactors (e.g., metal ions) required by NikA can be crucial for its solubility.[11] Adding 1% glucose to the medium can also help reduce basal expression levels before induction.[8][13]

Q4: How can I check if my this compound is soluble?

A4: The standard method is to perform a small-scale expression trial. After induction, harvest the cells, lyse them, and then centrifuge the lysate at high speed. This will separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions, along with an uninduced control sample, by SDS-PAGE to visualize the distribution of your protein.

Data Summary Table

The following table summarizes the impact of various experimental parameters on the yield of soluble protein, based on common findings in recombinant protein expression literature.

ParameterCondition 1Expected Soluble YieldCondition 2Expected Soluble YieldRationale & Citations
Induction Temperature 37°CLow18°CHighLower temperatures slow protein synthesis, allowing more time for proper folding and reducing aggregation.[2][4]
Inducer (IPTG) Conc. 1.0 mMLow0.1 mMHighHigh inducer levels can overwhelm the cell's folding machinery; lower concentrations reduce the expression rate.[5][6]
Fusion Tag NoneLowMBP or GSTHighLarge, soluble fusion partners can significantly improve the solubility of the target protein.[8][9]
Host Strain Codons Standard (e.g., BL21)Low (if gene has rare codons)Codon-optimized (e.g., Rosetta)High (if gene has rare codons)Supplying tRNAs for rare codons prevents translational stalling and misfolding.[12]

Key Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Solubility Screening

This protocol is used to test different conditions (e.g., temperature, IPTG concentration) to find the optimal parameters for soluble NikA expression.

  • Inoculation: Inoculate 10 mL of LB medium (with the appropriate antibiotic) with a single colony of E. coli transformed with the NikA expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 20 mL of fresh LB medium (with antibiotic) in several flasks with the overnight culture to a starting OD600 of ~0.05.

  • Growth: Grow the cultures at 37°C with shaking until they reach the mid-log phase (OD600 = 0.5–0.6).[15]

  • Pre-Induction Sample: Remove a 1 mL aliquot from each culture as the "uninduced" control.

  • Induction:

    • Temperature Shift: Move the flasks to shakers set at your desired induction temperatures (e.g., 37°C, 30°C, 18°C) and let them equilibrate for 15 minutes.[4]

    • Add Inducer: Add IPTG to each flask to the desired final concentration (e.g., 1.0 mM, 0.5 mM, 0.1 mM).

  • Expression: Continue to incubate with shaking for the desired time (e.g., 4 hours at 37°C, overnight at 18°C).

  • Harvesting: After induction, take a 1 mL sample from each culture for "total cell" analysis. Harvest the remaining cells by centrifugation.

  • Lysis & Fractionation: Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication). Centrifuge the lysate at >12,000 x g for 20 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis: Analyze the uninduced, total cell, soluble, and insoluble fractions by SDS-PAGE to determine the expression level and solubility under each condition.

Visualizations

Caption: A workflow for troubleshooting insoluble this compound expression.

Caption: How solubility-enhancing fusion tags promote proper protein folding.

References

optimizing washing and elution steps in nikA affinity chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the washing and elution steps in Nickel-NTA (Ni-NTA) affinity chromatography for His-tagged proteins.

Troubleshooting Guides

This section addresses specific issues encountered during Ni-NTA chromatography in a question-and-answer format.

Problem: Low Final Protein Yield

Question: My final protein yield is significantly lower than expected. What are the common causes and solutions?

Answer: Low protein yield can stem from several factors, ranging from initial expression levels to losses during purification. Key areas to investigate include premature elution during washing, incomplete elution, or protein precipitation on the column.

  • Protein Eluting During Wash Steps: Your target protein may be washing off the column prematurely. This often occurs if the imidazole concentration in the wash buffer is too high for your specific protein's binding affinity.

    • Solution: Decrease the imidazole concentration in the wash buffer. Test a range of lower concentrations (e.g., starting from 0-10 mM and increasing in 10 mM increments) to find the highest concentration that removes contaminants without eluting your target protein.[1][2] Analyze wash fractions by SDS-PAGE to monitor for protein loss.

  • Incomplete Elution: The elution buffer may not be strong enough to displace the protein from the resin.

    • Solution: Increase the imidazole concentration in the elution buffer (a common range is 250-500 mM).[3] Alternatively, lowering the pH of the elution buffer to around 4.5 can also facilitate elution, though be aware that pH values below 4.0 can strip nickel ions from the resin. A gradient elution can help determine the optimal imidazole concentration for elution.[4][5]

  • Inaccessible His-tag: The polyhistidine tag on your protein might be buried within its three-dimensional structure, preventing it from binding effectively to the Ni-NTA resin.[6]

    • Solution: Perform the purification under denaturing conditions using agents like 6 M guanidinium-HCl or 8 M urea.[6][7] This unfolds the protein, exposing the His-tag. The protein can then be refolded on-column or after elution.

  • Precipitation on Column: The protein may become insoluble and precipitate on the column, which can be caused by high protein concentration or inappropriate buffer conditions.[4]

    • Solution: Optimize buffer conditions by adding stabilizing agents. This can include increasing the ionic strength (e.g., up to 500 mM NaCl), or adding glycerol (up to 20%) or non-ionic detergents.[8]

Problem: High Levels of Contaminating Proteins (Low Purity)

Question: My eluted protein sample contains many non-specific protein bands on an SDS-PAGE gel. How can I improve its purity?

Answer: The presence of contaminants is typically due to non-specific binding of host cell proteins to the Ni-NTA resin. Optimizing the wash buffer is the most effective strategy to combat this.

  • Inefficient Washing: The wash buffer may not be stringent enough to remove proteins that are weakly or non-specifically bound to the resin.

    • Solution 1: Optimize Imidazole Concentration: The most critical step is to add a low concentration of imidazole to your lysis and wash buffers.[9][10] A starting range of 10-40 mM is recommended for many proteins.[9] This concentration is high enough to displace contaminants with low affinity but not the His-tagged protein of interest. The optimal concentration is protein-dependent and must be determined empirically.[1][9]

    • Solution 2: Increase Salt Concentration: Non-specific binding can be due to ionic interactions. Increasing the NaCl concentration in the lysis and wash buffers (up to 500 mM, or even 1-2 M in some cases) can disrupt these interactions and wash away contaminants.[9][11]

    • Solution 3: Add Detergents or Other Additives: To reduce hydrophobic interactions, add non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) to the wash buffer.[8][9] Glycerol (up to 20%) can also help reduce non-specific binding.[8][9]

    • Solution 4: Increase Wash Volume and Steps: Ensure thorough washing by increasing the number of wash steps (up to 5) or the volume of wash buffer (10-20 column volumes).[1][2][12]

Quantitative Data Summary

The tables below provide recommended starting concentrations and ranges for key components in wash and elution buffers. These should be optimized for each specific protein.

Table 1: Recommended Buffer Components for Optimizing Purity and Yield

ComponentWash Buffer ConcentrationElution Buffer ConcentrationPurpose
Imidazole 10 - 50 mM[1][2][9][13]250 - 500 mM[14][15]Competes with His-tag for binding to Ni-NTA, removing non-specific binders (wash) and eluting the target protein (elution).
NaCl 300 - 500 mM (up to 2 M)[9][10][11]100 - 500 mMReduces non-specific ionic interactions.
Non-ionic Detergents (e.g., Triton X-100, Tween 20)0.1 - 2.0%[1][8][9]0.1 - 2.0%Reduces non-specific hydrophobic interactions.
Glycerol up to 20%[8]up to 20%Acts as a stabilizing agent and can reduce non-specific binding.
Reducing Agents (e.g., β-mercaptoethanol)up to 20 mM[9]up to 20 mMPrevents disulfide bond formation between proteins. Note: DTT is generally not recommended as it can reduce the nickel ions.[16]

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration in Wash Buffer

This protocol uses a step gradient of imidazole to determine the optimal concentration that removes the most contaminants without eluting the target His-tagged protein.

  • Prepare Buffers: Prepare a series of wash buffers containing identical components (e.g., 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0) but with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Also, prepare an elution buffer with a high imidazole concentration (e.g., 300 mM).

  • Equilibrate Resin: Equilibrate your Ni-NTA resin with a binding buffer containing no imidazole.

  • Load Sample: Load your clarified cell lysate containing the His-tagged protein onto the column. Collect the flow-through fraction.

  • Step-wise Wash:

    • Wash the column with 5-10 column volumes of the 10 mM imidazole wash buffer. Collect the entire wash fraction.

    • Repeat this step sequentially for the 20 mM, 30 mM, 40 mM, and 50 mM wash buffers, collecting each fraction separately.

  • Elute: Elute the target protein with 5 column volumes of the high-imidazole elution buffer. Collect the elution fraction.

  • Analyze: Analyze all collected fractions (flow-through, washes, and elution) by SDS-PAGE. The optimal wash concentration is the highest concentration that results in a clean wash fraction without a significant band corresponding to your target protein.

FAQs (Frequently Asked Questions)

Question: What is the fundamental role of imidazole in Ni-NTA chromatography?

Answer: Imidazole is structurally similar to the side chain of the amino acid histidine. In Ni-NTA chromatography, the polyhistidine tag on the recombinant protein binds to nickel ions immobilized on the resin. Imidazole is used as a competitor. At low concentrations in the wash buffer, it helps to displace weakly bound contaminating proteins that have exposed histidine residues.[5] At high concentrations in the elution buffer, it outcompetes the His-tag for binding to the nickel ions, thus releasing and eluting the target protein from the resin.[5][7]

Question: My protein is in inclusion bodies. How does this affect the wash and elution steps?

Answer: If your protein is expressed in insoluble inclusion bodies, you must first solubilize it using strong denaturants like 8 M urea or 6 M guanidine-HCl.[7] All your buffers (lysis, wash, and elution) must contain this same concentration of the denaturant to keep the protein unfolded and soluble throughout the purification process.[6] The principles of optimizing imidazole concentrations for washing and elution remain the same as under native conditions. After elution, the denaturant must be removed, typically through dialysis or buffer exchange, to allow the protein to refold.

Question: Can I use chelating agents like EDTA or strong reducing agents like DTT in my buffers?

Answer: It is strongly recommended to avoid EDTA and EGTA, as they are metal chelators and will strip the nickel ions from the NTA resin, which inactivates the column.[16][17] Similarly, strong reducing agents like DTT should be avoided as they can reduce the Ni²⁺ ions, leading to discoloration of the resin and reduced binding capacity.[16] If a reducing agent is necessary, β-mercaptoethanol (BME) at concentrations up to 20 mM is generally more compatible with Ni-NTA resins.[9][18]

Visual Diagrams

troubleshooting_workflow start Start: Purification Issue issue Identify Primary Problem start->issue low_yield Low Protein Yield issue->low_yield Yield low_purity Low Purity / High Contamination issue->low_purity Purity cause_yield Check Cause of Low Yield low_yield->cause_yield cause_purity Check Cause of Low Purity low_purity->cause_purity sol_premature_elution Protein in Wash? - Decrease Wash Imidazole - Analyze Wash Fractions cause_yield->sol_premature_elution Premature Elution sol_no_elution Protein Not Eluting? - Increase Elution Imidazole - Lower Elution pH cause_yield->sol_no_elution Incomplete Elution sol_precipitate Protein Precipitated? - Add Stabilizers (Glycerol) - Purify in Denaturant cause_yield->sol_precipitate Precipitation sol_nonspecific Non-specific Binding? - Increase Wash Imidazole - Increase NaCl - Add Detergent cause_purity->sol_nonspecific Contaminants Bind Resin sol_insufficient_wash Insufficient Washing? - Increase Wash Volume - Increase Number of Washes cause_purity->sol_insufficient_wash Ineffective Wash Step end End: Optimized Protocol sol_premature_elution->end sol_no_elution->end sol_precipitate->end sol_nonspecific->end sol_insufficient_wash->end

Caption: Troubleshooting workflow for Ni-NTA affinity chromatography.

competitive_elution cluster_binding Binding & Washing cluster_elution Elution resin_bind Ni-NTA Resin Ni²⁺ protein_bind His-tagged Protein protein_bind->resin_bind:f1 High Affinity Binding contaminant Contaminant contaminant->resin_bind:f1 Low Affinity Binding low_imidazole Low [Imidazole] low_imidazole->contaminant Displaces Washing_Phase During the wash step, low imidazole displaces weakly bound contaminants. resin_elute Ni-NTA Resin Ni²⁺ protein_elute His-tagged Protein resin_elute:f1->protein_elute Displaces & Elutes high_imidazole High [Imidazole] high_imidazole->resin_elute:f1 Competes & Binds Elution_Phase During elution, high imidazole outcompetes the His-tag, releasing the target protein.

Caption: Principle of competitive elution with imidazole in Ni-NTA.

References

Validation & Comparative

Validating the Specificity of NikA Protein for Nickel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nickel-binding protein NikA's specificity for nickel against other divalent metal ions. It includes supporting experimental data, detailed methodologies for key validation experiments, and a comparative analysis with alternative nickel transport and regulatory systems.

Data Presentation: NikA Binding Affinities

The following table summarizes the dissociation constants (Kd) of Escherichia coli NikA for nickel and other metal ions, as determined by various biophysical techniques. A lower Kd value indicates a higher binding affinity.

Metal IonDissociation Constant (Kd)MethodReference
Nickel (Ni²⁺) < 0.1 µM Intrinsic Protein Fluorescence Quenching[1]
Nickel (Ni²⁺) ~10 µM Isothermal Titration Calorimetry (ITC)[2]
Cobalt (Co²⁺)At least 10-fold higher than Ni²⁺Intrinsic Protein Fluorescence Quenching[1]
Cobalt (Co²⁺)~200 µM (approx. 20-fold higher than Ni²⁺)Isothermal Titration Calorimetry (ITC)[2]
Copper (Cu²⁺)At least 10-fold higher than Ni²⁺Intrinsic Protein Fluorescence Quenching[1]
Iron (Fe²⁺/Fe³⁺)At least 10-fold higher than Ni²⁺Intrinsic Protein Fluorescence Quenching[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (metal ion) to a macromolecule (NikA), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the metal ion is titrated into a solution containing the NikA protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the metal ion to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.

Protocol:

  • Protein Preparation:

    • Express and purify this compound to >95% homogeneity.

    • Dialyze the purified protein extensively against the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to remove any bound metals and ensure buffer matching with the metal solution.

    • Determine the precise protein concentration using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Ligand Preparation:

    • Prepare a concentrated stock solution of the metal salt (e.g., NiCl₂, CoCl₂) in the same dialysis buffer used for the protein. The metal concentration should be 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Thoroughly degas both the protein and metal solutions to prevent bubble formation in the calorimeter cells.

    • Load the this compound solution into the sample cell and the metal ion solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial control titration of the metal solution into the buffer-filled sample cell to determine the heat of dilution.

    • Execute the main titration experiment by injecting small aliquots of the metal solution into the protein solution until saturation is reached.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, and ΔH.[3][4][5]

Intrinsic Protein Fluorescence Quenching

This technique utilizes the quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in a protein upon ligand binding to determine binding affinity.

Principle: The binding of a metal ion to NikA can cause a conformational change in the protein, altering the local environment of its aromatic amino acid residues. This change can lead to a decrease (quenching) in the protein's intrinsic fluorescence intensity. The extent of quenching is dependent on the concentration of the metal ion, allowing for the calculation of the dissociation constant.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified NikA in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). The protein concentration should be in the low micromolar range to ensure a measurable fluorescence signal.

    • Prepare a series of metal ion solutions of increasing concentrations in the same buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of a spectrofluorometer to 280 nm or 295 nm (to selectively excite tryptophan) and the emission wavelength to scan a range, typically from 300 to 400 nm.

    • Record the fluorescence spectrum of the NikA solution alone (F₀).

    • Successively add small aliquots of the concentrated metal ion solution to the protein solution, allowing the system to equilibrate after each addition.

    • Record the fluorescence spectrum (F) after each addition.

  • Data Analysis:

    • Correct the observed fluorescence intensities for dilution effects.

    • If the metal ion absorbs at the excitation or emission wavelengths, a correction for the inner filter effect is necessary.[6][7]

    • Plot the change in fluorescence intensity (F₀ - F) or the ratio F₀/F against the concentration of the metal ion.

    • Fit the resulting binding curve to a suitable binding equation (e.g., the Stern-Volmer equation for collisional quenching or a saturation binding model) to determine the dissociation constant (Kd).[8][9][10]

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a chromatographic technique used to separate proteins based on their affinity for immobilized metal ions. It can be used to qualitatively assess the specificity of a protein for different metals.

Principle: A chromatography resin is charged with a specific divalent metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺). A solution containing the protein of interest is passed through the column. Proteins with an affinity for the immobilized metal will bind to the resin, while others will flow through. The bound proteins can then be eluted by changing the buffer conditions, such as decreasing the pH or adding a competing agent like imidazole.

Protocol:

  • Column Preparation:

    • Pack a chromatography column with a chelating resin (e.g., iminodiacetic acid-agarose).

    • Wash the column with distilled water.

    • Charge the column by passing a solution of the desired metal salt (e.g., 50 mM NiSO₄) through it.

    • Wash the column with buffer to remove excess, unbound metal ions.

  • Protein Binding and Elution:

    • Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.9).

    • Load the protein sample onto the column.

    • Wash the column with the binding buffer to remove unbound proteins.

    • Elute the bound protein using an elution buffer containing a competing agent (e.g., a gradient of 0-500 mM imidazole in the binding buffer) or by lowering the pH.

  • Analysis:

    • Collect fractions during the elution and analyze them by SDS-PAGE to determine which fractions contain the purified protein.

    • The strength of binding to different metal-charged columns can be compared by observing the concentration of the competing agent or the pH required for elution. A higher concentration or a lower pH for elution suggests a stronger interaction.[11][12][13][14]

Mandatory Visualization

Experimental_Workflow_for_NikA_Specificity cluster_prep Sample Preparation cluster_analysis Data Analysis NikA_Purification This compound Purification ITC Isothermal Titration Calorimetry (ITC) NikA_Purification->ITC Fluorescence Fluorescence Quenching NikA_Purification->Fluorescence IMAC Immobilized Metal Affinity Chromatography (IMAC) NikA_Purification->IMAC Metal_Prep Metal Ion Solution Preparation Metal_Prep->ITC Metal_Prep->Fluorescence Metal_Prep->IMAC Kd_Determination Determination of Dissociation Constant (Kd) ITC->Kd_Determination Fluorescence->Kd_Determination Specificity_Comparison Comparison of Binding Affinities IMAC->Specificity_Comparison Kd_Determination->Specificity_Comparison

Caption: Experimental workflow for validating NikA's nickel specificity.

Comparison with Other Alternatives

The specificity of NikA for nickel is a key feature of the NikABCDE transport system in E. coli.[15][16] However, other nickel transport and regulatory systems exist in bacteria, offering points of comparison.

  • NikR: This is a nickel-responsive regulatory protein, not a transporter.[17][18] NikR senses intracellular nickel concentrations and, when nickel levels are high, it binds to the promoter region of the nik operon to repress the transcription of the NikA-E transporter components.[19][20] While both NikA and NikR bind nickel, their affinities and roles are distinct. NikA has a high affinity for nickel in the periplasm to facilitate its uptake, whereas NikR's affinity is tuned to respond to cytoplasmic nickel concentrations to control gene expression.

  • HoxN-type Permeases: These represent a different class of high-affinity nickel transporters found in various bacteria.[19] Unlike the ABC transporter system that includes the periplasmic binding protein NikA, HoxN is a single-component permease embedded in the cytoplasmic membrane. While both systems exhibit high affinity for nickel, their mechanisms and substrate specificities can differ.[19]

  • Other Metal Transport Systems: Bacteria possess a variety of metal transport systems for other essential ions like zinc, cobalt, and iron. While NikA shows a clear preference for nickel, some level of cross-reactivity with other metals can occur, especially at high concentrations. The high specificity of NikA, with at least a 10-fold lower affinity for other tested metals, ensures the preferential uptake of nickel under physiological conditions.[1] The unique apolar nature of the NikA nickel-binding site, where the metal is not directly coordinated by the protein, is a key structural feature contributing to its specificity.[2][21]

References

A Comparative Guide to NikA and Other Nickel-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Escherichia coli NikA protein with other significant nickel-binding proteins. The information presented is curated from experimental data to offer an objective analysis of their structure, function, and nickel-binding characteristics, aiding in research and the development of novel therapeutics targeting bacterial nickel metabolism.

Overview of Nickel Homeostasis and its Importance

Nickel is an essential cofactor for a variety of microbial enzymes, playing a critical role in pathogenesis and metabolism.[1] Consequently, bacteria have evolved sophisticated systems to acquire, traffic, and regulate intracellular nickel concentrations. Periplasmic binding proteins, such as NikA, are often the initial point of contact for nickel uptake, making them attractive targets for antimicrobial strategies. Understanding the diversity and specific mechanisms of these proteins is crucial for the development of targeted inhibitors.

Comparative Analysis of Nickel-Binding Proteins

This section provides a quantitative comparison of NikA with other well-characterized nickel-binding proteins from different families and bacterial species. The data highlights the diversity in their affinities, stoichiometries, and structural folds.

ProteinOrganismFamily/ClassNi(II) Dissociation Constant (Kd)Stoichiometry (Ni:Protein)PDB ID
NikA Escherichia coliABC Transporter Substrate-Binding Protein< 0.1 µM to ~10 µM[2][3][4]1:1[2][3]1UIU, 1UIV, 2NOO, 4I8C[4][5][6]
NikA (Heme-bound) Escherichia coliABC Transporter Substrate-Binding Protein~0.5 µM (for heme)[7]--
NixA Helicobacter pyloriNiCoT Family Transporter11.3 nM[8]Not applicable (transporter)-
UreE Helicobacter pyloriUrease Accessory Protein (Chaperone)0.15 µM[9]1:2 (dimer)[8]-
HspA Helicobacter pyloriHeat Shock Protein1.8 µM[8]2:1[8]-
HypB Helicobacter pyloriHydrogenase Maturation ProteinMicromolar range[10]1:1[10]-
NikA (Opp5A) Staphylococcus aureusABC Transporter Substrate-Binding ProteinNot explicitly determined--
CntA (Opp1A) Staphylococcus aureusABC Transporter Substrate-Binding ProteinNot explicitly determined--

Note: The reported Kd values for NikA vary significantly across different studies, which may be attributed to different experimental conditions and the specific nickel species being tested (e.g., free Ni(II) vs. Ni-(L-His)2 complex).

Structural and Functional Insights

NikA: A Periplasmic Nickel Scavenger

NikA is the periplasmic solute-binding protein component of the NikABCDE ATP-binding cassette (ABC) transporter system in E. coli.[11] Its primary role is to bind nickel in the periplasm and deliver it to the transmembrane permease complex (NikBC).[11] Structurally, NikA adopts a typical periplasmic binding protein fold with two domains connected by a hinge region.[4] Upon nickel binding, these domains undergo a conformational change, enclosing the ligand.[12] Interestingly, studies have revealed that NikA possesses two distinct nickel-binding sites and can also bind heme, suggesting a potential dual role in nickel and heme trafficking.[5][7]

Alternative Nickel-Binding Strategies

The Nickel/Cobalt Transporter (NiCoT) family, to which H. pylori NixA belongs, represents a different class of nickel transporters.[13] These are single-component secondary transporters that utilize the proton motive force to drive nickel uptake.[13] They are characterized by the presence of multiple transmembrane segments.[13]

Proteins like UreE, HspA, and HypB in H. pylori are not directly involved in the initial uptake of nickel from the periplasm but play crucial roles in intracellular nickel trafficking and insertion into metalloenzymes like urease and hydrogenase.[8][9][10] These proteins, often referred to as nickel chaperones, bind nickel with varying affinities and deliver it to its final destination. For instance, the UreE dimer binds a single nickel ion, highlighting a distinct stoichiometry compared to NikA.[8]

Experimental Protocols for Characterizing Nickel-Binding Proteins

Accurate characterization of metal-binding properties is fundamental to understanding the function of these proteins. Below are outlines of key experimental methodologies.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (nickel) to a macromolecule (protein). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.[14]

Methodology:

  • Sample Preparation: The protein solution is placed in the sample cell, and the nickel solution is loaded into the titration syringe. It is critical that both solutions are in identical, well-degassed buffers to minimize heats of dilution.[14]

  • Titration: A series of small injections of the nickel solution are made into the protein solution.

  • Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of nickel to protein.

  • Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[15]

Fluorescence Quenching Assay

Principle: The intrinsic fluorescence of a protein, primarily from tryptophan residues, can be quenched upon the binding of a metal ion like nickel. The extent of quenching is proportional to the amount of nickel bound, allowing for the determination of binding affinity.[16]

Methodology:

  • Protein Excitation: The protein solution is excited at a wavelength of ~280-295 nm.

  • Emission Spectrum: The fluorescence emission spectrum is recorded (typically ~300-400 nm).

  • Titration: Aliquots of a concentrated nickel solution are added to the protein solution.

  • Fluorescence Measurement: The fluorescence intensity at the emission maximum is recorded after each addition.

  • Data Analysis: The change in fluorescence intensity is plotted against the nickel concentration and fitted to a binding equation to determine the Kd.[17]

Equilibrium Dialysis

Principle: This technique separates a protein solution from a buffer containing the ligand (nickel) by a semi-permeable membrane that allows the passage of the small ligand but not the large protein. At equilibrium, the concentration of free ligand is the same on both sides of the membrane, allowing for the calculation of bound and free ligand concentrations.[18]

Methodology:

  • Setup: The protein solution is placed in a dialysis bag or chamber, which is then immersed in a larger volume of buffer containing a known concentration of nickel.

  • Equilibration: The system is allowed to reach equilibrium, which can take several hours.[18]

  • Concentration Measurement: The concentration of nickel in the buffer outside the dialysis bag (representing the free nickel concentration) and inside the bag (representing the total nickel concentration) is measured using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

  • Calculation: The concentration of bound nickel is determined by subtracting the free nickel concentration from the total nickel concentration. These values are then used to determine the binding affinity.

Signaling Pathways and Regulatory Networks

The uptake and utilization of nickel are tightly regulated to ensure sufficient supply while avoiding toxicity.

Regulation of the nik Operon

In E. coli, the expression of the nikABCDE operon is under the control of the nickel-responsive repressor NikR. When intracellular nickel levels are high, NikR binds to the operator region of the nik operon, repressing transcription. Conversely, under low nickel conditions, NikR does not bind, and the operon is expressed, leading to the synthesis of the this compound and the rest of the transport machinery.

nik_operon_regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm High Ni High [Ni²⁺] NikR_active NikR-Ni²⁺ (Active Repressor) High Ni->NikR_active Enters cell Low Ni Low [Ni²⁺] NikR_inactive NikR (Inactive) Low Ni->NikR_inactive nik_operon nikABCDE operon NikR_active->nik_operon Represses NikR_inactive->nik_operon Allows Transcription NikA_protein This compound nik_operon->NikA_protein Transcription & Translation

Caption: Regulation of the E. coli nik operon by nickel concentrations.

NikA's Role in Bacterial Chemotaxis

Besides its role in nickel transport, NikA has been implicated in the bacterial chemotaxis signaling pathway. It is thought to act as a chemoreceptor, detecting high, potentially toxic, concentrations of nickel in the periplasm and initiating a repellent response. This signal is transduced through a series of cytoplasmic signaling proteins, ultimately influencing the direction of flagellar rotation and causing the bacterium to move away from the high nickel environment.

chemotaxis_pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm High Ni High [Ni²⁺] NikA NikA High Ni->NikA Binds MCP MCP (Chemoreceptor) NikA->MCP Interacts with CheA CheA MCP->CheA Activates CheW CheW CheY CheY CheA->CheY Phosphorylates CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces Clockwise Rotation Tumble Tumble (Repellent Response) Flagellar_Motor->Tumble

Caption: Simplified bacterial chemotaxis pathway in response to high nickel.

Experimental Workflow for Comparative Analysis

A systematic approach is required for the direct comparison of different nickel-binding proteins. The following workflow outlines a standard procedure.

experimental_workflow cluster_prep Protein Preparation cluster_characterization Biophysical Characterization cluster_structural Structural Analysis cluster_data Data Analysis & Comparison Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Protein Overexpression in E. coli Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Fluorescence Fluorescence Quenching Assay Purification->Fluorescence Equilibrium_Dialysis Equilibrium Dialysis Purification->Equilibrium_Dialysis Crystallography X-ray Crystallography Purification->Crystallography Data_Analysis Determination of Kd, Stoichiometry, and Structure ITC->Data_Analysis Fluorescence->Data_Analysis Equilibrium_Dialysis->Data_Analysis Crystallography->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for comparing nickel-binding proteins.

References

A Functional Comparison of NikA and HoxN Nickel Transport Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of microbial metabolism, the acquisition of essential transition metals like nickel is paramount for the function of various metalloenzymes. Bacteria have evolved sophisticated transport systems to ensure a sufficient intracellular supply of nickel while avoiding its potential toxicity. Among the best-characterized nickel import systems are the NikABCDE (often referred to by its periplasmic binding protein, NikA) and the HoxN systems. This guide provides a detailed functional comparison of these two transport mechanisms, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their distinct strategies for nickel uptake.

Overview of Nickel Transport Systems

The NikA-dependent system, predominantly found in bacteria like Escherichia coli, is a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] It is a multi-component system that utilizes the energy from ATP hydrolysis to translocate nickel across the cytoplasmic membrane.[3][4] In contrast, the HoxN system, first identified in Ralstonia eutropha (now Cupriavidus necator), is a single-component permease belonging to the Nickel/Cobalt Transporter (NiCoT) family.[5][6] This system functions as a high-affinity, low-capacity transporter.[3]

Comparative Analysis of Functional Parameters

The functional distinctions between the NikA and HoxN systems are evident in their transport kinetics, substrate specificity, and energetic requirements. The following table summarizes the key quantitative data available for these two systems.

ParameterNikA System (E. coli)HoxN System and Homologs
Transport Mechanism Periplasmic binding protein-dependent ABC transporter[4]Single-component secondary permease[5][6]
Components NikA (periplasmic binding protein), NikB/NikC (transmembrane proteins), NikD/NikE (ATPases)[3][4]HoxN (integral membrane protein)[5][7]
Binding Affinity (Kd/Kt/Km) NikA Kd for Ni²⁺: < 0.1 µM to ~10 µM[3][8][9]HoxN Kt for Ni²⁺: ~20 nM[3]; NixA (homolog) Km for Ni²⁺: 11 nM to 31.0 ± 1.2 µM[3]
Substrate Specificity Highly specific for Ni²⁺. Binds cobalt, copper, and iron with at least 10-fold lower affinity.[8][10] Also shown to bind heme.[11]Varies among homologs. HoxN is highly specific for Ni²⁺.[12] Other NiCoT family members can transport both nickel and cobalt.[3][12]
Energy Coupling ATP hydrolysis[3][13]Believed to be coupled to the proton motive force (electrogenic)[14][15]

Transport Mechanisms and Signaling Pathways

The operational models for the NikA and HoxN systems are fundamentally different, as illustrated in the diagrams below.

NikA (ABC Transporter) System

The NikA system captures nickel in the periplasm and utilizes ATP to power its translocation into the cytoplasm.

NikA_System cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Ni Ni²⁺ NikA NikA Ni->NikA Binding NikBC NikB/NikC NikA->NikBC Interaction Ni_cyto Ni²⁺ NikBC->Ni_cyto Translocation NikDE NikD/NikE NikDE->NikBC Energy Provision ADP ADP + Pi NikDE->ADP ATP ATP ATP->NikDE

Fig. 1: NikA Transport Mechanism
HoxN (Permease) System

The HoxN transporter is a single protein that forms a channel through the cytoplasmic membrane, likely driven by the proton motive force.

HoxN_System cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Ni_peri Ni²⁺ HoxN HoxN Ni_peri->HoxN H_peri H⁺ H_peri->HoxN Symport (hypothesized) Ni_cyto Ni²⁺ HoxN->Ni_cyto H_cyto H⁺ HoxN->H_cyto

Fig. 2: HoxN Transport Mechanism

Detailed Experimental Protocols

The characterization of nickel transport systems involves a variety of biochemical and biophysical techniques. Below are generalized protocols for key experiments.

Nickel Uptake Assay

This assay measures the accumulation of radioactive nickel (⁶³Ni²⁺) in bacterial cells.

Workflow:

Nickel_Uptake_Workflow start Bacterial Culture Growth (e.g., to mid-log phase) harvest Harvest and Wash Cells (Centrifugation) start->harvest resuspend Resuspend Cells in Assay Buffer harvest->resuspend initiate Initiate Uptake (Add ⁶³NiCl₂) resuspend->initiate incubate Incubate at Defined Time Points initiate->incubate stop Stop Uptake (Rapid Filtration and Washing) incubate->stop measure Measure Radioactivity (Scintillation Counting) stop->measure analyze Data Analysis (pmol Ni²⁺/mg protein) measure->analyze

Fig. 3: Nickel Uptake Assay Workflow

Methodology:

  • Cell Culture: Grow bacterial strains expressing the transporter of interest to the mid-logarithmic phase.

  • Preparation: Harvest cells by centrifugation, wash them with a suitable buffer (e.g., MOPS buffer, pH 7.0) to remove medium components, and resuspend them to a specific optical density.

  • Uptake Initiation: Equilibrate the cell suspension at the desired temperature and initiate the transport assay by adding a solution containing ⁶³NiCl₂ to a final concentration relevant to the transporter's affinity (e.g., in the nM to µM range).

  • Time Course: At various time intervals, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm nitrocellulose) to separate the cells from the medium.

  • Washing: Rapidly wash the filters with a cold, non-radioactive buffer containing a chelator like EDTA to remove non-specifically bound nickel.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Normalization: Determine the protein concentration of the cell suspension to normalize the nickel uptake data (e.g., as pmol of Ni²⁺ per mg of cellular protein).

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between a binding protein (like NikA) and its ligand (Ni²⁺).[9]

Methodology:

  • Sample Preparation: Purify the periplasmic binding protein (e.g., NikA) and prepare it in a suitable buffer. Prepare a stock solution of NiCl₂ in the same buffer.

  • ITC Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the nickel solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the nickel solution into the protein solution while monitoring the heat change associated with binding.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit this curve to a suitable binding model to calculate the dissociation constant (Kd), binding stoichiometry, and other thermodynamic parameters.

Fluorescence Quenching Assay

This method can also be used to study the binding of a metal ion to a protein by monitoring changes in the protein's intrinsic tryptophan fluorescence.[8][10]

Methodology:

  • Sample Preparation: Prepare a solution of the purified protein (e.g., NikA) in a suitable buffer.

  • Fluorescence Measurement: Place the protein solution in a fluorometer and excite the tryptophan residues (typically around 295 nm). Record the emission spectrum (usually peaking around 340-350 nm).

  • Titration: Add small aliquots of a concentrated NiCl₂ solution to the protein solution.

  • Data Collection: After each addition, record the fluorescence emission intensity. The binding of nickel often quenches the fluorescence.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the nickel concentration. Fit the data to a binding equation to determine the dissociation constant (Kd).

Conclusion

The NikA and HoxN systems represent two distinct and efficient strategies for microbial nickel acquisition. The NikA system, an ABC transporter, is a multi-component apparatus that provides high-affinity nickel uptake at the cost of ATP hydrolysis. In contrast, the HoxN system is a more streamlined single-component permease that facilitates high-affinity nickel transport, likely driven by the proton motive force. The choice between these systems by different bacteria likely reflects their specific environmental niches and metabolic needs. Understanding the functional nuances of these transporters is crucial for research in microbial physiology, bio-geochemistry, and for the development of novel antimicrobial strategies that target essential metal uptake pathways.

References

A Comparative Guide to the nikABCDE System and Other ABC Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Escherichia coli nikABCDE nickel transport system with other well-characterized ATP-binding cassette (ABC) transporters. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their structure, function, and performance.

Introduction to ABC Transporters

ATP-binding cassette (ABC) transporters represent one of the largest families of transmembrane proteins found in all domains of life, from prokaryotes to humans.[1] These proteins utilize the energy derived from ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes.[2][3] ABC transporters are crucial for numerous physiological processes, including nutrient uptake, toxin efflux, and drug resistance.[1]

The core architecture of a typical ABC transporter consists of four domains: two transmembrane domains (TMDs) and two nucleotide-binding domains (NBDs).[1] The TMDs form the translocation pathway and are responsible for substrate recognition and binding, while the NBDs bind and hydrolyze ATP to power the transport process.[3] ABC transporters are broadly classified into importers, which mediate the uptake of substances into the cell, and exporters, which expel substances from the cell.[2] Prokaryotes possess both importers and exporters, whereas eukaryotes primarily have exporters.[2]

The nikABCDE System: A High-Affinity Nickel Importer

The nikABCDE system in E. coli is a canonical example of a prokaryotic ABC importer responsible for the high-affinity uptake of nickel ions.[4] Nickel is an essential cofactor for several enzymes in bacteria, but it is toxic at high concentrations.[5] Therefore, its intracellular concentration must be tightly regulated. The nikABCDE system plays a critical role in acquiring nickel from the environment, particularly under nickel-limiting conditions.

The system is composed of five proteins:

  • NikA: A periplasmic substrate-binding protein that captures nickel with high affinity.[6]

  • NikB and NikC: Two integral membrane proteins that form the transmembrane channel.

  • NikD and NikE: Two peripheral membrane proteins that constitute the ATP-binding and hydrolyzing domains (NBDs).

The likely substrate for the nikABCDE transporter is not a free nickel ion but rather a complex of nickel with two L-histidine molecules (Ni-(L-His)₂).[5]

Comparative Analysis of Performance

To objectively compare the nikABCDE system with other ABC transporters, we will examine key performance parameters such as substrate affinity, transport kinetics, and ATP hydrolysis rates. For this comparison, we have selected two other well-studied prokaryotic ABC importers: the maltose transporter (MalFGK₂-E) and the vitamin B12 transporter (BtuCDF), along with a representative eukaryotic exporter, P-glycoprotein (P-gp).

ParameternikABCDE SystemMaltose Transporter (MalFGK₂-E)Vitamin B12 Transporter (BtuCDF)P-glycoprotein (P-gp)
Function Nickel ImportMaltose ImportVitamin B12 ImportMultidrug Export
Organism E. coliE. coliE. coliEukaryotes
Substrate Binding Affinity (Kd) ~10 µM (NikA for Ni²⁺)~1 µM (MalE for maltose)[7]High affinity (BtuF for B12)Varies with substrate
Transport Kinetics (Km) Not explicitly foundApproaches Kd of MalE with increasing MalE concentrationNot explicitly foundVaries with substrate
Transport Velocity (Vmax) Not explicitly foundDependent on experimental conditionsNot explicitly foundVaries with substrate
ATP Hydrolysis Rate Not explicitly found>1000-fold stimulation by maltose-bound MalE<2-fold stimulation by BtuFStimulated by drug substrates

Signaling and Transport Mechanisms

The transport cycle of ABC importers typically involves the following steps:

cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm SBP_open SBP (Open) SBP_closed SBP (Closed) SBP_open->SBP_closed Conformational Change TMD_inward TMD Inward-facing SBP_closed->TMD_inward 2. SBP Docking Substrate Substrate Substrate->SBP_open 1. Substrate Binding NBD_open NBD Open TMD_inward->NBD_open TMD_outward TMD Outward-facing TMD_outward->Substrate 5. Substrate Release NBD_closed NBD Closed TMD_outward->NBD_closed NBD_open->TMD_inward 7. Reset NBD_open->NBD_closed 3. ATP Binding ADP_Pi 2 ADP + 2 Pi NBD_open->ADP_Pi NBD_closed->TMD_outward 4. Conformational Change NBD_closed->NBD_open 6. ATP Hydrolysis ATP 2 ATP cluster_workflow Whole-Cell Radiolabeled Transport Assay Workflow A Grow E. coli cells B Harvest and wash cells A->B C Resuspend in assay buffer B->C D Add radiolabeled substrate C->D E Incubate and take time points D->E F Filter and wash cells E->F G Measure radioactivity F->G H Analyze data (calculate Km, Vmax) G->H cluster_comparison Functional Comparison of ABC Importers and Exporters cluster_importer_char Importer Characteristics cluster_exporter_char Exporter Characteristics Importers ABC Importers (e.g., nikABCDE) I1 Nutrient Uptake Importers->I1 I2 Requires Periplasmic Binding Protein (in Gram-negatives) Importers->I2 I3 High Substrate Affinity Importers->I3 Exporters ABC Exporters (e.g., P-glycoprotein) E1 Toxin/Drug Efflux Exporters->E1 E2 Direct Substrate Binding from Cytoplasm/Membrane Exporters->E2 E3 Broad Substrate Specificity Exporters->E3

References

A Comparative Guide to NikA Protein Homologs in Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the NikA protein and its homologs, key components of nickel acquisition systems in various bacterial species. Understanding the function, structure, and regulation of these proteins is crucial for developing novel antimicrobial strategies that target essential metal uptake pathways, thereby inhibiting bacterial growth and virulence.

Function and Significance of NikA Homologs

NikA is a periplasmic binding protein that plays a central role in the high-affinity transport of nickel ions into the bacterial cytoplasm.[1][2] It is the initial receptor in the NikABCDE ATP-binding cassette (ABC) transport system.[3] In several pathogenic bacteria, nickel is an essential cofactor for key enzymes, such as urease and [NiFe]-hydrogenase, which are critical for virulence and survival in the host.[4] For instance, urease in Helicobacter pylori is vital for neutralizing gastric acid, allowing the bacterium to colonize the stomach. The Nik system, including NikA, is implicated in the virulence of pathogens like Staphylococcus aureus in urinary tract infections.[4][5]

Beyond its primary role in nickel transport, NikA in Escherichia coli has been shown to have a dual function, also acting as a heme chaperone in the periplasm.[6] Furthermore, NikA is involved in the chemotactic response of E. coli, guiding the bacterium away from high, potentially toxic concentrations of nickel.[2]

Comparative Analysis of NikA Homologs

This section compares the properties of NikA homologs in four key bacterial species: Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.

Data Presentation: Quantitative Comparison of NikA Homologs
Bacterial SpeciesNikA HomologLigandBinding Affinity (Kd)Function
Escherichia coliNikANi(II)-(L-His)2~0.5 µMNickel transport, Heme chaperone, Chemotaxis[2][6]
Free Ni2+~10 µM
Klebsiella pneumoniaeNikANi(II)-(L-His)22 µMNickel transport for urease and hydrogenase activity[1]
Staphylococcus aureusNikA (Opp5A)Nickel-chelatorNot explicitly quantifiedNickel transport for urease activity, Virulence in UTI[5][7]
Pseudomonas aeruginosaNo close NikA homologN/AN/AUtilizes other nickel transport systems

Signaling and Transport Pathways

The uptake of nickel via NikA-dependent systems is a tightly regulated process involving multiple protein components. The general mechanism involves the binding of a chelated nickel complex by NikA in the periplasm, followed by the delivery of this complex to the transmembrane components of the NikBCDE transporter. The hydrolysis of ATP by the cytoplasmic components, NikD and NikE, then powers the translocation of nickel into the cytoplasm.

Escherichia coli Nickel and Heme Transport Pathway

E_coli_pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA NikA NikBC NikB/NikC NikA->NikBC delivers Ni_His Ni(II)-(L-His)₂ Ni_His->NikA binds Heme Heme Heme->NikA binds Nickel Nickel NikBC->Nickel translocates Heme_target Heme-requiring proteins NikBC->Heme_target facilitates heme incorporation NikDE NikD/NikE (ATP Hydrolysis) NikDE->NikBC powers

E. coli NikA-mediated transport.
Klebsiella pneumoniae Nickel Transport Pathway

K_pneumoniae_pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_kp NikA NikBC_kp NikB/NikC NikA_kp->NikBC_kp delivers Ni_His_kp Ni(II)-(L-His)₂ Ni_His_kp->NikA_kp binds Nickel_kp Nickel NikBC_kp->Nickel_kp translocates NikDE_kp NikD/NikE (ATP Hydrolysis) NikDE_kp->NikBC_kp powers Enzymes_kp Urease & [NiFe]-Hydrogenase Nickel_kp->Enzymes_kp cofactor for

K. pneumoniae NikA-mediated transport.
Staphylococcus aureus Nickel Transport Systems

S. aureus possesses two main nickel transport systems. The Nik/Opp2 system, where NikA (Opp5A) is the periplasmic binding protein, and the NixA transporter.

S_aureus_pathway cluster_extracellular Extracellular cluster_membrane_sa Cell Membrane cluster_cytoplasm_sa Cytoplasm Ni_Chelator Nickel-chelator NikA_sa NikA (Opp5A) Ni_Chelator->NikA_sa binds Free_Ni Free Ni²⁺ NixA_sa NixA Free_Ni->NixA_sa transported by NikBCDE_sa NikBCDE (Opp2) NikA_sa->NikBCDE_sa delivers Nickel_sa Nickel NikBCDE_sa->Nickel_sa translocates NixA_sa->Nickel_sa Urease_sa Urease Nickel_sa->Urease_sa cofactor for

S. aureus nickel transport systems.
Nickel Transport in Pseudomonas aeruginosa

P. aeruginosa lacks a close homolog of the NikA/NikABCDE system. Instead, it relies on other transport systems for nickel acquisition, highlighting the diversity of metal uptake strategies in bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound homologs.

Purification of His-tagged this compound

This protocol describes the purification of recombinant His-tagged this compound expressed in E. coli.

Materials:

  • E. coli cells overexpressing His-tagged NikA

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

Procedure:

  • Harvest E. coli cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Incubate the clarified lysate with the equilibrated resin to allow binding of the His-tagged protein.

  • Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with Elution Buffer.

  • Analyze the purity of the eluted protein by SDS-PAGE.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is used to measure the thermodynamic parameters of binding between NikA and its nickel-containing ligand.

Materials:

  • Purified this compound

  • Ni(II)-(L-His)₂ solution

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Dialyze the purified this compound and the Ni(II)-(L-His)₂ ligand against the same ITC buffer to minimize buffer mismatch effects.

  • Determine the precise concentrations of the protein and ligand solutions.

  • Load the this compound solution into the sample cell of the ITC instrument.

  • Load the Ni(II)-(L-His)₂ solution into the injection syringe.

  • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Tryptophan Fluorescence Quenching for Binding Analysis

This technique can be used as a complementary method to ITC to study the binding of ligands to NikA.

Materials:

  • Purified this compound

  • Ni(II)-(L-His)₂ solution

  • Fluorescence buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Place a solution of purified this compound in a quartz cuvette.

  • Excite the tryptophan residues in the protein at approximately 295 nm and measure the initial fluorescence emission spectrum (typically around 340-350 nm).

  • Add small aliquots of the Ni(II)-(L-His)₂ ligand solution to the protein solution.

  • After each addition, record the fluorescence emission spectrum.

  • The binding of the ligand will cause a quenching (decrease) of the tryptophan fluorescence.

  • Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion and Future Directions

The this compound and its homologs are crucial for nickel acquisition in a variety of bacterial species, playing a significant role in their physiology and virulence. This guide highlights the similarities and differences in NikA function and the associated transport pathways across different bacteria. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate these systems.

Future research should focus on obtaining more quantitative binding data for NikA homologs in a wider range of pathogenic bacteria. Elucidating the precise molecular details of the interaction between NikA and the NikBCDE transporter will be key to understanding the complete transport mechanism. Ultimately, a deeper understanding of these nickel transport systems will pave the way for the development of novel inhibitors that could serve as effective antimicrobial agents, targeting bacterial virulence by restricting access to this essential metal.

References

Competitive Binding of Divalent Metals to NikA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various divalent metals to the Escherichia coli periplasmic nickel-binding protein, NikA. Understanding the competitive binding landscape of NikA is crucial for elucidating its role in nickel homeostasis and for the development of novel antimicrobial strategies targeting metal transport pathways. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying principles and workflows.

Introduction to NikA and Divalent Metal Binding

NikA is a crucial component of the NikABCDE ATP-binding cassette (ABC) transporter system in E. coli, responsible for the specific uptake of nickel.[1] Nickel is an essential cofactor for several bacterial enzymes, including hydrogenase and urease. Intriguingly, NikA does not bind free nickel ions directly. Instead, its natural ligand is a complex of Ni(II) coordinated with two molecules of L-histidine (Ni(II)-(L-His)₂).[2][3] While NikA exhibits a high affinity for the Ni(II)-(L-His)₂ complex, it has been shown to be somewhat promiscuous, binding to other metal-ligand complexes as well.[2][4] This guide focuses on the competitive binding of other physiologically relevant divalent metals to NikA, providing a basis for understanding metal selectivity and for the design of competitive inhibitors.

Comparative Analysis of Divalent Metal Binding to NikA

The binding affinity of various divalent metal complexes to NikA has been investigated using several biophysical techniques, primarily isothermal titration calorimetry (ITC) and fluorescence quenching assays. The dissociation constant (Kd) is a key parameter used to quantify the strength of these interactions, with a lower Kd value indicating a higher binding affinity.

Metal Ion ComplexMethodDissociation Constant (Kd)Reference
Ni(II)Isothermal Titration Calorimetry (ITC)~10 µM[5]
Ni(II)Fluorescence Quenching< 0.1 µM
Co(II)Isothermal Titration Calorimetry (ITC)~200 µM (approx. 20x higher than Ni(II))[5]
Other Metals (Co, Cu, Fe)Not specifiedAt least 10-fold lower affinity than Ni(II)
In(III)-EDTAIsothermal Titration Calorimetry (ITC)17.3 µM ± 3.0 µM[4]

Note: The binding affinities can be influenced by the specific experimental conditions, such as buffer composition and pH. It is also important to note that NikA binds metal-histidine complexes, and the data for Co(II), Cu(II), and Fe(II) likely refer to their complexes with histidine, although this is not explicitly stated in all sources.

Visualizing the Principles of Competitive Binding

Competitive Binding Assay Principle

Competitive_Binding_Assay cluster_0 Initial State: NikA and Labeled Ligand cluster_1 Addition of Unlabeled Competitor cluster_2 Equilibrium: Displacement of Labeled Ligand NikA NikA Labeled_Ligand Labeled Ligand NikA->Labeled_Ligand Binding NikA_Bound NikA Unlabeled_Competitor Unlabeled Competitor (Divalent Metal) NikA_Bound->Unlabeled_Competitor Competition NikA_Competitor NikA Labeled_Ligand_Bound Labeled Ligand Unlabeled_Competitor_Bound Unlabeled Competitor NikA_Competitor->Unlabeled_Competitor_Bound Bound Labeled_Ligand_Free Labeled Ligand (Free)

Caption: Principle of a competitive binding assay.

Experimental Protocols

I. Competitive Binding Assay using Tryptophan Fluorescence Quenching

This protocol describes a method to determine the binding affinity of various divalent metal-histidine complexes to NikA by monitoring the quenching of its intrinsic tryptophan fluorescence.

A. Materials and Reagents

  • Purified NikA protein

  • HEPES buffer (or other suitable buffer, ensuring no metal chelation)

  • NaCl

  • L-histidine

  • Stock solutions of divalent metal chlorides (e.g., NiCl₂, CoCl₂, ZnCl₂, CuCl₂)

  • Fluorometer

B. Experimental Workflow

Fluorescence_Quenching_Workflow start Start prep_protein Prepare NikA solution in buffer start->prep_protein prep_ligands Prepare Ni(II)-(L-His)₂ (labeled proxy) and competitor metal-(L-His)₂ solutions prep_protein->prep_ligands titration Titrate competitor metal complex into NikA + Ni(II)-(L-His)₂ mixture prep_ligands->titration measurement Measure tryptophan fluorescence (Excitation: ~295 nm, Emission: ~340 nm) titration->measurement analysis Plot fluorescence intensity vs. competitor concentration measurement->analysis calculation Calculate IC50 and subsequently Ki analysis->calculation end End calculation->end

Caption: Experimental workflow for a competitive binding assay.

C. Detailed Protocol

  • Protein Preparation:

    • Dialyze purified NikA extensively against the working buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to remove any bound ligands.

    • Determine the final protein concentration using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm).

  • Ligand Preparation:

    • Prepare stock solutions of the divalent metal chlorides and L-histidine in the working buffer.

    • To form the metal-histidine complexes, mix the metal and L-histidine solutions at the desired molar ratio (typically 1:2 for M(II)-(L-His)₂).

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues and record the emission spectrum from 310 to 400 nm. The emission maximum for NikA is typically around 340 nm.

    • In a quartz cuvette, add a known concentration of NikA (e.g., 1-5 µM).

    • Add a fixed, subsaturating concentration of the Ni(II)-(L-His)₂ complex. This will serve as the "labeled" ligand proxy, as its binding quenches the intrinsic fluorescence.

    • Perform a titration by making sequential additions of the competitor divalent metal-(L-His)₂ complex to the cuvette.

    • After each addition, allow the system to equilibrate for a few minutes before recording the fluorescence intensity at the emission maximum.

    • Correct for dilution effects if the volume of added titrant is significant.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound Ni(II)-(L-His)₂.

    • Calculate the inhibitory constant (Ki) for the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the Ni(II)-(L-His)₂ complex and Kd is its dissociation constant for NikA.

II. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

A. Materials and Reagents

  • Purified this compound

  • HEPES buffer (or other suitable buffer with a low ionization enthalpy)

  • NaCl

  • L-histidine

  • Stock solutions of divalent metal chlorides

  • Isothermal titration calorimeter

B. Detailed Protocol

  • Sample Preparation:

    • Prepare the this compound solution and the metal-(L-His)₂ complex solutions in the same batch of dialysis buffer to minimize heat of dilution effects.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment:

    • Load the NikA solution into the sample cell of the calorimeter.

    • Load the concentrated metal-(L-His)₂ complex solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data will show heat pulses corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Conclusion

This guide provides a framework for understanding and investigating the competitive binding of divalent metals to NikA. The provided data indicates a clear preference of NikA for the Ni(II)-(L-His)₂ complex, with other divalent metals exhibiting weaker binding affinities. The detailed experimental protocols for fluorescence quenching and isothermal titration calorimetry offer practical approaches for researchers to further explore the metal selectivity of NikA and to screen for potential inhibitors of this crucial bacterial nutrient uptake system. Such studies are vital for the development of novel therapeutic strategies that target bacterial metal homeostasis.

References

Unveiling a Dual Role: Validating the Heme-Binding Activity of NikA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The Escherichia coli protein NikA, a well-characterized periplasmic nickel-binding protein, has been demonstrated to possess a secondary, physiologically relevant function: heme binding. This guide provides a comprehensive comparison of the experimental data validating NikA's heme-binding activity, alongside alternative methodologies for assessing protein-heme interactions. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing and interpreting their own studies in this area.

NikA: Beyond Nickel Transport

NikA is a crucial component of the NikABCDE ATP-binding cassette (ABC) transporter system, responsible for nickel uptake.[1][2][3][4] However, research has revealed that NikA can also bind heme, suggesting a role as a potential heme chaperone in the reducing environment of the periplasm.[5][6][7] This newly discovered function has implications for our understanding of heme trafficking and incorporation into cytochromes.[5][7]

A key finding is that the heme-binding and nickel-binding functions of NikA appear to be independent. The dissociation constant (Kd) for heme binding to NikA is approximately 0.5 μM, and this affinity is not significantly altered by the presence of saturating concentrations of nickel.[5][6] This suggests the presence of a distinct heme-binding cleft separate from the nickel-binding site.[5][7]

Comparative Analysis of Heme-Binding Validation Methods

Several experimental techniques have been employed to validate and characterize the interaction between NikA and heme. The following table summarizes the quantitative data obtained from these methods and compares them with alternative approaches for studying heme-protein interactions.

Method Protein System Ligand Key Parameter Reported Value Alternative Methods/Systems
Tryptophan Fluorescence Quenching Purified recombinant NikAHemin, Protoporphyrin IXDissociation Constant (Kd)~0.5 μM[5][6]Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[8]
Gel Filtration Chromatography Purified recombinant NikAHemin, Protoporphyrin IXCo-migrationNikA co-migrates with hemin and protoporphyrin IX[5][6][7]Size Exclusion Chromatography with inline UV-Vis detection (SEC-UV)[9]
UV-Visible Spectroscopy Purified recombinant NikAHeminSpectral ShiftChange in Soret peak upon bindingDifferential Absorbance Spectroscopy[10]
Genetic Analysis (in vivo) E. coli ΔnikA mutant-PhenotypeDecreased accumulation of heme-derived pigment P-574[5]Chemical Proteomics (Heme-based photoaffinity probes)[11]
ELISA-based Assay Apo-hemoglobin, Complement C1qHeminApparent Dissociation Constant (KD)Apo-hemoglobin: 182 ± 55 nM, C1q: 21.4 ± 5.6 nM[12][13]High-Throughput Screening (HTS) compatible fluorescence polarization assays

Experimental Protocols

Tryptophan Fluorescence Quenching

This technique is used to determine the binding affinity between a protein and a ligand. The intrinsic fluorescence of tryptophan residues in the protein is quenched upon binding of the ligand (in this case, heme).

Protocol:

  • Protein Preparation: Purify recombinant NikA protein. Ensure the protein is in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Fluorescence Measurement: Excite the protein sample at 295 nm and measure the emission spectrum from 300 to 400 nm. The peak fluorescence intensity is recorded.

  • Titration: Add increasing concentrations of a heme solution (e.g., hemin chloride) to the protein sample.

  • Data Analysis: After each addition of heme, record the fluorescence intensity. The change in fluorescence is plotted against the heme concentration. The dissociation constant (Kd) is calculated by fitting the data to a binding isotherm equation.

Gel Filtration Chromatography

This method is used to demonstrate a physical interaction between two molecules by showing that they migrate together through a size-exclusion column.

Protocol:

  • Sample Preparation: Incubate purified this compound with an equimolar concentration of hemin or protoporphyrin IX for a sufficient time to allow binding.

  • Chromatography: Load the protein-ligand mixture onto a gel filtration column (e.g., Superdex 75).

  • Elution and Detection: Elute the column with a suitable buffer. Monitor the eluate for protein (at 280 nm) and heme (at ~400 nm).

  • Analysis: The co-elution of the protein and heme in the same fractions indicates a stable complex.

ELISA-based Heme-Binding Assay

This is a high-throughput method for identifying and quantifying heme-protein interactions.

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with a carrier peptide (e.g., gelatin).

  • Heme Immobilization: Covalently link hemin to the coated carrier peptide in situ.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking agent (e.g., bovine serum albumin).

  • Protein Incubation: Add serial dilutions of the test protein (e.g., NikA) to the wells and incubate.

  • Detection: Use a specific primary antibody against the test protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance). The signal intensity is proportional to the amount of bound protein. The apparent KD can be estimated from the binding curve.[12][13]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for validating heme-binding activity.

Tryptophan_Fluorescence_Quenching cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p Purified this compound m Spectrofluorometer p->m Measure Initial Fluorescence h Hemin Solution t Titration h->t m->t Add Aliquots of Hemin d Fluorescence Quenching Data t->d Record Fluorescence c Binding Curve Fitting d->c kd Calculate Kd c->kd Gel_Filtration_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis p Purified NikA mix Incubate to form Complex p->mix h Hemin h->mix col Gel Filtration Column mix->col Load Sample det UV-Vis Detector (280nm & 400nm) col->det Elute chromatogram Elution Profile det->chromatogram coelution Co-elution Peak chromatogram->coelution ELISA_Workflow plate Coat Plate with Carrier heme Immobilize Hemin plate->heme block Block Plate heme->block protein Add this compound block->protein ab1 Add Primary Antibody protein->ab1 ab2 Add Secondary Ab-Enzyme Conjugate ab1->ab2 sub Add Substrate ab2->sub read Measure Signal sub->read

References

A Structural Showdown: E. coli's NikA Versus Other Periplasmic Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the architecture and functional dynamics of periplasmic binding proteins (PBPs) is crucial for understanding nutrient uptake and signaling in bacteria, and for the rational design of novel antimicrobial agents. This guide provides a detailed comparison of the structure of the Escherichia coli nickel-binding protein, NikA, with other well-characterized PBPs, including the Maltose-Binding Protein (MBP), Dipeptide-Binding Protein (DppA), and Zinc-Binding Protein (ZnuA).

Periplasmic binding proteins are essential components of bacterial ABC (ATP-binding cassette) transporters, responsible for the high-affinity capture of specific ligands in the periplasm and their subsequent delivery to the membrane-spanning permease. These proteins are known for their characteristic bilobed structure and a "Venus flytrap" mechanism of ligand binding, which involves a significant conformational change. This guide delves into the structural nuances of NikA and contrasts them with other prominent members of the PBP superfamily, providing researchers, scientists, and drug development professionals with a comprehensive resource for comparative analysis.

Structural and Functional Comparison of Periplasmic Binding Proteins

The following table summarizes the key structural and functional parameters of NikA, MBP, DppA, and ZnuA, offering a quantitative overview of their similarities and differences.

FeatureNikAMaltose-Binding Protein (MBP)Dipeptide-Binding Protein (DppA)Zinc-Binding Protein (ZnuA)
PDB ID (Liganded) 1UIV[1]1ANF1DPE2OSV[2]
PDB ID (Unliganded) 1UIU1OMP1DPP2PS9[3]
Structural Classification Type IIType IType IIType III
Ligand(s) Ni(II)-(L-His)₂[4][5]Maltose, Maltodextrins[6][7]Dipeptides[8]Zn²⁺[2][9]
Binding Affinity (Kd) ~0.1 µM - 10 µM[10][11]~1.2 µM (for maltose)[12]Varies with dipeptide (µM range)< 20 nM[9][13]
Ligand Coordination Apolar pocket, indirect interaction with Ni²⁺ via coordinating water and His416.[4][10]Extensive hydrogen bonds and van der Waals interactions with aromatic residues.Electrostatic interactions with terminal amino and carboxyl groups of the dipeptide.[14]Coordinated by three Histidine residues (His78, His161, His225) and one Glutamate residue (Glu77).[2]
Conformational Change Hinge-bending motion.Hinge-bending motion of ~35°.[14][15]Hinge-bending motion.[14]Limited domain movement.[16]
Key Structural Feature Ligand remains solvent-accessible after binding.[17]Three connecting peptide segments between domains.[6]Two connecting strands between domains.[14]A long α-helix connecting the two domains.[16]

Signaling Pathways and Experimental Workflows

To visualize the biological context and the process of structural determination, the following diagrams are provided in the DOT language.

NikA_Signaling_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_unliganded NikA (unliganded) NikA_liganded NikA (liganded) NikA_unliganded->NikA_liganded Conformational Change Ni_His Ni(II)-(L-His)₂ Ni_His->NikA_unliganded Binding NikBC NikB/NikC (Permease) NikA_liganded->NikBC Delivery Ni_ion Ni²⁺ NikBC->Ni_ion Translocation NikDE NikD/NikE (ATPase) NikDE->NikBC Energizes ADP_Pi ADP + Pi NikDE->ADP_Pi Hydrolysis ATP ATP ATP->NikDE NikR NikR (Repressor) Ni_ion->NikR Binding nik_operon nik Operon NikR->nik_operon Repression

Figure 1: NikA-associated nickel transport and regulation pathway in E. coli.

PBP_Structure_Workflow cluster_protein_production Protein Production & Purification cluster_crystallography X-ray Crystallography cluster_binding_analysis Binding Affinity Analysis gene_cloning Gene Cloning protein_expression Protein Expression gene_cloning->protein_expression protein_purification Protein Purification protein_expression->protein_purification crystallization Crystallization protein_purification->crystallization itc Isothermal Titration Calorimetry (ITC) protein_purification->itc xray_diffraction X-ray Diffraction crystallization->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure 3D Structure data_analysis Data Analysis itc->data_analysis binding_parameters binding_parameters data_analysis->binding_parameters Binding Parameters (Kd, ΔH, ΔS)

Figure 2: Generalized workflow for periplasmic binding protein structure determination.

Detailed Experimental Protocols

The structural and binding data presented in this guide are primarily derived from two key experimental techniques: X-ray crystallography and Isothermal Titration Calorimetry (ITC).

X-ray Crystallography for Protein Structure Determination

This technique allows for the determination of the three-dimensional atomic structure of a protein.

  • Protein Purification and Crystallization: The target PBP is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques. The purified protein is then subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, often from a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded on a detector.

  • Structure Determination and Refinement: The diffraction pattern is processed to determine the electron density map of the protein. A model of the protein is then built into this map and refined using computational methods to best fit the experimental data.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a thermodynamic technique used to study the binding of a ligand to a macromolecule.

  • Sample Preparation: The purified PBP is placed in the sample cell of the calorimeter, and the ligand is loaded into a syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: The ligand is injected in small aliquots into the protein solution. The heat released or absorbed upon binding is measured by the calorimeter.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding event.

Discussion and Conclusion

The comparison of NikA with other PBPs reveals both conserved structural features and unique adaptations. While all four proteins exhibit the characteristic bilobed structure and undergo conformational changes upon ligand binding, the specifics of these features vary significantly.

NikA stands out due to its binding of a chelated metal ion, Ni(II)-(L-His)₂, and the fact that its ligand remains partially exposed to the solvent even in the bound state.[17] This is in contrast to MBP and DppA, which almost completely engulf their respective ligands. The structural classification also highlights differences in their topology, with MBP being a Type I PBP with three inter-domain connections, NikA and DppA as Type II with two, and ZnuA as a Type III with a single helical linker. These topological differences likely influence the dynamics of their hinge-bending motions.

The binding affinities also span a wide range, from the nanomolar affinity of ZnuA for zinc to the micromolar affinities of NikA and MBP for their respective ligands.[9][10][11][12][13] The nature of the ligand-binding pocket is also distinct, with NikA possessing an apolar pocket for its metallophore complex, while MBP and DppA utilize a combination of hydrogen bonds and electrostatic interactions to recognize their sugar and peptide ligands.

References

A Comparative Guide to NikA and Cbi/NikMNQO Nickel/Cobalt Transport Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, bioengineering, and drug development, understanding the mechanisms of microbial metal acquisition is crucial. Nickel and cobalt are essential micronutrients for various enzymatic processes, but they can be toxic in excess. Bacteria have evolved sophisticated transport systems to maintain homeostasis of these metal ions. This guide provides a detailed comparison of two major ATP-binding cassette (ABC) transporter families involved in nickel and cobalt uptake: the canonical NikABCDE system (represented by its periplasmic-binding protein NikA) and the more widespread Cbi/NikMNQO family of energy-coupling factor (ECF) transporters.

Key Functional Differences at a Glance

The NikABCDE and Cbi/NikMNQO systems, while both ATP-dependent, exhibit fundamental differences in their architecture, substrate capture mechanism, and substrate specificity.

FeatureNikABCDE SystemCbi/NikMNQO System
Transporter Type Canonical ABC ImporterEnergy-Coupling Factor (ECF) ABC Importer[1]
Core Components Soluble Periplasmic Binding Protein (NikA), 2 Transmembrane Domains (NikB, NikC), 2 Nucleotide-Binding Domains (NikD, NikE)[2][3][4]2 Transmembrane Subunits (Cbi/NikM, Cbi/NikQ), 1-2 small membrane subunits (Cbi/NikN, NikL), 1 Nucleotide-Binding Domain (Cbi/NikO)[3][5]
Substrate Binding Initial binding by soluble NikA in the periplasm[2][6]Initial binding by the integral membrane protein CbiM or NikM[1][7]
Substrate Specificity Primarily specific for Nickel (often as a Ni-(L-His)₂ complex)[2][6][8]Family includes transporters specific for either Cobalt (Cbi) or Nickel (Nik)[5][9]
Distribution Found in various bacteria, including Escherichia coli[9]More widespread among bacteria and archaea than the NikABCDE-type[4][5][9]

Quantitative Performance and Substrate Affinity

Direct comparative kinetic studies (Vmax, Km) for both systems under identical conditions are limited in the literature. However, data on the substrate affinity of the initial binding proteins are available, highlighting their high-affinity nature.

ParameterNikA (of NikABCDE system)CbiM/NikM (of Cbi/NikMNQO system)
Substrate Primarily Ni²⁺, often complexed with L-Histidine (Ni-(L-His)₂)[10]Ni²⁺ or Co²⁺[11]
Binding Affinity (Kd) < 0.1 µM to 10 µM for Ni²⁺[2][6][8]Characterized as high-affinity, but specific Kd values for the isolated membrane-embedded protein are not readily available. The overall systems confer high-affinity uptake.[11]
Transport Constant (Kt) Not consistently reported.Not consistently reported.
Maximal Velocity (Vmax) Not consistently reported.Not consistently reported.

Note: The transport kinetics of membrane proteins can be influenced by factors such as the expression host, membrane composition, and the specific assay conditions, making direct comparisons of Vmax and Km values across different studies challenging.[8]

Experimental Protocols

Characterizing the function of these transport systems relies on robust experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Whole-Cell Nickel Uptake Assay

This protocol is designed to measure the accumulation of radioactive nickel in bacterial cells expressing one of the transport systems.

1. Bacterial Strain Preparation:

  • Transform the gene or operon encoding the transport system (e.g., nikABCDE or cbiMNQO) cloned into an expression vector into a suitable bacterial host, such as E. coli BL21(DE3), which typically lacks high-affinity nickel transport under aerobic conditions.[11]
  • As a negative control, transform the same host strain with an empty vector.

2. Cell Growth and Induction:

  • Grow overnight cultures of the transformed and control strains at 37°C in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
  • Inoculate fresh LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
  • Induce protein expression by adding a suitable inducer, such as 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue to grow the cultures for 2-3 hours.

3. Uptake Assay:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
  • Wash the cell pellets twice with a metal-free buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, pH 7.5) to remove any residual medium.
  • Resuspend the cells in the same buffer to a final OD₆₀₀ of 1.0.
  • Initiate the transport assay by adding a solution of the desired metal ion, including a tracer amount of radioactive ⁶³NiCl₂ (e.g., to a final concentration of 1 µM total nickel).
  • Incubate the cell suspension at 37°C with gentle shaking.

4. Sample Collection and Measurement:

  • At various time points (e.g., 0, 1, 2, 5, 10, and 15 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.
  • Immediately filter the aliquots through a 0.45 µm nitrocellulose membrane filter and wash rapidly with an ice-cold stop buffer (e.g., the assay buffer containing 5 mM EDTA) to terminate the uptake and remove extracellular nickel.
  • Place the filters in scintillation vials with a suitable scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.
  • Determine the protein concentration of the cell suspension (e.g., using a Bradford assay) to normalize the uptake data (e.g., in pmol of Ni²⁺ per mg of protein).

5. Data Analysis:

  • Plot the normalized nickel uptake over time. The initial rate of transport can be determined from the linear portion of the curve.
  • To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying concentrations of non-radioactive nickel, keeping the concentration of ⁶³NiCl₂ constant.

Protocol 2: In Vitro Transport Assay using Reconstituted Proteoliposomes

This method allows for the study of the transporter in a controlled, artificial membrane environment.

1. Protein Purification:

  • Overexpress the components of the NikABCDE or Cbi/NikMNQO system with an affinity tag (e.g., a 6xHis-tag) in E. coli.
  • Lyse the cells and solubilize the membrane proteins using a suitable detergent (e.g., n-dodecyl-β-D-maltoside, DDM).
  • Purify the protein complex using affinity chromatography (e.g., Ni-NTA resin) followed by size-exclusion chromatography to ensure homogeneity.

2. Liposome Preparation:

  • Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of phospholipids like POPE and POPG) in chloroform.
  • Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove all solvent.
  • Hydrate the lipid film in a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.5) to form multilamellar vesicles.
  • Create unilamellar liposomes by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

3. Reconstitution of the Transporter:

  • Solubilize the prepared liposomes by adding a detergent (e.g., Triton X-100) to the point of saturation.
  • Add the purified protein to the detergent-saturated liposomes at a specific protein-to-lipid ratio (e.g., 1:100 w/w).
  • Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by dialysis against a detergent-free buffer or by adding detergent-adsorbing beads (e.g., Bio-Beads SM-2).[5][6]

4. Transport Assay:

  • Load the proteoliposomes with an ATP regeneration system (e.g., creatine kinase and phosphocreatine) and ATP.
  • Initiate the transport reaction by adding the proteoliposomes to an external buffer containing ⁶³NiCl₂.
  • At specified time intervals, stop the reaction by passing the proteoliposomes over a small ion-exchange column (e.g., Dowex 50W-X8) to separate the external (untransported) nickel from the proteoliposomes.
  • Collect the eluted proteoliposomes in scintillation vials and measure the internalized radioactivity.

5. Data Analysis:

  • Calculate the amount of nickel transported into the proteoliposomes over time.
  • Perform control experiments with empty liposomes or in the absence of ATP to determine background levels of nickel binding and passive diffusion.
  • Determine kinetic parameters by varying the substrate concentration as described for the whole-cell assay.

Signaling and Transport Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of the NikA and NikMNQO transport systems.

NikABCDE_Transport cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm NikA_unbound NikA (unbound) NikA_bound NikA (Ni-(L-His)₂ bound) NikA_unbound->NikA_bound Ni_His Ni-(L-His)₂ Ni_His->NikA_unbound binds NikBC NikB NikC NikA_bound->NikBC:f0 delivers substrate NikDE_ADP NikD/E 2 ADP + 2 Pi NikBC:f1->NikDE_ADP Ni_cyt Ni²⁺ NikBC->Ni_cyt translocation NikDE_ATP NikD/E 2 ATP NikDE_ATP->NikBC:f1 ATP hydrolysis powers transport

Caption: Mechanism of the NikABCDE transport system.

NikMNQO_Transport cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ni_ion Ni²⁺ NikMNQ NikM (S-component) NikN NikQ (T-component) Ni_ion->NikMNQ:f0 binds to S-component NikO_ADP NikO 2 ADP + 2 Pi NikMNQ:f2->NikO_ADP Ni_cyt Ni²⁺ NikMNQ->Ni_cyt translocation NikO_ATP NikO 2 ATP NikO_ATP->NikMNQ:f2 ATP hydrolysis powers transport

Caption: Mechanism of the Cbi/NikMNQO transport system.

Conclusion

The NikABCDE and Cbi/NikMNQO systems represent two distinct evolutionary strategies for high-affinity nickel and cobalt acquisition in prokaryotes. The key functional difference lies in their architecture: the NikABCDE system utilizes a soluble periplasmic binding protein (NikA) for initial substrate capture, a hallmark of canonical ABC importers. In contrast, the Cbi/NikMNQO system, a type of ECF transporter, employs an integral membrane subunit (CbiM/NikM) for substrate binding, foregoing the need for a soluble component. This architectural divergence likely has implications for the regulation and kinetics of metal uptake in different microbial species and environments. While the Cbi/NikMNQO family is more broadly distributed, the NikABCDE system has been a valuable model for understanding the fundamentals of ABC transporter function. Further research, particularly direct comparative studies of their transport kinetics, will be essential for a complete understanding of their respective physiological roles and for leveraging these systems in biotechnological applications such as bioremediation and the development of novel antimicrobial agents targeting metal homeostasis.

References

promiscuous binding activity of nikA protein with different metals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, understanding the nuanced interactions between proteins and metal ions is paramount. The Escherichia coli periplasmic protein NikA, a key component of the NikABCDE nickel import system, presents a fascinating case of selective promiscuity in metal binding. While its primary physiological role is the uptake of nickel, essential for the activity of several enzymes, NikA exhibits a capacity to bind a range of other divalent metals. This guide provides a comparative analysis of NikA's binding activity with different metals, supported by experimental data and detailed methodologies, to aid in the design and interpretation of related research.

Quantitative Analysis of NikA-Metal Binding

The affinity of NikA for various metal complexes has been a subject of detailed investigation. Although NikA's cognate ligand is the bis(L-histidinato)nickel(II) complex (Ni(II)-(L-His)₂), it demonstrates a measurable affinity for other metal-histidine complexes. This promiscuous behavior is a shared characteristic with other solute binding proteins of the ABC importer family.[1] The binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of these interactions. A lower Kd value indicates a higher binding affinity.

LigandMetal IonDissociation Constant (Kd)Experimental MethodReference
Ni(II)-(L-His)₂Ni²⁺~10 µMIsothermal Titration Calorimetry (ITC)[2]
Co(II)-(L-His)₂Co²⁺~200 µMIsothermal Titration Calorimetry (ITC)[2]
HeminFe²⁺/Fe³⁺~0.5 µMTryptophan Fluorescence Quenching[3]
Protoporphyrin IX-~0.5 µMTryptophan Fluorescence Quenching[3]

Note: The binding of hemin and protoporphyrin IX occurs at a site distinct from the nickel-binding site and is independent of nickel binding.[3] While NikA shows a clear preference for the Ni(II)-(L-His)₂ complex over other first-row transition metal-histidine complexes, the fact that it can bind others highlights its promiscuous nature.[1][4] This selectivity is not absolute and is influenced by the coordination geometry of the metal complex.[1]

Experimental Protocols

The characterization of protein-metal interactions relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments used to quantify the binding of metals to NikA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, a metal complex) to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Protocol:

  • Sample Preparation:

    • Purify the NikA protein to homogeneity.

    • Prepare a buffer solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) and use it to dialyze the protein and to dissolve the metal-ligand complex to ensure buffer matching.

    • Prepare a solution of the metal-histidine complex (e.g., NiCl₂ and L-histidine in a 1:2 molar ratio).

    • Determine the precise concentrations of the protein and the ligand.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the metal-histidine complex solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ligand into the protein solution. A control experiment, injecting the ligand into the buffer alone, should also be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Tryptophan Fluorescence Quenching

This technique is used to monitor the binding of a ligand that causes a change in the local environment of tryptophan residues in the protein, leading to a decrease (quenching) of their intrinsic fluorescence.

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified this compound in a suitable buffer.

    • Prepare a stock solution of the quenching ligand (e.g., hemin).

  • Fluorescence Measurements:

    • Place the NikA solution in a quartz cuvette in a spectrofluorometer.

    • Excite the tryptophan residues at their absorption maximum (~295 nm) and record the emission spectrum (typically from 300 to 400 nm).

    • Incrementally add small aliquots of the ligand stock solution to the protein solution, mixing thoroughly after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation or a specific binding model) to calculate the dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein and its binding site, revealing the precise coordination of the metal ion and the conformational changes that occur upon binding.

Protocol:

  • Crystallization:

    • Mix the purified this compound with the metal-ligand complex of interest.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that yield well-diffracting crystals.

  • Data Collection:

    • Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Rotate the crystal and collect the diffraction data.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using methods like molecular replacement, if a homologous structure is available.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

Visualizing Promiscuous Binding and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Characterizing NikA Metal Binding cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation p1 Purify this compound a1 Isothermal Titration Calorimetry (ITC) p1->a1 a2 Fluorescence Spectroscopy p1->a2 a3 X-ray Crystallography p1->a3 p2 Prepare Metal-Ligand Complexes (e.g., Ni(II)-(L-His)₂, Co(II)-(L-His)₂) p2->a1 p2->a3 d1 Determine Binding Affinity (Kd) a1->d1 d2 Determine Stoichiometry (n) a1->d2 a2->d1 d3 Elucidate 3D Structure of Complex a3->d3

Caption: Workflow for characterizing NikA's metal binding.

NikA Signaling in Metal Homeostasis cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm metal Metal-(L-His)₂ (Ni²⁺, Co²⁺, etc.) nikA NikA metal->nikA Binding nikBCDE NikBCDE Transporter nikA->nikBCDE Delivery metal_ion Metal Ion nikBCDE->metal_ion Translocation enzymes Metalloenzymes metal_ion->enzymes Incorporation Comparative Binding Affinity of NikA NikA This compound Ni_His Ni(II)-(L-His)₂ NikA->Ni_His High Affinity (Kd ~10 µM) Co_His Co(II)-(L-His)₂ NikA->Co_His Lower Affinity (Kd ~200 µM) Other_Metals Other Metal Complexes NikA->Other_Metals Variable Affinity

References

Safety Operating Guide

Proper Disposal of NikA Protein: A Comprehensive Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of NikA protein, a nickel-binding protein. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound waste must adhere to these guidelines.

The disposal of this compound, particularly when complexed with nickel, requires a dual consideration for both its biological origin and the chemical hazard posed by the heavy metal. Such materials are classified as "mixed waste" and necessitate a multi-step disposal process to neutralize both biological and chemical risks.

This compound: Key Characteristics for Disposal Consideration

To facilitate a comprehensive understanding of the disposal requirements, the following table summarizes the key characteristics of E. coli this compound relevant to waste management.

CharacteristicDescriptionImplication for Disposal
Biological Nature Recombinant protein expressed in E. coli.Waste must be decontaminated to eliminate any potential biological activity.
Cellular Localization Periplasmic protein in E. coli.When disposing of cell lysates containing NikA, the entire mixture should be treated as biologically active waste.
Function Nickel-binding protein involved in nickel transport.The presence of bound nickel classifies the protein waste as hazardous chemical waste.
Chemical Composition Polypeptide chain with a high affinity for nickel ions.The protein itself is biodegradable after denaturation, but the bound nickel remains a hazardous component.

Disposal Workflow for this compound Waste

The proper disposal of this compound waste follows a systematic workflow to address its mixed waste nature. The primary steps involve the inactivation of biological components followed by the disposal of the material as hazardous chemical waste.

start This compound Waste Generated waste_assessment Waste Assessment: Liquid or Solid? start->waste_assessment liquid_waste Liquid Waste (e.g., protein solutions, buffers) waste_assessment->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gels, tubes, gloves) waste_assessment->solid_waste Solid inactivation Step 1: Biological Inactivation liquid_waste->inactivation solid_waste->inactivation chemical_inactivation Chemical Inactivation (e.g., 10% Bleach Solution) inactivation->chemical_inactivation For Liquids heat_inactivation Heat Inactivation (Autoclaving) inactivation->heat_inactivation For Solids & Liquids hazardous_waste Step 2: Hazardous Waste Collection chemical_inactivation->hazardous_waste heat_inactivation->hazardous_waste liquid_collection Collect in a labeled, leak-proof hazardous waste container for heavy metal waste. hazardous_waste->liquid_collection For Liquids solid_collection Collect in a labeled, puncture-resistant hazardous waste container for solid heavy metal waste. hazardous_waste->solid_collection For Solids disposal Step 3: Final Disposal liquid_collection->disposal solid_collection->disposal ehs_pickup Arrange for pickup by licensed hazardous waste disposal service (EHS). disposal->ehs_pickup end Disposal Complete ehs_pickup->end

Personal protective equipment for handling nikA protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with nikA protein. The following procedures are designed to ensure the safe handling and disposal of this recombinant protein, minimizing risks to personnel and the environment.

Hazard Identification and Risk Assessment

  • Nickel Compounds: Nickel is a known carcinogen, a skin and respiratory sensitizer, and an irritant.[1] Inhalation of nickel dusts can be carcinogenic to the respiratory tract, and repeated exposure may lead to dermatitis ("nickel itch"), intestinal disorders, and other systemic effects.[1]

  • Heme: While essential, excess free heme is cytotoxic and can promote oxidative stress and inflammation.[2][3] It can cause cellular damage by promoting the formation of reactive oxygen species (ROS), leading to lipid peroxidation, and DNA and protein damage.[3]

Therefore, all handling procedures for this compound should be performed with the assumption that it may be complexed with these potentially hazardous substances.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE Component Specification Purpose
Eye and Face Protection Safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash risk.[4][5]Protects against splashes of protein solutions and potential contaminants.
Hand Protection Disposable nitrile gloves (double gloving recommended for extended use).[1][4]Prevents skin contact with the protein, nickel, and heme.
Body Protection A dedicated lab coat, worn fully fastened.[1][6]Protects skin and personal clothing from contamination.[7]
Respiratory Protection Generally not required for handling purified protein solutions. However, a respirator (e.g., N95) may be necessary if there is a risk of aerosol generation (e.g., during sonication or homogenization).[8]Minimizes the risk of inhaling aerosols containing the protein or its ligands.
Footwear Closed-toe shoes.[6][9]Protects feet from spills and falling objects.

Operational and Handling Plan

Adherence to standard laboratory practices is essential for the safe handling of this compound.

3.1. General Handling Protocol

  • Preparation: Before starting work, ensure that the work area is clean and uncluttered.[10] Know the location of all safety equipment, including the eyewash station, safety shower, and spill kit.[9]

  • Personal Hygiene: Wash hands thoroughly before and after handling the protein, even if gloves were worn.[6][10] Do not eat, drink, or apply cosmetics in the laboratory.[9]

  • Containment: Whenever possible, handle open solutions of this compound within a fume hood or a biological safety cabinet to minimize aerosol formation.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the liquid with an appropriate absorbent material, then decontaminate the area with a suitable disinfectant (e.g., 10% bleach solution), followed by a final rinse with water. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Transport: When transporting this compound solutions between laboratories, use a sealed, leak-proof secondary container.[6]

3.2. Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

nikA_Handling_Workflow Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area handle_protein Handle this compound Solution (in fume hood if applicable) prep_area->handle_protein experiment Perform Experiment handle_protein->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. This compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and potential health risks.

4.1. Waste Segregation

All waste generated from handling this compound should be considered potentially hazardous and segregated accordingly.

Waste Type Disposal Container Treatment and Final Disposal
Liquid Waste Labeled, leak-proof containerDecontaminate with a 10% bleach solution for at least 30 minutes before disposal down the sanitary sewer, followed by copious amounts of water.[11]
Solid Waste (Gloves, tubes, etc.) Biohazard bag (red or orange)Autoclave to decontaminate before disposal as regular trash, or follow institutional guidelines for biohazardous waste.[11][12]
Sharps Waste (Needles, etc.) Puncture-resistant sharps containerFollow institutional guidelines for sharps disposal. Do not recap needles.[13]
Contaminated Glassware Puncture-resistant container labeled "Broken Glass"Decontaminate before placing in the designated container.[13]

4.2. Decontamination Procedures

  • Autoclaving: This is the preferred method for decontaminating solid waste. Ensure that autoclave indicator tape is used to verify sterilization.

  • Chemical Disinfection: A freshly prepared 10% bleach solution is an effective disinfectant for liquid waste and work surfaces. Allow for a contact time of at least 30 minutes.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.